molecular formula C19H20ClN2NaO4S B563113 Tianeptine Metabolite MC5 Sodium Salt CAS No. 115220-11-6

Tianeptine Metabolite MC5 Sodium Salt

Cat. No.: B563113
CAS No.: 115220-11-6
M. Wt: 430.9 g/mol
InChI Key: GBYSEZGRQUELJJ-UHFFFAOYSA-M
Attention: For research use only. Not for human or veterinary use.
Usually In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Tianeptine Metabolite MC5 Sodium Salt, also known as this compound, is a useful research compound. Its molecular formula is C19H20ClN2NaO4S and its molecular weight is 430.9 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name

sodium;5-[(3-chloro-6-methyl-5,5-dioxo-11H-benzo[c][2,1]benzothiazepin-11-yl)amino]pentanoate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H21ClN2O4S.Na/c1-22-16-7-3-2-6-14(16)19(21-11-5-4-8-18(23)24)15-10-9-13(20)12-17(15)27(22,25)26;/h2-3,6-7,9-10,12,19,21H,4-5,8,11H2,1H3,(H,23,24);/q;+1/p-1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GBYSEZGRQUELJJ-UHFFFAOYSA-M
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C2=CC=CC=C2C(C3=C(S1(=O)=O)C=C(C=C3)Cl)NCCCCC(=O)[O-].[Na+]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H20ClN2NaO4S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50676158
Record name Sodium 5-[(3-chloro-6-methyl-5,5-dioxo-6,11-dihydro-5H-5lambda~6~-dibenzo[c,f][1,2]thiazepin-11-yl)amino]pentanoate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50676158
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

430.9 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

115220-11-6
Record name Sodium 5-[(3-chloro-6-methyl-5,5-dioxo-6,11-dihydro-5H-5lambda~6~-dibenzo[c,f][1,2]thiazepin-11-yl)amino]pentanoate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50676158
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Foundational & Exploratory

In-Depth Technical Guide: Tianeptine Metabolite MC5 Sodium Salt

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Tianeptine (B1217405) Metabolite MC5, a primary and active metabolite of the atypical antidepressant tianeptine, has garnered significant interest within the scientific community. Formed through the β-oxidation of tianeptine's heptanoic acid side chain, MC5 (pentanoic acid derivative) exhibits a distinct pharmacological profile, contributing significantly to the overall therapeutic effects of the parent compound.[1][2] This technical guide provides a comprehensive overview of Tianeptine Metabolite MC5 Sodium Salt, focusing on its chemical properties, pharmacological activity, and the experimental methodologies used for its characterization. The CAS Number for this compound is 115220-11-6 .[3][4][5][6][7][8]

Chemical and Physical Properties

A summary of the key chemical and physical properties of this compound is presented below.

PropertyValueReference
CAS Number 115220-11-6[3][4][5][6][7][8]
Molecular Formula C₁₉H₂₀ClN₂NaO₄S[3][4]
Molecular Weight 430.88 g/mol [3]
Appearance Solid[4]
Solubility Slightly soluble in Dichloromethane, DMSO, and Methanol (B129727)[4]
Storage -20°C[8]

Pharmacology

Tianeptine Metabolite MC5 is a potent and selective agonist of the µ-opioid receptor (MOR), with negligible activity at the δ-opioid receptor (DOR).[2] This targeted activity is believed to be a key contributor to the antidepressant-like effects observed with tianeptine administration.

In Vitro Activity

The functional activity of Tianeptine Metabolite MC5 at opioid receptors has been quantified using Bioluminescence Resonance Energy Transfer (BRET) assays. These assays measure G-protein activation following ligand binding to the receptor.

ReceptorEC₅₀ (µM)AssayCell LineReference
Human µ-opioid receptor (MOR)0.454BRET (G-protein activation)HEK293T[2]
Human δ-opioid receptor (DOR)>100BRET (G-protein activation)HEK293T[2]
In Vivo Activity

Preclinical studies in mice have demonstrated the MOR-dependent antidepressant-like activity of Tianeptine Metabolite MC5. The forced swim test is a common behavioral assay used to assess antidepressant efficacy.

Animal ModelTestDoseEffectReference
Wild-type miceForced Swim Test30 mg/kgDecreased immobility[2]
MOR knockout miceForced Swim Test30 mg/kgNo change in immobility[2]

Pharmacokinetics

Pharmacokinetic studies in rats have been conducted to characterize the absorption, distribution, metabolism, and excretion of tianeptine and its active metabolite, MC5.

ParameterTianeptineTianeptine Metabolite MC5Route of AdministrationAnimal ModelReference
Elimination Half-life (t½) ~2.5 hours~7.6 hoursIntraperitonealRat[9][10]
Time to Peak Plasma Concentration (Tmax) 5 minutes15 minutesIntraperitonealRat[9]
Volume of Distribution (Vd) 2.03 L/kg-IntravenousRat[1][11]
Systemic Clearance (CL) 1.84 L/h/kg-IntravenousRat[1][11]
Bioavailability (F) 69%-IntraperitonealRat[11]
Accumulation Ratio (Chronic Dosing) Negligible1.28 (once daily), 1.73 (twice daily)IntraperitonealRat[9]

Signaling Pathway and Experimental Workflows

µ-Opioid Receptor Signaling Pathway

Tianeptine Metabolite MC5 acts as an agonist at the µ-opioid receptor, a G-protein coupled receptor (GPCR). Upon binding, it initiates a signaling cascade that is believed to underlie its therapeutic effects.

MOR_Signaling cluster_extracellular Extracellular Space cluster_membrane Cell Membrane cluster_intracellular Intracellular Space MC5 Tianeptine Metabolite MC5 MOR µ-Opioid Receptor (MOR) MC5->MOR Agonist Binding G_protein G-protein (Gi/o) MOR->G_protein Activation AC Adenylyl Cyclase G_protein->AC Inhibition cAMP cAMP AC->cAMP Conversion of ATP to cAMP is reduced Downstream Downstream Cellular Effects (e.g., neuronal excitability, gene expression) cAMP->Downstream Leads to

µ-Opioid Receptor Signaling Pathway for Tianeptine Metabolite MC5.
Experimental Workflow for In Vitro and In Vivo Characterization

The following diagram illustrates a typical workflow for the characterization of Tianeptine Metabolite MC5.

Experimental_Workflow cluster_invitro In Vitro Analysis cluster_invivo In Vivo Analysis cluster_pk Pharmacokinetic Analysis BRET BRET Assay for Functional Activity Cell_Culture HEK293T Cell Culture (Expressing MOR and DOR) Transfection Transfection with BRET components Cell_Culture->Transfection Ligand_Addition Addition of Tianeptine MC5 Transfection->Ligand_Addition Signal_Detection Bioluminescence Signal Detection Ligand_Addition->Signal_Detection EC50 EC₅₀ Determination Signal_Detection->EC50 FST Forced Swim Test for Antidepressant-like Effects Animal_Model Mouse Model (Wild-type and MOR knockout) Drug_Admin Administration of Tianeptine MC5 Animal_Model->Drug_Admin Behavioral_Test Forced Swim Test Procedure Drug_Admin->Behavioral_Test Data_Analysis Measurement of Immobility Time Behavioral_Test->Data_Analysis Conclusion Assessment of MOR-dependent effects Data_Analysis->Conclusion PK Pharmacokinetic Profiling Rat_Model Rat Model Dosing Intravenous or Intraperitoneal Dosing Rat_Model->Dosing Sample_Collection Plasma Sample Collection over time Dosing->Sample_Collection LCMS LC-MS/MS Analysis of Tianeptine and MC5 Sample_Collection->LCMS PK_Parameters Calculation of Pharmacokinetic Parameters LCMS->PK_Parameters

General Experimental Workflow for Characterizing Tianeptine Metabolite MC5.

Experimental Protocols

Bioluminescence Resonance Energy Transfer (BRET) Assay for µ-Opioid Receptor Activation

This protocol is a generalized procedure for assessing G-protein activation at the µ-opioid receptor upon binding of a ligand like Tianeptine Metabolite MC5.

Materials:

  • HEK293T cells

  • Expression vectors for human µ-opioid receptor, Gα-Rluc8, Gβ, and mVenus-Gγ

  • Cell culture medium (e.g., DMEM) supplemented with fetal bovine serum and antibiotics

  • Transfection reagent (e.g., Lipofectamine)

  • Coelenterazine (B1669285) h (BRET substrate)

  • This compound

  • Multi-well plates (e.g., 96-well)

  • Luminometer capable of dual-channel BRET measurements

Procedure:

  • Cell Culture and Transfection:

    • Culture HEK293T cells in appropriate medium until they reach 70-80% confluency.

    • Co-transfect the cells with the expression vectors for the µ-opioid receptor and the BRET sensor components (Gα-Rluc8, Gβ, and mVenus-Gγ) using a suitable transfection reagent according to the manufacturer's instructions.

    • Plate the transfected cells into multi-well plates and incubate for 24-48 hours to allow for protein expression.

  • Ligand Treatment:

    • Prepare serial dilutions of this compound in assay buffer.

    • Aspirate the culture medium from the cells and replace it with the different concentrations of the ligand solution.

    • Incubate for a predetermined time (e.g., 15-30 minutes) at 37°C.

  • BRET Measurement:

    • Add the BRET substrate, coelenterazine h, to each well at a final concentration of 5 µM.

    • Immediately measure the luminescence at two wavelengths: one for the Renilla luciferase (Rluc8) donor (e.g., ~480 nm) and one for the mVenus acceptor (e.g., ~530 nm).

  • Data Analysis:

    • Calculate the BRET ratio by dividing the acceptor emission intensity by the donor emission intensity.

    • Plot the BRET ratio as a function of the ligand concentration and fit the data to a sigmoidal dose-response curve to determine the EC₅₀ value.

Forced Swim Test in Mice

This protocol is a standard method for assessing antidepressant-like activity in mice.[12][13][14]

Apparatus:

  • A transparent cylindrical container (e.g., 20 cm in diameter, 30 cm in height).[14]

  • The container should be filled with water (23-25°C) to a depth that prevents the mouse from touching the bottom with its tail or paws (e.g., 15 cm).[14]

Procedure:

  • Acclimation:

    • Allow the mice to acclimate to the testing room for at least 30-60 minutes before the experiment.

  • Drug Administration:

    • Administer this compound (e.g., 30 mg/kg) or vehicle via intraperitoneal (i.p.) injection 30-60 minutes before the test.

  • Test Session:

    • Gently place each mouse into the cylinder of water.

    • The total duration of the test is typically 6 minutes.[12][14]

    • Record the behavior of the mouse, either manually by a trained observer or using an automated video-tracking system.

  • Data Analysis:

    • The primary measure is the duration of immobility during the last 4 minutes of the 6-minute test.[12][14]

    • Immobility is defined as the state in which the mouse makes only the minimal movements necessary to keep its head above water.

    • Compare the immobility time between the drug-treated and vehicle-treated groups. A significant decrease in immobility time is indicative of an antidepressant-like effect.

LC-MS/MS Method for Quantification in Rat Plasma

This protocol outlines a method for the simultaneous quantification of tianeptine and Tianeptine Metabolite MC5 in rat plasma.[15][16][17]

Materials and Instrumentation:

  • Liquid chromatography-tandem mass spectrometry (LC-MS/MS) system.

  • Analytical column (e.g., C18).

  • Mobile phase: Acetonitrile and water with additives like formic acid or ammonium (B1175870) formate.[15]

  • Tianeptine and Tianeptine Metabolite MC5 analytical standards and internal standards (e.g., deuterated analogs).[17]

  • Rat plasma samples.

  • Protein precipitation and/or liquid-liquid extraction reagents.

Procedure:

  • Sample Preparation:

    • Thaw rat plasma samples on ice.

    • To a small volume of plasma (e.g., 50 µL), add an internal standard solution.

    • Perform protein precipitation by adding a solvent like acetonitrile.

    • Alternatively, perform liquid-liquid extraction with a suitable organic solvent.

    • Vortex and centrifuge the samples.

    • Transfer the supernatant to a clean tube and evaporate to dryness.

    • Reconstitute the residue in the mobile phase.

  • LC-MS/MS Analysis:

    • Inject the reconstituted sample into the LC-MS/MS system.

    • Separate the analytes using a suitable chromatographic gradient.

    • Detect and quantify tianeptine and MC5 using tandem mass spectrometry in multiple reaction monitoring (MRM) mode.

  • Data Analysis:

    • Construct a calibration curve using the analytical standards.

    • Calculate the concentrations of tianeptine and MC5 in the plasma samples based on the peak area ratios of the analytes to their respective internal standards.

Conclusion

This compound is a pharmacologically active compound with a well-defined role as a µ-opioid receptor agonist. Its distinct pharmacokinetic profile and significant contribution to the antidepressant-like effects of tianeptine make it a molecule of high interest for researchers in the fields of neuroscience and drug development. The experimental protocols and data presented in this guide provide a solid foundation for further investigation into the therapeutic potential of this compound.

References

Tianeptine Metabolite MC5 Sodium Salt: A Comprehensive Technical Overview

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Tianeptine (B1217405), an atypical antidepressant, undergoes extensive metabolism in vivo, with the primary metabolite being the pharmacologically active MC5 (pentanoic acid) derivative. This technical guide provides an in-depth analysis of the sodium salt of Tianeptine Metabolite MC5, focusing on its molecular characteristics, metabolic generation, and mechanism of action. Detailed experimental protocols for its quantification and functional assessment are provided, alongside visual representations of its metabolic and signaling pathways to facilitate a comprehensive understanding for research and drug development applications.

Core Molecular and Physicochemical Properties

Tianeptine Metabolite MC5 Sodium Salt is the primary active metabolite of tianeptine.[1][2][3] Its formation occurs through the β-oxidation of the heptanoic acid side chain of the parent compound.[4][5][6] The following tables summarize the key molecular and physicochemical properties of this metabolite.

Table 1: Molecular Identifiers and Properties

PropertyValueSource
Molecular Formula C₁₉H₂₀ClN₂NaO₄S[1][7][8]
Molecular Weight 430.88 g/mol [1][8]
CAS Number 115220-11-6[1][2]
IUPAC Name Sodium 5-[(3-chloro-6-methyl-5,5-dioxo-11H-benzo[c][1][4]benzothiazepin-11-yl)amino]pentanoate[8]
Synonyms 7-[(3-Chloro-6,11-dihydro-6-methyl-dibenzo[c,f][1][4]thiazepin-11-yl)amino]pentanoic Acid S,S-Dioxide Sodium Salt[1]

Table 2: Physicochemical and Pharmacokinetic Data

PropertyValueSpeciesSource
Solubility Slightly soluble in Dichloromethane, DMSO, and Methanol.N/A[2]
Peak Plasma Conc. (Cmax) 63 ± 14 ng/mLHuman[6]
Time to Peak (Tmax) 2.23 ± 0.42 hHuman[6]
Elimination Half-life (t½) 7.2 ± 5.7 hHuman[6]
Elimination Half-life (t½) 7.53 hRat[9]
μ-opioid receptor (MOR) EC₅₀ 0.454 µMHuman (in vitro)[2][10]
δ-opioid receptor (DOR) EC₅₀ >100 µMHuman (in vitro)[2][10]

Metabolic Pathway: From Tianeptine to MC5

The principal metabolic route for tianeptine is the beta-oxidation of its heptanoic acid side chain, leading to the formation of the MC5 metabolite, which has a pentanoic acid side chain.[4][6] This biotransformation is a key determinant of the compound's pharmacokinetic profile.

G Tianeptine Tianeptine (Heptanoic Acid Side Chain) MC5 Tianeptine Metabolite MC5 (Pentanoic Acid Side Chain) Tianeptine->MC5 β-oxidation MC3 Tianeptine Metabolite MC3 (Propionic Acid Side Chain) MC5->MC3 Further β-oxidation

Caption: Metabolic conversion of Tianeptine to its major metabolites.

Mechanism of Action: µ-Opioid Receptor Signaling

Tianeptine Metabolite MC5 is an agonist of the µ-opioid receptor (MOR), a member of the G protein-coupled receptor (GPCR) family.[2][10] Upon binding, it initiates a signaling cascade that is primarily mediated by the Gi alpha subunit, leading to the inhibition of adenylyl cyclase and a subsequent decrease in intracellular cyclic AMP (cAMP) levels.[11]

G cluster_membrane Cell Membrane cluster_extracellular Extracellular cluster_intracellular Intracellular MOR µ-Opioid Receptor G_protein Gi/o Protein MOR->G_protein Activates AC Adenylyl Cyclase G_protein->AC Inhibits ATP ATP MC5 Tianeptine Metabolite MC5 MC5->MOR Binds cAMP cAMP ATP->cAMP Conversion PKA Protein Kinase A cAMP->PKA Activates Cellular_Response Decreased Neuronal Excitability PKA->Cellular_Response Leads to G cluster_prep Sample Preparation cluster_analysis LC-MS/MS Analysis Plasma Plasma Sample IS Add Internal Standard Plasma->IS LLE Liquid-Liquid Extraction IS->LLE Evap Evaporation LLE->Evap Recon Reconstitution Evap->Recon LC Liquid Chromatography (Separation) Recon->LC Injection MS Mass Spectrometry (Detection) LC->MS Data Quantification MS->Data Data Acquisition G Start HEK293T Cells Transfection Co-transfect with: - µ-Opioid Receptor - Rluc-Gα - YFP-Gβγ Start->Transfection Plating Plate cells in microplate Transfection->Plating Treatment Add BRET substrate and Tianeptine MC5 Plating->Treatment Measurement Measure light emission (BRET signal) Treatment->Measurement Analysis Calculate BRET ratio and determine EC₅₀ Measurement->Analysis

References

Tianeptine Metabolite MC5 Sodium Salt: A Deep Dive into its Mechanism of Action

Author: BenchChem Technical Support Team. Date: December 2025

For Immediate Release

This technical guide provides a comprehensive analysis of the mechanism of action for Tianeptine (B1217405) Metabolite MC5 Sodium Salt, intended for researchers, scientists, and professionals in drug development. The document synthesizes current research to elucidate the core pharmacological activities of this compound.

Executive Summary

Core Mechanism of Action: Mu-Opioid Receptor Agonism

The principal mechanism of action for Tianeptine Metabolite MC5 is its function as a full agonist at the mu-opioid receptor (MOR).[2][6] This interaction has been demonstrated to be responsible for the antidepressant and analgesic properties of both tianeptine and MC5.[4][5] Studies using MOR-deficient mice have shown a complete abolition of the behavioral effects of MC5, such as decreased immobility in the forced swim test and analgesic responses in the hot-plate test, confirming the critical role of this receptor.[4][5]

While tianeptine also demonstrates weak affinity for the delta-opioid receptor (DOR), its metabolite MC5 shows significantly reduced activity at this receptor.[7] MC5 has negligible interaction with the kappa-opioid receptor (KOR).[8]

Recent investigations have also explored tianeptine's interaction with peroxisome proliferator-activated receptors (PPARs), specifically PPAR-β/δ and PPAR-γ. However, the MC5 metabolite has been found to be inactive at these receptors, indicating a divergence in the molecular targets of the parent drug and its primary metabolite.[3]

Quantitative Pharmacological Data

The following tables summarize the key in vitro and in vivo pharmacological parameters for Tianeptine Metabolite MC5 Sodium Salt and its parent compound, tianeptine.

Table 1: In Vitro Opioid Receptor Activity

CompoundReceptorAssay TypeSpeciesValueReference(s)
Tianeptine Human MORBinding Affinity (Ki)Human383 ± 183 nM[2][3][4]
Human MORG-protein Activation (EC50)Human194 ± 70 nM[4]
Mouse MORG-protein Activation (EC50)Mouse641 ± 120 nM[4]
Human DORBinding Affinity (Ki)Human>10 µM[2][3]
Tianeptine MC5 Human MORG-protein Activation (EC50)Human0.454 µM[9]
Human MORG-protein Activation (EC50)Human0.545 µM[1]
Human DORG-protein Activation (EC50)Human>100 µM[9]

Table 2: Comparative Pharmacokinetic Parameters (Rodent Models)

CompoundParameterValue (approximate)SpeciesRoute of AdministrationReference(s)
Tianeptine Elimination Half-life (t½)< 30 minutes (mice)MouseIntraperitoneal (i.p.)[3]
1.16 hours (rats)RatIntravenous (i.v.)[9]
Tianeptine MC5 Elimination Half-life (t½)~7.6 hours--[1]
7.53 hours (rats)RatIntravenous (i.v.)[9]

Signaling Pathways and Experimental Workflows

Mu-Opioid Receptor Signaling Pathway

Upon binding to the MOR, a G-protein coupled receptor (GPCR), MC5 initiates a downstream signaling cascade. This involves the activation of the associated Gi/o protein, leading to the inhibition of adenylyl cyclase and a subsequent decrease in intracellular cyclic AMP (cAMP) levels. This pathway is fundamental to the neuronal effects of opioids.

MOR_Signaling_Pathway MC5 Tianeptine Metabolite MC5 MOR Mu-Opioid Receptor (MOR) (GPCR) MC5->MOR Binds and Activates G_protein Gi/o Protein MOR->G_protein Activates Adenylyl_Cyclase Adenylyl Cyclase G_protein->Adenylyl_Cyclase Inhibits cAMP cAMP Adenylyl_Cyclase->cAMP Converts ATP ATP ATP->Adenylyl_Cyclase Cellular_Response Downstream Cellular Response (e.g., Neuronal Inhibition) cAMP->Cellular_Response Reduced levels lead to

Caption: MOR signaling cascade initiated by MC5.

Experimental Workflow: Investigating MOR-Dependence of Antidepressant-like Effects

A common experimental paradigm to confirm the MOR-dependence of MC5's effects involves the Forced Swim Test (FST) in both wild-type and MOR knockout mice. This workflow allows for the direct assessment of the receptor's role in the observed behavioral outcomes.

FST_Workflow cluster_groups Animal Groups cluster_treatment Treatment cluster_results Expected Outcomes WT_mice Wild-Type (WT) Mice Saline_WT Saline WT_mice->Saline_WT MC5_WT MC5 (30 mg/kg) WT_mice->MC5_WT KO_mice MOR Knockout (KO) Mice Saline_KO Saline KO_mice->Saline_KO MC5_KO MC5 (30 mg/kg) KO_mice->MC5_KO FST Forced Swim Test (FST) Saline_WT->FST MC5_WT->FST Saline_KO->FST MC5_KO->FST Measurement Measure Immobility Time FST->Measurement Result_WT WT + MC5: Decreased Immobility Measurement->Result_WT Result_KO KO + MC5: No Change in Immobility Measurement->Result_KO

Caption: Workflow for Forced Swim Test experiment.

Key Experimental Protocols

Bioluminescence Resonance Energy Transfer (BRET) Assay for G-protein Activation

This assay is employed to quantify the activation of G-proteins following receptor agonism.

  • Cell Line: HEK293T cells co-transfected with constructs for the human mu-opioid receptor and a BRET sensor system. The BRET sensor system typically consists of a G-protein subunit fused to a Renilla luciferase (Rluc) and a fluorescent protein (e.g., YFP) linked to a G-protein interacting partner.

  • Protocol:

    • Transfected cells are plated in 96-well microplates.

    • Cells are washed with a buffered saline solution.

    • The luciferase substrate (e.g., coelenterazine (B1669285) h) is added to each well.

    • A baseline BRET signal is measured using a microplate reader capable of detecting both luminescence and fluorescence.

    • Tianeptine Metabolite MC5 is added to the wells at varying concentrations.

    • The BRET signal is measured again after a short incubation period.

    • The change in the BRET ratio (fluorescence emission / luciferase emission) is calculated, which is proportional to the extent of G-protein activation.

    • Data are plotted as a concentration-response curve to determine the EC50 value.

Forced Swim Test (FST)

The FST is a standard behavioral assay used to assess antidepressant-like activity in rodents.

  • Animals: Male C57BL/6J wild-type and MOR knockout mice.

  • Apparatus: A cylindrical container (e.g., 25 cm high, 10 cm in diameter) filled with water (23-25°C) to a depth that prevents the mouse from touching the bottom with its tail or paws.

  • Protocol:

    • Mice are habituated to the testing room for at least one hour before the experiment.

    • Mice are administered either vehicle (saline) or Tianeptine Metabolite MC5 (e.g., 30 mg/kg, i.p.) 60 minutes prior to the test.

    • Each mouse is individually placed in the water-filled cylinder for a 6-minute session.

    • The session is video-recorded for later analysis.

    • An observer, blind to the treatment conditions, scores the duration of immobility during the last 4 minutes of the test. Immobility is defined as the absence of all movement except for that required to keep the head above water.

    • A reduction in immobility time is interpreted as an antidepressant-like effect.

Conclusion

The primary mechanism of action of this compound is its function as a full agonist at the mu-opioid receptor. This activity is directly linked to its observed antidepressant-like and analgesic effects in preclinical models. Its favorable pharmacokinetic profile, particularly its extended half-life relative to tianeptine, underscores its importance in the sustained therapeutic action of the parent drug. Further research into the specific downstream signaling and potential for biased agonism at the MOR may provide deeper insights into its unique pharmacological profile.

References

Tianeptine Metabolite MC5 Sodium Salt: A Comprehensive Pharmacological Profile

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide for Drug Development Professionals

Executive Summary

Tianeptine (B1217405), an atypical antidepressant, undergoes extensive metabolism, primarily through β-oxidation of its heptanoic acid side chain. This process yields several metabolites, with the pentanoic acid derivative, known as MC5, being a major active metabolite. Emerging research has identified MC5 as a key contributor to the overall pharmacological effects of tianeptine, possessing a distinct and potent pharmacological profile. This document provides a detailed technical overview of the pharmacological properties of Tianeptine Metabolite MC5 Sodium Salt, focusing on its mechanism of action, receptor engagement, and pharmacokinetic characteristics to support further research and development.

Introduction

Tianeptine's mechanism of action has been a subject of evolving scientific understanding. While initially believed to be a selective serotonin (B10506) reuptake enhancer, more recent and definitive evidence has established its role as a μ-opioid receptor (MOR) agonist.[1][2] Its principal metabolite, MC5, not only retains this primary characteristic but also exhibits a longer half-life, suggesting a significant role in the sustained therapeutic effects of the parent drug.[3][4] This guide synthesizes the current knowledge on MC5, presenting quantitative data, detailed experimental methodologies, and visual representations of its metabolic and signaling pathways.

Metabolic Pathway: From Tianeptine to MC5

The primary metabolic transformation of tianeptine into its major metabolites, MC5 (pentanoic acid derivative) and subsequently MC3 (propanoic acid derivative), occurs via β-oxidation of the heptanoic acid side chain.[5][6] This metabolic route is significant as it does not primarily involve the cytochrome P450 (CYP) enzyme system, which may reduce the potential for certain drug-drug interactions.[1]

G Tianeptine Tianeptine (Heptanoic Acid Side Chain) MC5 Metabolite MC5 (Pentanoic Acid Side Chain) Tianeptine->MC5 β-Oxidation MC3 Metabolite MC3 (Propanoic Acid Side Chain) MC5->MC3 β-Oxidation Excretion Conjugation & Excretion (Glucuronide and Glutamine Conjugates) MC5->Excretion

Metabolic cascade of Tianeptine to its primary metabolites.

Pharmacodynamics: Receptor Engagement and Functional Activity

The pharmacological activity of MC5 is primarily characterized by its action as a full agonist at the μ-opioid receptor (MOR), with negligible activity at the δ-opioid receptor (DOR) and κ-opioid receptor (KOR).[2][7] This MOR agonism is believed to be the principal mechanism underlying the antidepressant and anxiolytic effects of tianeptine and its active metabolites.[2]

Quantitative Receptor Activity Data

The functional potency and efficacy of MC5 at opioid receptors have been quantified using in vitro assays. The data clearly indicates a selective and potent agonism at the human μ-opioid receptor.

CompoundReceptor TargetAssay TypeParameterValue (µM)
Tianeptine Metabolite MC5 Human μ-Opioid Receptor (MOR) G Protein Activation (BRET) EC50 0.454
Tianeptine Metabolite MC5Human δ-Opioid Receptor (DOR)G Protein Activation (BRET)EC50>100
Tianeptine (Parent)Human μ-Opioid Receptor (MOR)G Protein Activation (BRET)EC500.194

Data sourced from Samuels, B.A., et al. (2017) and Cayman Chemical.[7][8]

μ-Opioid Receptor Signaling Pathway

Upon binding and activation by an agonist like MC5, the μ-opioid receptor, a G protein-coupled receptor (GPCR), initiates a cascade of intracellular events. This primarily involves the activation of inhibitory G proteins (Gi/o).

G cluster_membrane Cell Membrane cluster_cytosol Cytosol MC5 MC5 (Agonist) MOR μ-Opioid Receptor (GPCR) MC5->MOR Binds & Activates G_Protein Gαi/o-GDP (Inactive) MOR->G_Protein Recruits & Activates G_Protein_Active Gαi/o-GTP (Active) G_Protein->G_Protein_Active GDP/GTP Exchange AC Adenylyl Cyclase G_Protein_Active->AC Inhibits IonChannel Ion Channels (e.g., GIRK, Ca2+) G_Protein_Active->IonChannel Modulates cAMP cAMP AC->cAMP Converts ATP to Downstream Downstream Cellular Effects (e.g., Reduced Neuronal Excitability) cAMP->Downstream Leads to IonChannel->Downstream Leads to

MC5-mediated activation of the μ-opioid receptor signaling pathway.

Pharmacokinetics

The pharmacokinetic profile of MC5 is notably different from its parent compound, tianeptine. The most critical distinction is its significantly longer elimination half-life, which suggests that MC5 may be responsible for the sustained pharmacological effects observed after tianeptine administration.[3][9]

Comparative Pharmacokinetic Parameters
ParameterTianeptine (Parent)Tianeptine Metabolite MC5SpeciesRoute
Elimination Half-Life (t½) ~2.5 h ~6.5 - 7.53 h Rat IV / IP
Elimination Half-Life (t½)~2.5 h~7.2 hHumanOral
Time to Peak (Tmax) ~5 min ~15 min Rat IP

Data compiled from Szafarz, M., et al. (2017), Couet, W., et al. (1990), and Grislain, L., et al. (1990).[3][5][6][10]

Detailed Experimental Protocols

Protocol: In Vitro Receptor Activity via BRET Assay

This protocol is based on the methodology used to determine the G protein activation by MC5 at opioid receptors.

  • Objective: To quantify the potency (EC50) of Tianeptine Metabolite MC5 in activating G proteins coupled to human μ-opioid and δ-opioid receptors.

  • Methodology: Bioluminescence Resonance Energy Transfer (BRET) assay.[7]

  • Cell Line: HEK293T cells.

  • Experimental Workflow:

G start Start step1 Transfect HEK293T cells with plasmids encoding: - Opioid Receptor (MOR or DOR) - G protein subunits - BRET donor (e.g., Rluc) - BRET acceptor (e.g., YFP) start->step1 step2 Culture cells for 24-48 hours to allow for protein expression. step1->step2 step3 Plate cells in a multi-well plate. step2->step3 step4 Add increasing concentrations of Tianeptine Metabolite MC5. step3->step4 step5 Add BRET substrate (e.g., Coelenterazine). step4->step5 step6 Measure light emission at two wavelengths (for donor and acceptor) using a luminometer. step5->step6 step7 Calculate BRET ratio (Acceptor Emission / Donor Emission). step6->step7 step8 Plot BRET ratio vs. MC5 concentration and fit to a dose-response curve to determine EC50. step7->step8 end_node End step8->end_node

Workflow for determining receptor activity using a BRET assay.

Protocol: Pharmacokinetic Analysis in Rats via LC-MS/MS

This protocol is derived from the study by Szafarz et al. (2017) to determine the pharmacokinetic parameters of tianeptine and MC5.

  • Objective: To determine the plasma concentration-time profile and pharmacokinetic parameters of tianeptine and MC5 following intravenous (IV) and intraperitoneal (IP) administration in rats.

  • Animal Model: Male Wistar rats.

  • Methodology: Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS).[3]

  • Experimental Steps:

    • Drug Administration: Administer tianeptine to rats via IV or IP routes at a specified dose (e.g., 10 mg/kg).

    • Blood Sampling: Collect serial blood samples from the tail vein at predetermined time points into heparinized tubes.

    • Plasma Separation: Centrifuge blood samples to separate plasma.

    • Sample Preparation (Protein Precipitation):

      • To a plasma aliquot, add an internal standard (e.g., pentoxifylline).

      • Add a protein precipitation agent (e.g., methanol (B129727) or acetonitrile).

      • Vortex and centrifuge to pellet precipitated proteins.

      • Transfer the supernatant for analysis.

    • LC-MS/MS Analysis:

      • Chromatographic Separation: Inject the prepared sample onto an analytical column (e.g., C18 column). Use a mobile phase gradient (e.g., acetonitrile (B52724) and ammonium (B1175870) formate (B1220265) in water) to separate tianeptine, MC5, and the internal standard.

      • Mass Spectrometric Detection: Use a tandem mass spectrometer operating in multiple reaction monitoring (MRM) mode to detect and quantify the specific parent-to-daughter ion transitions for each analyte.

    • Data Analysis:

      • Construct a calibration curve using standards of known concentrations.

      • Determine the plasma concentrations of tianeptine and MC5 at each time point.

      • Use non-compartmental analysis to calculate pharmacokinetic parameters (t½, Cmax, Tmax, AUC, etc.).

Preclinical Efficacy: In Vivo Models

The antidepressant-like activity of MC5 has been demonstrated in preclinical models, such as the forced swim test (FST). In this model, MC5 administration (30 mg/kg) was shown to decrease immobility time in wild-type mice, an effect that was absent in MOR knockout mice.[7] This finding strongly supports that the antidepressant effects of MC5 are mediated through the μ-opioid receptor.

Conclusion and Future Directions

Tianeptine Metabolite MC5 is a pharmacologically active compound with potent and selective μ-opioid receptor agonist properties. Its pharmacokinetic profile, particularly its extended half-life compared to the parent drug, suggests it is a critical contributor to the therapeutic efficacy of tianeptine. The data presented herein provides a foundational understanding for researchers and drug development professionals. Future research should focus on further elucidating the downstream signaling pathways of MC5, exploring its potential for biased agonism, and evaluating its safety and abuse liability profile in greater detail. A comprehensive characterization of MC5 will be instrumental in the development of novel and potentially improved therapeutic agents for depression and related disorders.

References

An In-depth Technical Guide on the µ-Opioid Receptor Agonist Activity of Tianeptine Metabolite MC5 Sodium Salt

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the µ-opioid receptor (MOR) agonist activity of MC5 sodium salt, the primary active metabolite of the atypical antidepressant tianeptine (B1217405). Tianeptine's therapeutic effects are now understood to be mediated, at least in part, by its activity at the MOR, and its longer-lasting metabolite, MC5, plays a significant role in these effects. This document summarizes the quantitative data on MC5's MOR activity, details the experimental protocols used for its characterization, and visualizes the relevant biological and experimental processes.

Core Findings: MC5 as a µ-Opioid Receptor Agonist

Tianeptine undergoes hepatic metabolism via β-oxidation to form its major active metabolite, a pentanoic acid derivative known as MC5.[1][2] This metabolite exhibits a longer elimination half-life of approximately 7.2 to 7.6 hours compared to its parent compound, tianeptine (2.5 to 3 hours), leading to a more sustained pharmacological effect.[1][2][3] Research has demonstrated that MC5 is a full agonist at the µ-opioid receptor, similar to tianeptine, while having significantly reduced or no activity at the δ-opioid receptor (DOR).[1][2][4][5] The antidepressant-like effects of both tianeptine and MC5 have been shown to be dependent on the µ-opioid receptor.[4][5][6]

Quantitative Data Summary

The following tables summarize the key quantitative parameters defining the µ-opioid receptor agonist activity of MC5 sodium salt in comparison to tianeptine. The data is primarily derived from in vitro functional assays.

Table 1: In Vitro Activity of MC5 and Tianeptine at Human µ-Opioid Receptor (MOR)

CompoundAssay TypeParameterValue (µM)
MC5 Sodium SaltG Protein Activation (BRET)EC500.454[5][7][8]
TianeptineG Protein Activation (BRET)EC500.194[1][9]
MC5 Sodium SaltG Protein Activation (BRET)EC50~3-fold weaker than tianeptine[10]

Table 2: In Vitro Activity of MC5 and Tianeptine at Mouse µ-Opioid Receptor (MOR)

CompoundAssay TypeParameterValue (µM)
MC5 Sodium SaltG Protein Activation (BRET)EC50Similar potency and efficacy as tianeptine[4]
TianeptineG Protein Activation (BRET)EC500.641 ± 0.120[9]

Table 3: In Vitro Activity of MC5 and Tianeptine at Human δ-Opioid Receptor (DOR)

CompoundAssay TypeParameterValue (µM)
MC5 Sodium SaltG Protein Activation (BRET)EC50>100[5][7][8]
TianeptineG Protein Activation (BRET)EC5037.4 ± 11.2[9]

Experimental Protocols

The primary experimental method used to quantify the µ-opioid receptor agonist activity of MC5 sodium salt is the Bioluminescence Resonance Energy Transfer (BRET) assay for G protein activation.

Bioluminescence Resonance Energy Transfer (BRET) Assay for G Protein Activation

Objective: To measure the activation of G proteins coupled to the µ-opioid receptor upon agonist binding in live cells.

Principle: BRET is a non-radiative energy transfer process that occurs between a bioluminescent donor molecule and a fluorescent acceptor molecule when they are in close proximity (typically <10 nm). In this assay, the Gα subunit of the G protein is fused to a Renilla luciferase (RLuc) variant (the donor), and the Gγ subunit is fused to a fluorescent protein like Venus or mVenus (the acceptor). In the inactive state, the G protein heterotrimer (Gα-GDP-Gβγ) is intact, and the donor and acceptor are in close proximity, resulting in a high BRET signal. Upon receptor activation by an agonist (e.g., MC5), GTP replaces GDP on the Gα subunit, causing the dissociation of Gα-GTP from the Gβγ dimer. This separation of the donor and acceptor leads to a decrease in the BRET signal, which is proportional to the extent of G protein activation.

Cell Line: Human Embryonic Kidney 293 (HEK293 or HEK293T) cells are commonly used for these assays as they are easily transfected and provide a robust system for studying receptor signaling.[4][5][7][8]

Materials:

  • HEK293T cells

  • Plasmids encoding:

    • Human or mouse µ-opioid receptor

    • Gα subunit fused to RLuc (e.g., GαoB-RLuc8)

    • Gβ subunit (e.g., β1)

    • Gγ subunit fused to a fluorescent acceptor (e.g., mVenus-γ2)

  • Cell culture reagents (DMEM, FBS, antibiotics)

  • Transfection reagent (e.g., Lipofectamine)

  • Assay buffer (e.g., HBSS)

  • BRET substrate (e.g., coelenterazine (B1669285) h)

  • MC5 sodium salt and reference agonists (e.g., DAMGO)

  • Multi-well plates (e.g., white, 96-well)

  • Luminometer/plate reader capable of measuring dual-emission signals

Procedure:

  • Cell Culture and Transfection: HEK293T cells are cultured in appropriate media. For the assay, cells are transiently co-transfected with the plasmids encoding the MOR, Gα-RLuc, Gβ, and mVenus-Gγ.

  • Cell Plating: After transfection, cells are seeded into multi-well plates and allowed to adhere and express the proteins.

  • Compound Treatment: The cell culture medium is removed, and cells are washed with assay buffer. Varying concentrations of MC5 sodium salt or a reference agonist are then added to the wells.

  • Substrate Addition: The BRET substrate, coelenterazine h, is added to each well.

  • Signal Detection: The plate is immediately read using a luminometer that can simultaneously measure the light emission from the donor (RLuc, ~480 nm) and the acceptor (mVenus, ~530 nm).

  • Data Analysis: The BRET ratio is calculated as the ratio of the acceptor emission to the donor emission. The change in the BRET ratio upon agonist stimulation is then plotted against the logarithm of the agonist concentration. A sigmoidal dose-response curve is fitted to the data to determine the EC50 (the concentration of agonist that produces 50% of the maximal response) and the Emax (the maximum effect).

Visualizations

Signaling Pathway of MC5 at the µ-Opioid Receptor

G_Protein_Signaling cluster_membrane Cell Membrane MOR µ-Opioid Receptor G_protein G Protein (Gαi/o-GDP, Gβγ) MOR->G_protein Activates AC Adenylyl Cyclase G_protein->AC Gαi/o-GTP inhibits MC5 MC5 Sodium Salt MC5->MOR Binds and Activates cAMP cAMP AC->cAMP Converts Downstream Downstream Cellular Effects cAMP->Downstream ATP ATP ATP->AC Substrate

Caption: MC5 activation of the µ-opioid receptor and subsequent G protein signaling.

Experimental Workflow for BRET Assay

BRET_Workflow cluster_prep Preparation cluster_assay Assay cluster_analysis Data Acquisition & Analysis Transfection 1. Transfect HEK293T cells (MOR, Gα-RLuc, Gβ, mVenus-Gγ) Plating 2. Plate cells in 96-well plates Transfection->Plating Treatment 3. Add MC5 Sodium Salt (Dose-response) Plating->Treatment Substrate 4. Add Coelenterazine h (BRET Substrate) Treatment->Substrate Detection 5. Measure Donor & Acceptor Emission Substrate->Detection Analysis 6. Calculate BRET Ratio & Plot Dose-Response Curve Detection->Analysis Result 7. Determine EC50 & Emax Analysis->Result

Caption: Workflow for determining MC5 µ-opioid receptor agonist activity using a BRET assay.

References

A Technical Guide to the Synthesis and Purification of Tianeptine Metabolite MC5 Sodium Salt

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the synthesis and purification of Tianeptine (B1217405) Metabolite MC5 Sodium Salt, a primary and pharmacologically active metabolite of the atypical antidepressant, tianeptine. Tianeptine is metabolized in vivo primarily through the β-oxidation of its heptanoic acid side chain to yield the corresponding pentanoic acid derivative, known as MC5.[1] This document outlines a logical synthetic pathway for MC5, based on established synthetic routes for the parent compound, tianeptine. It includes a detailed, plausible experimental protocol, purification methods, and a discussion of analytical characterization. This guide is intended for a technical audience in the fields of medicinal chemistry, pharmacology, and drug development for research and reference purposes.

Introduction

Tianeptine (7-[(3-chloro-6-methyl-5,5-dioxido-6,11-dihydrodibenzo[c,f][1][2]thiazepine-11-yl)amino]heptanoic acid) is an antidepressant drug with a unique pharmacological profile. Unlike many tricyclic antidepressants, its primary metabolic pathway does not involve the cytochrome P450 system but rather the β-oxidation of its C7 heptanoic acid side chain.[3][4] This metabolic process results in the formation of two major metabolites: a pentanoic acid derivative (MC5) and a propionic acid derivative (MC3).[1]

The MC5 metabolite is of significant interest as it is not only a major metabolite but also retains pharmacological activity, contributing to the overall therapeutic effects of tianeptine. For in-vitro and in-vivo research, including pharmacokinetic and pharmacodynamic studies, a pure, synthetic standard of Tianeptine Metabolite MC5 Sodium Salt is essential. This guide details the chemical synthesis and purification processes to obtain this critical research compound.

Tianeptine Metabolism

The primary metabolic transformation of tianeptine to its MC5 metabolite occurs via mitochondrial β-oxidation, a process analogous to fatty acid metabolism.[3] This pathway involves the shortening of the heptanoic acid side chain by two carbon atoms.

Tianeptine_Metabolism Tianeptine Tianeptine (Heptanoic Acid Side Chain) MC5 Tianeptine Metabolite MC5 (Pentanoic Acid Side Chain) Tianeptine->MC5 β-Oxidation MC3 Tianeptine Metabolite MC3 (Propionic Acid Side Chain) MC5->MC3 Further β-Oxidation

Caption: Metabolic Pathway of Tianeptine. (Within 100 characters)

Synthesis of this compound

The synthesis of Tianeptine Metabolite MC5 is analogous to the synthesis of tianeptine itself, with the key difference being the use of a C5 side chain precursor instead of a C7 precursor. The general strategy involves the alkylation of the core amine intermediate with an appropriate ethyl 5-halopentanoate, followed by hydrolysis of the resulting ester and conversion to the sodium salt.

Synthetic Workflow

Synthesis_Workflow cluster_0 Step 1: Alkylation cluster_1 Step 2: Hydrolysis cluster_2 Step 3: Salt Formation & Purification A Core Amine Intermediate (11-amino-3-chloro-6,11-dihydro-5,5-dioxo-6-methyl- dibenzo[c,f][1,2]thiazepine) C Tianeptine Metabolite MC5 Ethyl Ester A->C B Ethyl 5-bromopentanoate B->C D Tianeptine Metabolite MC5 Ethyl Ester E Tianeptine Metabolite MC5 (Free Acid) D->E Base Hydrolysis (e.g., NaOH) F Tianeptine Metabolite MC5 (Free Acid) G This compound F->G Treatment with Sodium Hydroxide (B78521) H Purification (Recrystallization/Chromatography) G->H

Caption: Synthetic Workflow for Tianeptine MC5. (Within 100 characters)
Experimental Protocol

Step 1: Synthesis of Ethyl 5-[(3-chloro-6,11-dihydro-6-methyl-5,5-dioxidodibenzo[c,f][1][2]thiazepin-11-yl)amino]pentanoate (MC5 Ethyl Ester)

  • To a stirred solution of 11-amino-3-chloro-6,11-dihydro-5,5-dioxo-6-methyl-dibenzo[c,f][1][2]thiazepine hydrochloride (1.0 eq) in ethanol (B145695), add sodium bicarbonate (2.5 eq).

  • Add ethyl 5-bromopentanoate (1.2 eq) to the reaction mixture.

  • Heat the mixture to reflux and maintain for 12-18 hours, monitoring the reaction progress by Thin Layer Chromatography (TLC).

  • After completion, cool the reaction mixture to room temperature and filter to remove inorganic salts.

  • Concentrate the filtrate under reduced pressure to obtain the crude MC5 ethyl ester.

  • The crude product can be purified by column chromatography on silica (B1680970) gel.

Step 2: Synthesis of 5-[(3-chloro-6,11-dihydro-6-methyl-5,5-dioxidodibenzo[c,f][1][2]thiazepin-11-yl)amino]pentanoic Acid (Tianeptine Metabolite MC5 - Free Acid)

  • Dissolve the purified MC5 ethyl ester (1.0 eq) in a mixture of ethanol and water.

  • Add an aqueous solution of sodium hydroxide (2.0 eq) and stir the mixture at room temperature for 4-6 hours, monitoring by TLC until the starting material is consumed.

  • Once the hydrolysis is complete, acidify the reaction mixture to a pH of approximately 4-5 with dilute hydrochloric acid.

  • The precipitated product, Tianeptine Metabolite MC5 free acid, is collected by filtration, washed with water, and dried under vacuum.

Step 3: Preparation of this compound

  • Suspend the Tianeptine Metabolite MC5 free acid in ethanol.

  • Add a stoichiometric amount (1.0 eq) of sodium hydroxide solution (e.g., 1M in water or a solution of sodium ethoxide in ethanol) dropwise while stirring.

  • Stir the mixture until a clear solution is obtained.

  • The solvent is removed under reduced pressure to yield the crude this compound.

  • The final product is purified by recrystallization from a suitable solvent system (e.g., ethanol/diethyl ether).

Data Presentation

The following tables summarize typical data for the synthesis and characterization of this compound.

Table 1: Reactants and Stoichiometry

ReactantMolecular Weight ( g/mol )Molar Equivalents
11-amino-3-chloro-6,11-dihydro-5,5-dioxo-6-methyl-dibenzo[c,f][1][2]thiazepine HCl375.271.0
Ethyl 5-bromopentanoate211.081.2
Sodium Bicarbonate84.012.5
Sodium Hydroxide (for hydrolysis)40.002.0
Sodium Hydroxide (for salt formation)40.001.0

Table 2: Product Characterization

ParameterSpecification
Chemical Name Sodium 5-[(3-chloro-6-methyl-5,5-dioxo-6,11-dihydro-5H-dibenzo[c,f][1][2]thiazepin-11-yl)amino]pentanoate
Molecular Formula C₁₉H₂₀ClN₂NaO₄S
Molecular Weight 430.88 g/mol
Appearance White to off-white solid
Purity (HPLC) ≥98%
Solubility Soluble in water, methanol

Purification and Characterization

Purification
  • Column Chromatography: The intermediate MC5 ethyl ester is typically purified using silica gel column chromatography with a gradient elution system, such as ethyl acetate (B1210297) in hexanes.

  • Recrystallization: The final sodium salt product is purified by recrystallization. A common solvent system is ethanol with the addition of a less polar co-solvent like diethyl ether or ethyl acetate to induce crystallization.

Analytical Characterization

The identity and purity of the synthesized this compound should be confirmed using a suite of analytical techniques:

  • High-Performance Liquid Chromatography (HPLC): To determine the purity of the final compound. A reversed-phase C18 column with a mobile phase consisting of a buffered aqueous solution and an organic modifier (e.g., acetonitrile (B52724) or methanol) is suitable.

  • Mass Spectrometry (MS): To confirm the molecular weight of the compound. Electrospray ionization (ESI) in positive or negative mode will show the corresponding molecular ion peaks.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR spectroscopy are used to confirm the chemical structure of the molecule by analyzing the chemical shifts, integration, and coupling patterns of the protons and carbons.

Conclusion

This technical guide provides a detailed framework for the synthesis and purification of this compound for research purposes. The outlined synthetic route is chemically sound and based on established methodologies for the parent tianeptine molecule. Proper execution of the described experimental protocols and purification techniques, followed by thorough analytical characterization, will yield a high-purity standard of this important active metabolite, facilitating further investigation into its pharmacology and therapeutic potential.

References

Tianeptine Metabolite MC5 Sodium Salt: A Technical Guide to Solubility and Stability

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the available data on the solubility and stability of Tianeptine (B1217405) Metabolite MC5 Sodium Salt, a primary and pharmacologically active metabolite of the atypical antidepressant, tianeptine. Due to the limited availability of specific quantitative data for the MC5 metabolite, this document also includes comparative data for the parent compound, tianeptine sodium salt, to provide a broader context for its physicochemical properties. This guide is intended to be a valuable resource for researchers, scientists, and drug development professionals working with this compound, offering insights into its handling, formulation, and analytical characterization. The document details experimental protocols for solubility and stability testing based on established pharmaceutical guidelines and presents key signaling pathways associated with tianeptine and its metabolites.

Introduction

Tianeptine is an atypical antidepressant with a unique neurochemical profile that includes modulation of the glutamatergic system and agonism at the µ-opioid receptor.[1][2] Its principal metabolite, Tianeptine Metabolite MC5 (pentanoic acid derivative), is pharmacologically active and exhibits a longer plasma half-life than the parent compound, contributing significantly to the overall therapeutic effect.[3][4] Understanding the solubility and stability of the MC5 sodium salt is therefore critical for the development of robust analytical methods, stable formulations, and for ensuring accurate and reproducible results in preclinical and clinical research.

Chemical and Physical Properties

A summary of the key chemical and physical properties of Tianeptine Metabolite MC5 Sodium Salt is provided in the table below.

PropertyValueSource
Chemical Name Sodium 5-[(3-chloro-6-methyl-5,5-dioxo-6,11-dihydrodibenzo[c,f][5][6]thiazepin-11-yl)amino]pentanoate
CAS Number 115220-11-6
Molecular Formula C₁₉H₂₀ClN₂NaO₄S
Molecular Weight 430.88 g/mol
Appearance White to Pale Beige Solid[7]
Purity >95% (HPLC)[8]
Storage Temperature -20°C[8]

Solubility Profile

Precise quantitative solubility data for this compound is not extensively available in the public domain. The following tables summarize the available qualitative information for the metabolite and provide more detailed quantitative data for the parent compound, tianeptine sodium salt, for comparative purposes.

Table 3.1: Solubility of this compound
SolventSolubility
DichloromethaneSlightly soluble[9]
Dimethyl Sulfoxide (DMSO)Slightly soluble[9]
MethanolSlightly soluble[9]
Table 3.2: Solubility of Tianeptine Sodium Salt (for comparison)
SolventSolubility
WaterSoluble to 100 mM
Dimethyl Sulfoxide (DMSO)20 mg/mL[10]
Dimethylformamide (DMF)30 mg/mL[10]
Ethanol10 mg/mL[10]
Phosphate Buffered Saline (PBS, pH 7.2)approx. 10 mg/mL[11]

Stability Profile

Comprehensive stability data for this compound, particularly from forced degradation studies, is limited. However, pharmacokinetic studies have demonstrated its stability in rat plasma under various storage and processing conditions.[1] A study on the forced degradation of the parent compound, tianeptine sodium, provides valuable insights into the potential degradation pathways that may also be relevant for the MC5 metabolite.

Table 4.1: Summary of Tianeptine Sodium Stability under Forced Degradation
Stress ConditionObservations for Tianeptine SodiumPotential Relevance for MC5 Sodium Salt
Acid Hydrolysis (e.g., 0.1N HCl) Degradation observed.The ester and amide-like functionalities in MC5 may also be susceptible to acid-catalyzed hydrolysis.
Base Hydrolysis (e.g., 0.1N NaOH) Significant degradation observed.Similar to acid hydrolysis, basic conditions can promote the hydrolysis of susceptible functional groups.
Oxidation (e.g., 3% H₂O₂) Degradation observed.The tertiary amine and sulfur-containing ring system could be sites of oxidation.
Thermal Degradation (e.g., 60°C) Relatively stable.Suggests good thermal stability in the solid state, which may extend to the MC5 metabolite.
Photodegradation (UV light) Degradation observed with the formation of photoproducts.[6]The chromophoric system in MC5 is similar to tianeptine, indicating a potential for photosensitivity.

Experimental Protocols

The following sections outline standardized experimental protocols for determining the solubility and stability of pharmaceutical compounds like this compound. These are based on general pharmaceutical guidelines and methodologies reported for tianeptine and its metabolites.

Protocol for Thermodynamic Solubility Determination

This protocol is adapted from the shake-flask method, a gold standard for determining equilibrium solubility.

Objective: To determine the equilibrium solubility of this compound in various solvents.

Materials:

  • This compound

  • Selected solvents (e.g., water, PBS at different pH values, ethanol, methanol, DMSO)

  • Vials with screw caps

  • Orbital shaker or rotator

  • Centrifuge

  • HPLC-UV or LC-MS/MS system for quantification

  • Analytical balance

  • pH meter

Procedure:

  • Add an excess amount of this compound to a known volume of the selected solvent in a vial. The excess solid should be visually apparent.

  • Tightly cap the vials and place them on an orbital shaker or rotator at a constant temperature (e.g., 25°C or 37°C).

  • Agitate the samples for a predetermined period (e.g., 24, 48, or 72 hours) to ensure equilibrium is reached.

  • After equilibration, centrifuge the vials at a high speed to pellet the excess solid.

  • Carefully withdraw an aliquot of the supernatant without disturbing the solid pellet.

  • Dilute the aliquot with a suitable solvent to a concentration within the linear range of the analytical method.

  • Analyze the concentration of the dissolved compound using a validated HPLC-UV or LC-MS/MS method.

  • Repeat the measurement at different time points to confirm that equilibrium has been reached (i.e., the concentration is no longer increasing).

Protocol for Stability Testing under Forced Degradation

This protocol outlines a general procedure for conducting forced degradation studies to identify potential degradation products and pathways.

Objective: To assess the stability of this compound under various stress conditions.

Materials:

  • This compound

  • Solutions for stress conditions: 0.1N HCl, 0.1N NaOH, 3% H₂O₂

  • High-purity water

  • Temperature-controlled oven

  • Photostability chamber with UV and visible light sources

  • HPLC-UV/DAD or LC-MS/MS system for analysis

Procedure:

  • Sample Preparation: Prepare solutions of this compound in a suitable solvent (e.g., water or methanol) at a known concentration.

  • Acid Hydrolysis: Mix the sample solution with 0.1N HCl and incubate at a specific temperature (e.g., 60°C) for a defined period. Withdraw samples at various time points. Neutralize the samples before analysis.

  • Base Hydrolysis: Mix the sample solution with 0.1N NaOH and incubate at room temperature or a slightly elevated temperature. Withdraw and neutralize samples at different intervals.

  • Oxidative Degradation: Mix the sample solution with 3% H₂O₂ and store in the dark at room temperature. Monitor the degradation over time.

  • Thermal Degradation: Expose the solid compound to dry heat in an oven (e.g., 60°C or higher) for a specified duration. Also, test the stability of a solution at elevated temperatures.

  • Photostability: Expose the solid compound and a solution of the compound to light in a photostability chamber according to ICH Q1B guidelines. A dark control should be run in parallel.

  • Analysis: Analyze all stressed samples, along with an unstressed control, using a stability-indicating HPLC method. The method should be capable of separating the intact drug from all degradation products. Peak purity analysis using a Diode Array Detector (DAD) or mass spectral data is essential to confirm the homogeneity of the peaks.

Signaling Pathways and Experimental Workflows

The antidepressant and anxiolytic effects of tianeptine and its active metabolite MC5 are understood to be mediated through complex interactions with the glutamatergic and opioid systems in the central nervous system.

Tianeptine and MC5 Signaling Pathways

Tianeptine and its metabolite MC5 are agonists at the µ-opioid receptor (MOR).[1] Tianeptine also modulates the activity of AMPA and NMDA glutamate (B1630785) receptors, which is believed to contribute to its neuroprotective and antidepressant effects.[2]

Tianeptine_MC5_Signaling Tianeptine Tianeptine / MC5 MOR µ-Opioid Receptor (MOR) Tianeptine->MOR Agonism Glutamate_Receptors Glutamate Receptors (AMPA/NMDA) Tianeptine->Glutamate_Receptors Modulation Downstream_Signaling Downstream Signaling Cascades MOR->Downstream_Signaling Glutamate_Receptors->Downstream_Signaling Cellular_Effects Neuroplasticity Synaptic Function Neuronal Survival Downstream_Signaling->Cellular_Effects Therapeutic_Effects Antidepressant & Anxiolytic Effects Cellular_Effects->Therapeutic_Effects

Caption: Signaling pathways of Tianeptine and its metabolite MC5.

Experimental Workflow for Solubility and Stability Analysis

A logical workflow is crucial for the systematic evaluation of the physicochemical properties of a drug metabolite.

Experimental_Workflow Start Start: Compound Synthesis & Characterization Method_Dev Development of Stability-Indicating Analytical Method Start->Method_Dev Solubility Solubility Screening (Kinetic & Thermodynamic) Data_Analysis Data Analysis & Interpretation Solubility->Data_Analysis Stability Forced Degradation Studies Stability->Data_Analysis Method_Dev->Solubility Method_Dev->Stability Report Technical Report & Documentation Data_Analysis->Report End End: Informed Drug Development Decisions Report->End

Caption: Workflow for solubility and stability analysis.

Conclusion

This technical guide has synthesized the currently available information on the solubility and stability of this compound. While specific quantitative data for the metabolite remains sparse, the provided qualitative information, comparative data from the parent compound, and standardized experimental protocols offer a solid foundation for researchers. The elucidation of its signaling pathways further aids in understanding its pharmacological context. Further studies are warranted to generate comprehensive quantitative solubility and stability data for this compound to facilitate its continued development and use in pharmaceutical research.

References

Tianeptine Metabolite MC5 Sodium Salt metabolism from tianeptine

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide to the Metabolism of Tianeptine (B1217405) to its MC5 Sodium Salt Metabolite

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the metabolic transformation of the atypical antidepressant tianeptine into its primary active metabolite, MC5 (pentanoic acid derivative). The document details the metabolic pathways, presents quantitative pharmacokinetic data, outlines relevant experimental protocols, and visualizes key processes to facilitate a deeper understanding for research and drug development applications.

Introduction to Tianeptine Metabolism

Tianeptine, an atypical tricyclic antidepressant, is primarily used for major depressive disorder.[1] Unlike typical tricyclic antidepressants, its metabolism does not primarily involve the cytochrome P450 (CYP) enzyme system.[1][2] Instead, the principal metabolic route is the β-oxidation of its heptanoic acid side chain.[3][4][5] This process leads to the formation of several metabolites, most notably the pharmacologically active MC5, which possesses a pentanoic acid side chain.[2][4] The MC5 metabolite is significant due to its own antidepressant-like activity and a considerably longer elimination half-life than the parent compound, contributing substantially to the overall therapeutic effects of tianeptine.[2][6]

Metabolic Pathways

Tianeptine undergoes extensive metabolism in the body. Less than 3% of the administered dose is found unchanged in urine 24 hours after administration.[4][7] The biotransformation occurs via two main routes.

Major Pathway: β-Oxidation

The primary metabolic pathway for tianeptine is the β-oxidation of its C7 heptanoic acid side chain.[4][8] This process is similar to the mitochondrial oxidation of medium and short-chain fatty acids.[3]

  • Formation of MC5: The initial β-oxidation shortens the heptanoic acid tail, resulting in the formation of the C5 pentanoic acid analogue, known as metabolite MC5.[4][8]

  • Formation of MC3: The MC5 metabolite can undergo further β-oxidation, leading to the creation of a C3 propionic acid derivative, metabolite MC3.[4][8]

While β-oxidation is the main route, it's noteworthy that some studies indicate that tianeptine can be activated by CYP P450 enzymes, particularly glucocorticoid-inducible isoenzymes, into reactive metabolites that can covalently bind to proteins.[9][10][11]

Minor Metabolic Pathways

Secondary, less significant metabolic routes for tianeptine have also been identified.[4][8] These include:

  • N-demethylation of the methylsulfonamide.[4][12]

  • Oxidation of the amine tail to an imine, followed by hydrolysis to a ketone.[4][8]

  • Reduction of the resulting ketone to an alcohol.[4][8]

G Tianeptine Tianeptine (Heptanoic Acid Side Chain) MC5 Metabolite MC5 (Pentanoic Acid Side Chain) Tianeptine->MC5 β-Oxidation Minor Minor Metabolites (N-demethylation, etc.) Tianeptine->Minor Minor Pathways MC3 Metabolite MC3 (Propionic Acid Side Chain) MC5->MC3 β-Oxidation

Caption: Major metabolic pathway of tianeptine via β-oxidation.

Quantitative Data: Pharmacokinetics

The pharmacokinetic profiles of tianeptine and its MC5 metabolite have been characterized in both humans and rats. The MC5 metabolite consistently demonstrates a longer elimination half-life than the parent drug.

Table 1: Pharmacokinetic Parameters of Tianeptine and Metabolite MC5 in Humans (Single Oral 12.5 mg Dose)

Parameter Tianeptine Metabolite MC5
Cmax (Peak Plasma Level) 334 ± 79 ng/mL 63 ± 14 ng/mL
Tmax (Time to Peak) 0.94 ± 0.47 h 2.23 ± 0.42 h
t½ (Elimination Half-life) 2.5 ± 1.1 h 7.2 ± 5.7 h

Data sourced from[4][8][13].

Table 2: Pharmacokinetic Parameters of Tianeptine and Metabolite MC5 in Rats (Single Intravenous 1 mg/kg Dose)

Parameter Tianeptine Metabolite MC5
t½ (Elimination Half-life) 1.16 h 7.53 h
Volume of Distribution (Vd) 2.03 L/kg -
Systemic Clearance 1.84 L/h/kg -

Data sourced from[2][14].

Experimental Protocols

The characterization of tianeptine metabolism relies on specific in vivo and in vitro studies, coupled with sensitive analytical methods.

In Vivo Pharmacokinetic Study in Rats

This protocol is based on methodologies used to investigate the pharmacokinetics of tianeptine and MC5 in rats.[2]

  • Animal Model: Male Wistar rats.

  • Drug Administration: Tianeptine sodium salt dissolved in 0.9% sterile isotonic saline is administered either intravenously (i.v.) at a dose of 1 mg/kg or intraperitoneally (i.p.) at 10 mg/kg.[2]

  • Blood Sampling: Blood samples (approx. 300 μL) are collected into heparinized tubes at specified time points (e.g., 5, 15, 30, 60, 120, 240, and 480 minutes) after dosing.[2]

  • Sample Preparation: Plasma is separated by centrifugation (e.g., 3000 rpm for 10 min) and stored at -30°C until analysis.[2] For analysis, plasma samples (100 μL) undergo protein precipitation with an organic solvent (e.g., acetonitrile) containing an internal standard (e.g., pentoxifylline).[2]

  • Data Analysis: Plasma concentration-time profiles are generated, and pharmacokinetic parameters are calculated using non-compartmental analysis.[2]

G cluster_animal_phase Animal Phase cluster_lab_phase Laboratory Phase cluster_analysis_phase Analysis Phase Admin Tianeptine Administration (i.v. or i.p. to Rats) Sampling Serial Blood Sampling Admin->Sampling Centrifuge Plasma Separation (Centrifugation) Sampling->Centrifuge Store Sample Storage (-30°C) Centrifuge->Store Prepare Sample Preparation (Protein Precipitation) Store->Prepare LCMS LC-MS/MS Analysis Prepare->LCMS PK Pharmacokinetic Modeling LCMS->PK

Caption: Workflow for an in vivo pharmacokinetic study of tianeptine.

Analytical Method: LC-MS/MS Quantification

A validated liquid chromatography-tandem mass spectrometry (LC-MS/MS) method is essential for the simultaneous quantification of tianeptine and MC5 in biological matrices.[2][15]

  • Chromatography System: An Agilent 1100 system or equivalent.[2]

  • Analytical Column: Aquasil C18, 5 μm, 3 × 100 mm.[2]

  • Mobile Phase:

    • Solvent A: Acetonitrile with 0.1% formic acid.[2]

    • Solvent B: Water with 4 mM ammonium (B1175870) formate.[2]

    • Composition: 9:1 (A:B, v/v).[2]

  • Mass Spectrometer: API 2000 triple quadrupole mass spectrometer with electrospray ionization (ESI) in positive ion mode.[15]

  • Detection Mode: Selected Reaction Monitoring (SRM).[15]

  • Monitored Transitions (m/z):

    • Tianeptine: 437 → 292 and 437 → 228.[15]

    • Metabolite MC5: 409 → 292 and 409 → 228.[15]

    • Internal Standard (Pentoxifylline): 279 → 181.[15]

Pharmacological Activity and Signaling

Both tianeptine and its MC5 metabolite are agonists of the μ-opioid receptor (MOR).[4][6] This activity is believed to be a key component of tianeptine's antidepressant and anxiolytic effects.[4] The MC5 metabolite retains similar potency and efficacy at the MOR compared to the parent drug.[16] Activation of the MOR by these compounds initiates intracellular signaling cascades that modulate neuronal function and plasticity, which are central to the therapeutic response.

G cluster_cell Neuron Tia Tianeptine MOR μ-Opioid Receptor (MOR) Tia->MOR MC5 Metabolite MC5 MC5->MOR G_Protein G-Protein Activation MOR->G_Protein Signaling Downstream Signaling (e.g., MAPK/ERK, PI3K/Akt) G_Protein->Signaling Plasticity Neuroplasticity & Glutamate Modulation Signaling->Plasticity Effect Antidepressant Effect Plasticity->Effect

Caption: Tianeptine and MC5 signaling via the μ-opioid receptor.

Conclusion

The metabolism of tianeptine is characterized by extensive β-oxidation of its heptanoic acid side chain, leading to the formation of the active metabolite MC5. This metabolite is not merely a byproduct but a significant contributor to the drug's overall pharmacological profile, largely due to its comparable activity at the μ-opioid receptor and its substantially longer elimination half-life. A thorough understanding of this metabolic pathway and the distinct pharmacokinetic profiles of both the parent drug and its active metabolite is critical for professionals in drug development, enabling more accurate dosing strategies, prediction of drug-drug interactions, and the design of future therapeutic agents.

References

Tianeptine Metabolite MC5 Sodium Salt: A Pharmacokinetic Profile

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide for Researchers and Drug Development Professionals

Abstract

Tianeptine (B1217405), an atypical antidepressant, undergoes extensive metabolism, primarily through β-oxidation of its heptanoic acid side chain, leading to the formation of several metabolites. Among these, the pentanoic acid derivative, known as MC5 (Tianeptine Metabolite MC5), is a major and pharmacologically active metabolite. This technical guide provides a comprehensive overview of the pharmacokinetic properties of the MC5 sodium salt, consolidating available data on its absorption, distribution, metabolism, and excretion. Detailed experimental protocols for its quantification and analysis are also presented, alongside visualizations of its metabolic pathway and typical analytical workflows. This document is intended to serve as a core resource for researchers, scientists, and drug development professionals engaged in the study of tianeptine and its metabolites.

Introduction

Tianeptine is a therapeutic agent used for the treatment of major depressive disorder, anxiety, and irritable bowel syndrome in several countries. Its mechanism of action has been a subject of evolving research, with recent studies highlighting its role as a full agonist at the µ-opioid receptor (MOR). Unlike typical tricyclic antidepressants, tianeptine's metabolism does not primarily involve the cytochrome P450 (CYP) enzyme system, which reduces the likelihood of drug-drug interactions.

The primary metabolic pathway for tianeptine is the β-oxidation of its C7 heptanoic acid side chain. This process results in the formation of a key active metabolite, the C5 pentanoic acid analogue, referred to as MC5.[1] This metabolite is of significant interest due to its longer elimination half-life compared to the parent compound and its own pharmacological activity as a µ-opioid receptor agonist.[2][3] Understanding the pharmacokinetic profile of MC5 is therefore crucial for a complete comprehension of tianeptine's overall therapeutic and physiological effects.

Metabolic Pathway of Tianeptine

Tianeptine is extensively metabolized following administration. The principal route of biotransformation is the β-oxidation of the amino acid side chain. This metabolic process is outlined in the diagram below.

Tianeptine Metabolism Tianeptine Tianeptine (Heptanoic Acid Derivative) MC5 Metabolite MC5 (Pentanoic Acid Derivative) Tianeptine->MC5 β-oxidation MC3 Metabolite MC3 (Propionic Acid Derivative) MC5->MC3 Further β-oxidation

Figure 1: Metabolic Pathway of Tianeptine via β-oxidation.

As illustrated, tianeptine is first converted to the MC5 metabolite. MC5 can then undergo further β-oxidation to form a propionic acid derivative known as MC3.[1] Studies have shown that after 24 hours, unchanged tianeptine accounts for less than 3% of the administered dose in urine, with the majority being its β-oxidation products.[4][5]

Pharmacokinetic Properties of Tianeptine Metabolite MC5

The pharmacokinetic parameters of the MC5 metabolite have been characterized in both human and animal studies. A summary of these properties is provided in the tables below.

Human Pharmacokinetic Data

The following table summarizes the key pharmacokinetic parameters of Tianeptine Metabolite MC5 in healthy human volunteers following a single oral administration of tianeptine sodium salt.

ParameterValueReference
Tmax (Time to Peak Plasma Concentration) 2.23 ± 0.42 hours[1]
Cmax (Peak Plasma Concentration) 63 ± 14 ng/mL[1]
t½ (Elimination Half-Life) 7.2 ± 5.7 hours[6]
t½ (Elimination Half-Life, alternative value) ~7.6 hours[2]

Data presented as mean ± standard deviation where available.

Preclinical (Rat) Pharmacokinetic Data

Pharmacokinetic studies in rats provide additional insights into the behavior of the MC5 metabolite. The following data were obtained after intravenous and intraperitoneal administration of tianeptine.

ParameterIntravenous (IV) AdministrationIntraperitoneal (IP) AdministrationReference
Tmax (Time to Peak Plasma Concentration) 0.5 hours0.5 hours[7]
t½ (Elimination Half-Life) 7.53 hours7.53 hours[7][8]

Note: Tmax in rats is notably faster than in humans.[7]

Experimental Protocols

The quantification of tianeptine and its MC5 metabolite in biological matrices is predominantly achieved through Liquid Chromatography coupled with tandem Mass Spectrometry (LC-MS/MS). This technique offers high sensitivity and specificity, which are essential for pharmacokinetic studies.

Sample Preparation and Extraction

A common procedure for extracting tianeptine and MC5 from plasma or blood involves Solid Phase Extraction (SPE).

  • Sample Pre-treatment : A 200 µL aliquot of the biological sample (e.g., blood, urine) is mixed with 2 mL of a 100 mM phosphate (B84403) buffer (pH 6) and an internal standard. The mixture is then centrifuged.[9]

  • Solid Phase Extraction :

    • Conditioning : An SPE column (e.g., Styre Screen® HLB) is conditioned.

    • Loading : The pre-treated sample is loaded onto the SPE column.

    • Washing : The column is washed to remove interfering substances.

    • Elution : The analytes (tianeptine and MC5) are eluted from the column using an appropriate solvent.

  • Final Preparation : The eluate is evaporated to dryness and the residue is reconstituted in a mobile phase-compatible solution for LC-MS/MS analysis.[9]

LC-MS/MS Analysis

The following provides a representative LC-MS/MS methodology for the simultaneous determination of tianeptine and MC5.

  • Chromatographic System : An Agilent 1100 system or equivalent.[7]

  • Analytical Column : Aquasil C18, 5 µm, 3 x 100 mm.[7]

  • Mobile Phase :

    • Solvent A: Acetonitrile with 0.1% formic acid.[7]

    • Solvent B: Water with 4 mM ammonium (B1175870) formate.[7]

    • Composition: 9:1 (A:B, v/v).[7]

  • Mass Spectrometer : An API 2000 triple quadrupole mass spectrometer or a similar instrument, equipped with an electrospray ionization (ESI) source operating in positive ion mode.[8]

  • Detection Mode : Selected Reaction Monitoring (SRM).[8]

  • Monitored Transitions :

    • Tianeptine: m/z 437 → 292 and m/z 437 → 228.[8]

    • Metabolite MC5: m/z 409 → 292 and m/z 409 → 228.[8]

    • Internal Standard (e.g., Pentoxifylline): m/z 279 → 181.[8]

The workflow for a typical pharmacokinetic study is visualized below.

Pharmacokinetic Study Workflow cluster_0 In Vivo Phase cluster_1 Sample Processing cluster_2 Analytical Phase cluster_3 Data Analysis drug_admin Drug Administration (e.g., Oral, IV) blood_sampling Serial Blood Sampling drug_admin->blood_sampling centrifugation Plasma Separation (Centrifugation) blood_sampling->centrifugation spe Solid Phase Extraction (SPE) centrifugation->spe reconstitution Reconstitution in Mobile Phase spe->reconstitution lcmsms LC-MS/MS Analysis reconstitution->lcmsms quantification Quantification of Tianeptine & MC5 lcmsms->quantification pk_modeling Pharmacokinetic Modeling (e.g., Non-compartmental analysis) quantification->pk_modeling param_calc Calculation of Parameters (t½, Cmax, AUC) pk_modeling->param_calc

Figure 2: General workflow for a pharmacokinetic study of Tianeptine and MC5.

Discussion and Conclusion

The pharmacokinetic profile of the tianeptine metabolite MC5 is distinct from that of its parent compound. The most notable difference is its significantly longer elimination half-life, which is approximately 7.2 to 7.6 hours in humans, compared to 2.5 to 3 hours for tianeptine.[2][6] This prolonged presence in the systemic circulation suggests that MC5 may contribute significantly to the overall pharmacological and therapeutic effects of tianeptine, particularly with chronic dosing, as it takes about a week to reach steady-state concentrations.[2]

The metabolism of tianeptine to MC5 is a rapid process, with peak plasma concentrations of the metabolite occurring a little over two hours after oral administration of the parent drug in humans.[1] The primary route of elimination for tianeptine and its metabolites is renal, with approximately 66% of the dose being excreted in the urine.[4][5]

References

In Vitro Biological Activity of Tianeptine Metabolite MC5 Sodium Salt: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

This technical guide provides an in-depth overview of the in vitro biological activity of Tianeptine (B1217405) Metabolite MC5 Sodium Salt, a primary active metabolite of the atypical antidepressant tianeptine.[1][2] This document is intended for researchers, scientists, and professionals in drug development, offering a consolidated resource on the pharmacological profile of this compound.

Tianeptine is metabolized in vivo primarily through β-oxidation of its heptanoic acid side chain, leading to the formation of the pentanoic acid derivative known as MC5.[3] Unlike many antidepressants, tianeptine's metabolism is not primarily dependent on the cytochrome P450 system.[4] The MC5 metabolite itself exhibits significant biological activity, contributing to the overall pharmacological effects of the parent compound.[4][5]

Quantitative Analysis of In Vitro Activity

The primary in vitro biological activity identified for Tianeptine Metabolite MC5 Sodium Salt is its agonist activity at opioid receptors, particularly the μ-opioid receptor (MOR).[1][6] This activity has been quantified using G protein activation assays, such as bioluminescence resonance energy transfer (BRET) assays.[1][7] The data from these studies are summarized below.

Assay Receptor Cell Line Parameter Value (µM) Reference
G Protein Activation (BRET)Human μ-Opioid Receptor (MOR)HEK293TEC500.454[1][7][8]
G Protein Activation (BRET)Human δ-Opioid Receptor (DOR)HEK293TEC50>100[1][7][8]

It has also been noted that MC5 is an approximately 3-fold weaker agonist at both human and mouse MOR in functional assays compared to the parent compound, tianeptine.[3][9] Furthermore, in one study, the MC5 metabolite was found to lack activity on either Peroxisome Proliferator-Activated Receptor beta/delta (PPAR-β/δ) or Peroxisome Proliferator-Activated Receptor gamma (PPAR-γ) in culture.[10]

Experimental Protocols

A key experimental method used to determine the in vitro activity of this compound is the Bioluminescence Resonance Energy Transfer (BRET) assay for G protein activation.

Protocol: BRET Assay for Opioid Receptor Activation

1. Objective: To measure the activation of G proteins coupled to μ-opioid and δ-opioid receptors upon exposure to this compound.

2. Materials:

  • HEK293T cells
  • Expression vectors for human μ-opioid receptor (MOR) or human δ-opioid receptor (DOR)
  • Expression vectors for a BRET pair, such as a G protein subunit fused to a Renilla luciferase (Rluc) and a G protein-coupled receptor kinase fused to a yellow fluorescent protein (YFP)
  • Cell culture medium (e.g., DMEM) supplemented with fetal bovine serum and antibiotics
  • Transfection reagent (e.g., Lipofectamine)
  • Coelenterazine (B1669285) h (luciferase substrate)
  • This compound
  • Plate reader capable of detecting BRET signals

3. Methodology:

  • Cell Culture and Transfection: HEK293T cells are cultured in appropriate media. For the assay, cells are transiently co-transfected with plasmids encoding the desired opioid receptor (MOR or DOR) and the BRET sensor components.
  • Cell Plating: Post-transfection, cells are seeded into 96-well microplates and incubated to allow for protein expression.
  • Compound Preparation: A stock solution of this compound is prepared and serially diluted to obtain a range of concentrations for generating a dose-response curve.
  • Assay Procedure:
  • The cell culture medium is removed from the wells.
  • Cells are washed with a buffered saline solution.
  • The coelenterazine h substrate is added to each well, and the plate is incubated in the dark.
  • The various concentrations of this compound are added to the wells.
  • Signal Detection: The plate is immediately read using a BRET-compatible plate reader, which measures the light emission at two different wavelengths (corresponding to the luciferase and the fluorescent protein).
  • Data Analysis: The BRET ratio is calculated by dividing the intensity of the YFP emission by the intensity of the Rluc emission. The change in the BRET ratio is plotted against the logarithm of the compound concentration. A sigmoidal dose-response curve is fitted to the data to determine the EC50 value.

Visualizations

G_Protein_Signaling_Pathway cluster_membrane Cell Membrane cluster_cytosol Cytosol MC5 Tianeptine Metabolite MC5 MOR μ-Opioid Receptor (MOR) MC5->MOR Binds and Activates G_protein Gi/o Protein (α, βγ subunits) MOR->G_protein Activates AC Adenylyl Cyclase G_protein->AC Inhibits cAMP cAMP AC->cAMP Converts ATP to Effector Downstream Effectors cAMP->Effector Activates

Caption: MOR Signaling Pathway of Tianeptine Metabolite MC5.

BRET_Assay_Workflow cluster_prep Preparation cluster_assay Assay Execution cluster_analysis Data Analysis culture 1. Culture HEK293T Cells transfect 2. Co-transfect with Plasmids (MOR/DOR + BRET sensors) culture->transfect plate 3. Plate Transfected Cells transfect->plate add_substrate 4. Add Luciferase Substrate (Coelenterazine h) plate->add_substrate add_mc5 5. Add Tianeptine Metabolite MC5 add_substrate->add_mc5 read_plate 6. Measure BRET Signal add_mc5->read_plate calc_ratio 7. Calculate BRET Ratio read_plate->calc_ratio plot_curve 8. Generate Dose-Response Curve calc_ratio->plot_curve det_ec50 9. Determine EC50 Value plot_curve->det_ec50

Caption: BRET Assay Experimental Workflow.

References

Tianeptine Metabolite MC5 Sodium Salt: A Comprehensive Technical Overview of its Discovery and History

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides an in-depth overview of the discovery, history, and pharmacological significance of Tianeptine (B1217405) Metabolite MC5 Sodium Salt. Tianeptine, an atypical antidepressant, undergoes extensive metabolism, with the MC5 metabolite, a pentanoic acid derivative, being a major and pharmacologically active product. This document details the initial identification of MC5, its pharmacokinetic profile in preclinical and clinical studies, and its mechanism of action, primarily as a µ-opioid receptor agonist. Experimental protocols for its discovery and analysis are outlined, and quantitative data are presented in structured tables for clarity. Furthermore, key biological pathways and experimental workflows are visualized using diagrams to facilitate a deeper understanding of this important metabolite.

Introduction

Tianeptine is a tricyclic antidepressant with a unique pharmacological profile that has been in clinical use in several countries for decades.[1] Unlike typical tricyclics, its primary mechanism of action is not the inhibition of serotonin (B10506) or norepinephrine (B1679862) reuptake.[2] Instead, recent research has highlighted its role as a µ-opioid receptor (MOR) agonist, which is believed to contribute significantly to its therapeutic effects.[1][3]

The metabolism of tianeptine is extensive, with the parent compound accounting for less than 3% of the administered dose in urine after 24 hours.[4] The major metabolic pathway is the β-oxidation of the heptanoic acid side chain, leading to the formation of several metabolites.[4][5][6] Among these, the pentanoic acid derivative, designated as MC5, has been identified as a major and, importantly, an active metabolite.[7][8] The availability of Tianeptine Metabolite MC5 as a sodium salt has been crucial for conducting further pharmacological research and understanding its contribution to the overall effects of tianeptine.

This guide will delve into the discovery of the MC5 metabolite, its pharmacokinetic and pharmacodynamic properties, and the history of its availability as a sodium salt for research purposes.

Discovery and History

The discovery of the MC5 metabolite is intrinsically linked to the metabolic studies of tianeptine. The seminal work in this area was published in 1990 by Grislain et al., who investigated the metabolic pathways of tianeptine in healthy male volunteers.[4]

Initial Identification

In their 1990 study, Grislain and colleagues administered a single oral dose of radioisotopically (¹⁴C) labeled tianeptine to six healthy male volunteers.[4] Through chromatographic and mass spectral analysis of urine, plasma, and feces, they determined that β-oxidation of the amino acid side chain was the primary route of biotransformation.[4] This process resulted in the formation of three major metabolites, with the MC5 metabolite (a pentanoic acid derivative) being a significant component.[4][5]

While the initial discovery identified the MC5 metabolite in a biological context, the history of its specific chemical synthesis and the subsequent preparation of its sodium salt for use as a research standard is not well-documented in publicly available literature. Chemical suppliers such as Cayman Chemical and Toronto Research Chemicals now offer Tianeptine Metabolite MC5 Sodium Salt, indicating its importance as a tool for research in the scientific community.[7][9] The availability of this purified metabolite has enabled more precise studies into its standalone pharmacological effects.

Physicochemical Properties

PropertyValueReference
Chemical Name 5-[(3-chloro-6,11-dihydro-6-methyl-5,5-dioxidodibenzo[c,f][4][5]thiazepin-11-yl)amino]pentanoic acid sodium salt[10]
Molecular Formula C₁₉H₂₀ClN₂NaO₄S[10]
Molecular Weight 430.88 g/mol [10]
CAS Number 115220-11-6[10]

Experimental Protocols

Discovery of MC5 Metabolite (Adapted from Grislain et al., 1990)
  • Study Design: Single oral administration of ¹⁴C-labeled tianeptine to healthy male volunteers.

  • Sample Collection: Urine, feces, and blood samples were collected at various time points.

  • Analytical Techniques:

    • Chromatography: High-pressure liquid chromatography (HPLC) and thin-layer chromatography (TLC) were used to separate tianeptine and its metabolites.

    • Mass Spectrometry: Mass spectral studies were conducted to identify the chemical structures of the separated metabolites.[4]

Quantification of Tianeptine and MC5 in Biological Samples (LC-MS/MS)

A common method for the simultaneous quantification of tianeptine and its MC5 metabolite in plasma and other biological matrices is liquid chromatography-tandem mass spectrometry (LC-MS/MS).

  • Sample Preparation: Protein precipitation of plasma samples followed by centrifugation.

  • Chromatographic Separation: Reversed-phase HPLC with a C18 column.

  • Mass Spectrometric Detection: A triple quadrupole mass spectrometer operating in multiple reaction monitoring (MRM) mode. Specific precursor-to-product ion transitions are monitored for tianeptine and MC5 for accurate quantification.[7][9]

Quantitative Data

Pharmacokinetic Parameters of Tianeptine and MC5 in Humans (Single 12.5 mg Oral Dose)
ParameterTianeptineMetabolite MC5
Cmax (ng/mL) 334 ± 7963 ± 14
Tmax (h) 0.94 ± 0.472.23 ± 0.42
t½ (h) 2.5 ± 1.17.2 ± 5.7

Data adapted from a study in 12 healthy volunteers.[5]

Pharmacokinetic Parameters of Tianeptine and MC5 in Rats (Single Intravenous Dose)
ParameterTianeptineMetabolite MC5
t½ (h) 1.167.53
Volume of Distribution (L/kg) 2.03-
Systemic Clearance (L/h/kg) 1.84-

Data adapted from Szafarz et al., 2018.[9]

Signaling Pathways and Experimental Workflows

Metabolic Pathway of Tianeptine to MC5

The primary metabolic transformation of tianeptine to its MC5 metabolite occurs via β-oxidation of the heptanoic acid side chain.

G Tianeptine Tianeptine (Heptanoic Acid Side Chain) MC5 Metabolite MC5 (Pentanoic Acid Side Chain) Tianeptine->MC5 β-oxidation MC3 Metabolite MC3 (Propionic Acid Side Chain) MC5->MC3 Further β-oxidation

Caption: Metabolic conversion of tianeptine to its major metabolites, MC5 and MC3.

Pharmacological Action of MC5 at the µ-Opioid Receptor

The MC5 metabolite, like its parent compound tianeptine, acts as an agonist at the µ-opioid receptor (MOR), which is a G-protein coupled receptor (GPCR).

G MC5 Metabolite MC5 MOR µ-Opioid Receptor (GPCR) MC5->MOR Agonist Binding G_protein G-protein Activation MOR->G_protein Conformational Change Downstream Downstream Cellular Effects (e.g., modulation of adenylyl cyclase) G_protein->Downstream

Caption: Signaling pathway of Metabolite MC5 at the µ-opioid receptor.

Experimental Workflow for MC5 Identification

The logical flow for the discovery and characterization of the MC5 metabolite is outlined below.

G cluster_discovery Discovery Phase cluster_analysis Analytical Phase radiolabeling Radiolabeling of Tianeptine administration Oral Administration to Volunteers radiolabeling->administration sampling Collection of Biological Samples administration->sampling separation Chromatographic Separation (HPLC, TLC) sampling->separation identification Mass Spectrometric Identification separation->identification characterization Pharmacokinetic and Pharmacodynamic Characterization identification->characterization

Caption: Workflow for the discovery and analysis of tianeptine metabolites.

Conclusion

The Tianeptine Metabolite MC5 is a pivotal component in understanding the overall pharmacological profile of tianeptine. Its discovery through meticulous metabolic studies revealed the importance of β-oxidation in tianeptine's biotransformation. As a pharmacologically active metabolite with a longer half-life than its parent compound, MC5 likely contributes significantly to the sustained therapeutic effects of tianeptine. The availability of this compound as a research chemical has been instrumental in allowing for its detailed pharmacological characterization, particularly its activity as a µ-opioid receptor agonist. Further research into the specific contributions of MC5 to the antidepressant and anxiolytic effects of tianeptine will continue to be a valuable area of investigation in neuropharmacology and drug development.

References

Methodological & Application

Application Note: Quantification of Tianeptine Metabolite MC5 in Rat Plasma by LC-MS/MS

Author: BenchChem Technical Support Team. Date: December 2025

Abstract

This application note presents a detailed protocol for the sensitive and selective quantification of tianeptine's active metabolite, MC5 (a pentanoic acid analogue), in rat plasma. The method utilizes a robust liquid chromatography-tandem mass spectrometry (LC-MS/MS) system, ensuring high throughput and accuracy for pharmacokinetic studies. The protocol outlines a straightforward liquid-liquid extraction procedure for sample preparation and provides optimized chromatographic and mass spectrometric parameters. This method is suitable for researchers, scientists, and drug development professionals engaged in preclinical studies of tianeptine (B1217405).

Introduction

Tianeptine is an atypical antidepressant drug with a unique neurochemical profile. Unlike many other antidepressants, tianeptine is not primarily metabolized by the cytochrome P450 system; instead, it undergoes β-oxidation of its heptanoic acid side chain to form active metabolites.[1][2] The principal active metabolite found in plasma is the pentanoic acid analogue, known as MC5.[1][3] Given that MC5 exhibits pharmacological activity comparable to the parent drug, its accurate quantification in biological matrices is crucial for understanding the overall pharmacokinetic and pharmacodynamic profile of tianeptine.[1][4] This document provides a comprehensive and validated method for the determination of MC5 in rat plasma.

Metabolic Pathway of Tianeptine

Tianeptine is extensively metabolized in rats, primarily through β-oxidation. This metabolic process shortens the heptanoic acid side chain of the tianeptine molecule, leading to the formation of the active metabolite MC5. This pathway is a key determinant of the drug's pharmacokinetic properties and therapeutic effects.

Tianeptine Metabolism Tianeptine Tianeptine MC5 MC5 Metabolite (Pentanoic Acid Analogue) Tianeptine->MC5 β-oxidation

Caption: Metabolic conversion of Tianeptine to its active metabolite MC5.

Experimental Protocol

This protocol is designed for the quantification of MC5 in rat plasma samples. Adherence to good laboratory practices is essential for reliable results.

Materials and Reagents
  • Tianeptine and MC5 reference standards

  • Stable isotope-labeled internal standards (IS), such as tianeptine-D4 and tianeptine MC5-D4, are recommended for optimal accuracy.[5] Alternatively, a structurally similar compound like pentoxifylline (B538998) can be used.[1]

  • Methanol (HPLC grade)

  • Acetonitrile (HPLC grade)

  • Formic acid (LC-MS grade)

  • Ammonium (B1175870) formate

  • Water (deionized, 18 MΩ·cm)

  • Rat plasma (blank, for calibration standards and quality controls)

  • Ethyl acetate (B1210297) or other suitable organic solvent for extraction

Equipment
  • Liquid chromatograph (HPLC or UHPLC)

  • Tandem mass spectrometer with an electrospray ionization (ESI) source

  • Analytical column (e.g., Aquasil C18, 5 µm, 3 × 100 mm)[1]

  • Microcentrifuge tubes

  • Vortex mixer

  • Centrifuge

  • Analytical balance

  • Pipettes

Sample Preparation: Liquid-Liquid Extraction
  • Thaw frozen rat plasma samples at room temperature.

  • To 100 µL of plasma in a microcentrifuge tube, add the internal standard solution.

  • Add a suitable volume of extraction solvent (e.g., 1 mL of ethyl acetate).

  • Vortex the mixture for 2-3 minutes to ensure thorough mixing.

  • Centrifuge at a high speed (e.g., 10,000 rpm) for 10 minutes to separate the organic and aqueous layers.

  • Carefully transfer the supernatant (organic layer) to a clean tube.

  • Evaporate the organic solvent to dryness under a gentle stream of nitrogen at approximately 40°C.

  • Reconstitute the dried residue in a specific volume of the mobile phase (e.g., 100 µL).

  • Vortex briefly and transfer the solution to an autosampler vial for LC-MS/MS analysis.

LC-MS/MS Analysis Workflow

LC_MS_Workflow cluster_prep Sample Preparation cluster_analysis Analysis cluster_data Data Processing Plasma Rat Plasma Sample IS_add Add Internal Standard Plasma->IS_add Extraction Liquid-Liquid Extraction IS_add->Extraction Evaporation Evaporate to Dryness Extraction->Evaporation Reconstitution Reconstitute in Mobile Phase Evaporation->Reconstitution LC_Sep LC Separation Reconstitution->LC_Sep MS_Detect MS/MS Detection LC_Sep->MS_Detect Quant Quantification MS_Detect->Quant

Caption: Experimental workflow for MC5 quantification in rat plasma.

Chromatographic and Mass Spectrometric Conditions

The following tables summarize the recommended starting conditions for the LC-MS/MS system. Optimization may be required based on the specific instrumentation used.

Table 1: Liquid Chromatography Parameters

ParameterRecommended Condition
Column Aquasil C18, 5 µm, 3 × 100 mm[1]
Mobile Phase A Water with 4 mM ammonium formate[1]
Mobile Phase B Acetonitrile with 0.1% formic acid[1]
Gradient Isocratic (e.g., 10% A : 90% B) or a shallow gradient
Flow Rate 0.4 - 0.6 mL/min
Column Temperature 40°C
Injection Volume 5 - 10 µL

Table 2: Mass Spectrometry Parameters

ParameterRecommended Condition
Ionization Mode Electrospray Ionization (ESI), Positive
Scan Type Selected Reaction Monitoring (SRM)
Ion Source Temperature 450°C[1]
Ionspray Voltage 5500 V[1]
Precursor Ion (m/z) for MC5 409[1]
Product Ions (m/z) for MC5 292 and 228[1]
Precursor Ion (m/z) for Tianeptine 437[1]
Product Ions (m/z) for Tianeptine 292 and 228[1]
Internal Standard (Pentoxifylline) Precursor: 279 m/z, Product: 181 m/z[1]
Calibration and Quality Control
  • Prepare calibration standards by spiking blank rat plasma with known concentrations of MC5. A typical linear range is 1.0–500.0 ng/mL.[5]

  • Prepare quality control (QC) samples at low, medium, and high concentrations to assess the accuracy and precision of the method.

  • The method should be validated according to regulatory guidelines (e.g., US FDA), with precision within 15% relative standard deviation (RSD) and accuracy within 15% relative error (RE).[5]

Pharmacokinetic Data Summary

The developed LC-MS/MS method can be applied to pharmacokinetic studies in rats. After intravenous or intraperitoneal administration of tianeptine, plasma concentrations of both the parent drug and the MC5 metabolite can be monitored over time.

Table 3: Exemplary Pharmacokinetic Parameters of Tianeptine and MC5 in Rats (Intravenous Administration)

ParameterTianeptineMC5 MetaboliteReference
Elimination Half-Life (t½) 1.16 h7.53 h[1]
Volume of Distribution (Vd) 2.03 L/kg-[1]
Systemic Clearance (CL) 1.84 L/h/kg-[1]

Table 4: Exemplary Pharmacokinetic Parameters of Tianeptine and MC5 in Rats (Intraperitoneal Administration)

ParameterTianeptineMC5 MetaboliteReference
Time to Peak Concentration (Tmax) 5 min15 min[6]
Terminal Half-Life ~2.5 h~6.5 h[6]
Bioavailability 69%-[1]

Conclusion

The described LC-MS/MS method provides a reliable and sensitive approach for the quantification of the tianeptine metabolite MC5 in rat plasma. The protocol is well-suited for preclinical pharmacokinetic and drug metabolism studies, enabling a comprehensive understanding of tianeptine's disposition in vivo. The use of a simple liquid-liquid extraction procedure and a robust analytical method ensures high sample throughput and data quality.

References

Application Notes and Protocols for Tianeptine Metabolite MC5 Brain Tissue Sample Preparation

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide detailed protocols for the preparation of brain tissue samples for the quantitative analysis of tianeptine (B1217405) and its active metabolite, MC5. The methodologies described are essential for pharmacokinetic, pharmacodynamic, and toxicology studies in preclinical research.

Introduction

Tianeptine is an atypical antidepressant with a unique neuropharmacological profile. Its primary mechanism of action involves the modulation of the glutamatergic system and agonism at the mu-opioid receptor.[1][2][3] Tianeptine is metabolized to several compounds, with the MC5 metabolite (a pentanoic acid derivative) also exhibiting pharmacological activity.[4] Accurate quantification of both tianeptine and MC5 in brain tissue is crucial for understanding their distribution, target engagement, and overall central nervous system effects.

This document outlines three common sample preparation techniques: liquid-liquid extraction (LLE), solid-phase extraction (SPE), and protein precipitation (PPT), followed by analysis using liquid chromatography-tandem mass spectrometry (LC-MS/MS).

Quantitative Data Summary

The following tables summarize quantitative data for tianeptine and MC5 in rat brain tissue as reported in preclinical studies.

Table 1: Peak Concentrations of Tianeptine and MC5 in Rat Brain Following a Single Intraperitoneal Administration

CompoundDose (mg/kg)Peak Concentration (ng/g)Time to Peak ConcentrationReference
Tianeptine10> MC5 concentrationNot specified[5]
MC510< Tianeptine concentrationNot specified[5]

Table 2: LC-MS/MS Method Validation Parameters for Tianeptine and MC5 in Rat Brain Tissue

ParameterTianeptineMC5Reference
Linear Range1.0–500.0 ng/g1.0–500.0 ng/g[6]
Precision (RSD)within 15%within 15%[6]
Accuracy (RE)within 15%within 15%[6]
Internal StandardTianeptine-D4Tianeptine MC5-D4[6]

Experimental Protocols

Protocol 1: Brain Tissue Homogenization

This initial step is critical for all subsequent extraction procedures to ensure sample uniformity and efficient extraction of the analytes.

Materials:

  • Frozen brain tissue sample

  • Ice-cold homogenization buffer (e.g., 0.25 M sucrose (B13894) solution or phosphate-buffered saline, PBS)

  • Homogenizer (e.g., bead beater, rotor-stator homogenizer, or Dounce homogenizer)

  • Microcentrifuge tubes

  • Calibrated balance

Procedure:

  • Weigh the frozen brain tissue sample accurately.

  • Thaw the tissue sufficiently to allow for slicing into smaller pieces.

  • Place the tissue into a pre-chilled homogenization tube.

  • Add a specific volume of ice-cold homogenization buffer. A common ratio is 2-4 volumes of buffer to the weight of the tissue (e.g., for 100 mg of tissue, add 200-400 µL of buffer).[7]

  • Homogenize the tissue until a uniform suspension is achieved. If using a bead beater, add beads with a mass equal to the tissue mass and homogenize at a set speed and time (e.g., SPEED 6 for 3 minutes).[7]

  • Keep the sample on ice throughout the homogenization process to minimize enzymatic degradation.

  • Centrifuge the homogenate at a high speed (e.g., 14,000 rpm) for 20-40 minutes at 4°C to pellet cellular debris.[8]

  • Carefully collect the supernatant (brain homogenate) for the subsequent extraction procedure.

Protocol 2: Liquid-Liquid Extraction (LLE)

This protocol is adapted from a validated method for the simultaneous quantification of tianeptine and MC5 in rat brain tissue.[6]

Materials:

  • Brain homogenate (from Protocol 1)

  • Internal standard (IS) solution (Tianeptine-D4 and MC5-D4 in methanol)

  • Extraction solvent (e.g., a mixture of n-butyl chloride and 2-propanol, 75:25 v/v)

  • 0.1% Ammonium (B1175870) hydroxide (B78521) solution (pH 10)

  • Vortex mixer

  • Centrifuge

  • Nitrogen evaporator

  • Reconstitution solvent (e.g., 80:20 0.1% formic acid in water: 0.1% formic acid in acetonitrile)

Procedure:

  • Pipette a known volume of brain homogenate (e.g., 200 µL) into a clean microcentrifuge tube.

  • Add the internal standard solution.

  • Add 200 µL of 0.1% ammonium hydroxide solution to basify the sample.

  • Add a larger volume of the extraction solvent (e.g., 2 mL).

  • Vortex the mixture vigorously for 5-10 minutes to ensure thorough mixing and extraction.

  • Centrifuge the sample at high speed (e.g., 3,500 rpm) for 10 minutes to separate the aqueous and organic layers.

  • Carefully transfer the upper organic layer to a new clean tube.

  • Evaporate the organic solvent to dryness under a gentle stream of nitrogen at room temperature.

  • Reconstitute the dried residue in a small volume of reconstitution solvent (e.g., 1.5 mL).

  • The sample is now ready for LC-MS/MS analysis.

Protocol 3: Solid-Phase Extraction (SPE)

This protocol is a general procedure for the extraction of tricyclic compounds from brain tissue and may require optimization for tianeptine and MC5.

Materials:

  • Brain homogenate (from Protocol 1)

  • Internal standard (IS) solution

  • SPE cartridges (e.g., mixed-mode or reversed-phase)

  • Conditioning solvent (e.g., methanol)

  • Equilibration solvent (e.g., water)

  • Wash solvent (e.g., a mixture of water and organic solvent)

  • Elution solvent (e.g., methanol (B129727) with a small percentage of formic acid or ammonia)

  • SPE manifold

  • Nitrogen evaporator

  • Reconstitution solvent

Procedure:

  • Pipette a known volume of brain homogenate into a clean tube and add the internal standard.

  • Pre-treat the sample as required by the SPE cartridge manufacturer (e.g., acidification or basification).

  • Conditioning: Pass the conditioning solvent through the SPE cartridge.

  • Equilibration: Pass the equilibration solvent through the cartridge. Do not allow the cartridge to dry.

  • Loading: Load the pre-treated sample onto the SPE cartridge.

  • Washing: Pass the wash solvent through the cartridge to remove interfering substances.

  • Elution: Elute the analytes of interest with the elution solvent.

  • Evaporate the eluate to dryness under a gentle stream of nitrogen.

  • Reconstitute the residue in the reconstitution solvent.

  • The sample is now ready for LC-MS/MS analysis.

Protocol 4: Protein Precipitation (PPT)

This is a rapid and simple method for removing the bulk of proteins from the brain homogenate.

Materials:

  • Brain homogenate (from Protocol 1)

  • Internal standard (IS) solution

  • Ice-cold precipitating solvent (e.g., acetonitrile (B52724) or methanol, often with 1% formic acid)

  • Vortex mixer

  • Centrifuge

Procedure:

  • Pipette a known volume of brain homogenate into a clean microcentrifuge tube.

  • Add the internal standard solution.

  • Add 3-4 volumes of the ice-cold precipitating solvent to the homogenate (e.g., for 100 µL of homogenate, add 300-400 µL of acetonitrile).[8]

  • Vortex the mixture vigorously for 1-2 minutes to ensure complete protein precipitation.

  • Centrifuge the sample at high speed (e.g., 14,000 rpm) for 5-10 minutes at 4°C to pellet the precipitated proteins.

  • Carefully collect the supernatant.

  • The supernatant can be directly injected for LC-MS/MS analysis or evaporated and reconstituted in a suitable solvent if further concentration is needed.

Visualizations

experimental_workflow cluster_sample_collection Sample Collection cluster_homogenization Homogenization cluster_extraction Extraction cluster_analysis Analysis brain_tissue Brain Tissue Collection homogenize Homogenize in Ice-Cold Buffer brain_tissue->homogenize centrifuge_debris Centrifuge to Remove Debris homogenize->centrifuge_debris supernatant Collect Supernatant (Brain Homogenate) centrifuge_debris->supernatant lle Liquid-Liquid Extraction (LLE) supernatant->lle Option 1 spe Solid-Phase Extraction (SPE) supernatant->spe Option 2 ppt Protein Precipitation (PPT) supernatant->ppt Option 3 lcms LC-MS/MS Analysis lle->lcms spe->lcms ppt->lcms

Caption: Experimental workflow for brain tissue sample preparation.

tianeptine_glutamatergic_pathway cluster_neuron Neuron tianeptine Tianeptine glutamate_receptors Glutamate Receptors (AMPA & NMDA) tianeptine->glutamate_receptors glutamate_release Modulation of Glutamate Release tianeptine->glutamate_release bdnf Increased BDNF Expression tianeptine->bdnf neural_plasticity Enhanced Neural Plasticity glutamate_receptors->neural_plasticity glutamate_release->neural_plasticity antidepressant_effect Antidepressant Effects neural_plasticity->antidepressant_effect bdnf->neural_plasticity

Caption: Tianeptine's glutamatergic signaling pathway.

tianeptine_opioid_pathway cluster_neuron Neuron tianeptine Tianeptine / MC5 mu_opioid_receptor Mu-Opioid Receptor (MOR) Agonism tianeptine->mu_opioid_receptor downstream_signaling Downstream Signaling Cascades mu_opioid_receptor->downstream_signaling behavioral_effects Opioid-like Behavioral Effects (Analgesia, Reward) downstream_signaling->behavioral_effects antidepressant_effect Antidepressant Effects downstream_signaling->antidepressant_effect

Caption: Tianeptine's mu-opioid receptor signaling pathway.

References

Tianeptine Metabolite MC5 Sodium Salt: Application Notes and Protocols for Analytical Standards

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These comprehensive application notes provide detailed protocols for the use of Tianeptine (B1217405) Metabolite MC5 Sodium Salt analytical standards in a research and drug development setting. This document outlines the proper handling, storage, and application of this standard for accurate quantification and analysis.

Product Information

The Tianeptine Metabolite MC5 Sodium Salt is a primary analytical reference standard for the major, pharmacologically active metabolite of Tianeptine. Tianeptine is an atypical antidepressant, and its metabolite, MC5, is formed through the β-oxidation of the heptanoic acid side chain of the parent compound[1][2][3]. Accurate quantification of both tianeptine and its MC5 metabolite is crucial for pharmacokinetic, pharmacodynamic, and toxicological studies.

ParameterSpecification
Product Name This compound
CAS Number 115220-11-6[4]
Molecular Formula C₁₉H₂₀ClN₂O₄S · Na[4]
Molecular Weight 430.88 g/mol [4]
Purity Typically >95% (HPLC)[4]
Format Available as a neat solid or in solution (e.g., methanol)[5][6]
Storage -20°C[4]

Experimental Protocols

Preparation of Stock and Working Solutions

This protocol describes the preparation of stock and working solutions from a neat analytical standard of this compound.

Materials:

  • This compound analytical standard

  • Methanol (B129727) (LC-MS grade)

  • Volumetric flasks (Class A)

  • Calibrated analytical balance

  • Calibrated pipettes

Procedure:

  • Stock Solution (1 mg/mL):

    • Accurately weigh a suitable amount of the this compound analytical standard.

    • Dissolve the weighed standard in a minimal amount of methanol in a Class A volumetric flask.

    • Sonicate for 5-10 minutes to ensure complete dissolution.

    • Bring the solution to the final volume with methanol and mix thoroughly.

    • Store the stock solution at -20°C in an amber vial.

  • Working Solutions:

    • Prepare a series of working solutions by serially diluting the stock solution with methanol to achieve the desired concentrations for calibration curves and quality control samples[4].

    • It is recommended to prepare an independent set of working solutions from a separate weighing of the analytical standard for quality control samples to ensure accuracy and reproducibility[2].

Sample Preparation: Liquid-Liquid Extraction for Plasma Samples

This protocol details a liquid-liquid extraction (LLE) method for the simultaneous determination of tianeptine and its MC5 metabolite in plasma samples[6].

Materials:

  • Plasma samples (blank, spiked, and study samples)

  • Internal Standard (IS) working solution (e.g., stable isotope-labeled tianeptine and MC5)[6]

  • Extraction solvent (e.g., a mixture of ethyl acetate (B1210297) and n-hexane)

  • Centrifuge

  • Evaporator (e.g., nitrogen evaporator)

  • Reconstitution solvent (e.g., mobile phase)

Procedure:

  • Pipette 100 µL of plasma sample into a microcentrifuge tube.

  • Add 10 µL of the internal standard working solution.

  • Vortex briefly to mix.

  • Add 500 µL of the extraction solvent.

  • Vortex for 5 minutes to ensure thorough mixing and extraction.

  • Centrifuge at 13,000 rpm for 10 minutes.

  • Carefully transfer the upper organic layer to a clean tube.

  • Evaporate the organic solvent to dryness under a gentle stream of nitrogen at 40°C.

  • Reconstitute the dried extract in 100 µL of the reconstitution solvent.

  • Vortex to mix and transfer to an autosampler vial for LC-MS/MS analysis.

LC-MS/MS Analytical Method

This section provides a general LC-MS/MS method for the quantification of Tianeptine Metabolite MC5. Method optimization and validation are required for specific instrumentation and matrices.

Chromatographic Conditions:

ParameterExample Condition
Column C18 reverse-phase column (e.g., 2.1 x 50 mm, 1.8 µm)
Mobile Phase A 0.1% Formic acid in water
Mobile Phase B 0.1% Formic acid in acetonitrile
Gradient Optimized for separation of tianeptine, MC5, and internal standards
Flow Rate 0.3 mL/min
Column Temperature 40°C
Injection Volume 5 µL

Mass Spectrometric Conditions:

ParameterExample Condition
Ionization Mode Electrospray Ionization (ESI), Positive
Scan Type Multiple Reaction Monitoring (MRM)
MRM Transitions Tianeptine: Optimize based on instrumentMC5: Optimize based on instrumentInternal Standards: Optimize based on instrument
Collision Energy Optimize for each transition
Dwell Time 100 ms

Data Presentation

Pharmacokinetic Parameters

The following table summarizes key pharmacokinetic parameters for tianeptine and its MC5 metabolite in rats following intravenous administration of tianeptine. These values are essential for understanding the absorption, distribution, metabolism, and excretion (ADME) profile of the drug.

ParameterTianeptineTianeptine Metabolite MC5
Elimination Half-life (t½) 1.16 h[4]7.53 h[4]
Volume of Distribution (Vd) 2.03 L/kg[4]-
Systemic Clearance (CL) 1.84 L/h/kg[4]-

In humans, the elimination half-life of tianeptine is approximately 2.5 hours, while the MC5 metabolite has a longer half-life of around 7.2 hours[7].

LC-MS/MS Method Validation Parameters

A validated analytical method is critical for reliable data. The following table presents typical validation parameters for an LC-MS/MS method for tianeptine and MC5 in plasma.

ParameterTianeptineTianeptine Metabolite MC5
Linear Range 1.0 - 500.0 ng/mL[6]1.0 - 500.0 ng/mL[6]
Lower Limit of Quantification (LLOQ) 1.0 ng/mL[2]1.0 ng/mL[2]
Intra-day Precision (%RSD) < 15%[6]< 15%[6]
Inter-day Precision (%RSD) < 15%[6]< 15%[6]
Accuracy (%RE) ± 15%[6]± 15%[6]
Recovery Consistent across concentration range[6]Consistent across concentration range[6]

Visualizations

Tianeptine Metabolism Pathway

The primary metabolic pathway for tianeptine is the β-oxidation of its heptanoic acid side chain to form the active metabolite, Tianeptine Metabolite MC5 (a pentanoic acid analog)[1][2][3].

Tianeptine Tianeptine (Heptanoic Acid Side Chain) MC5 Tianeptine Metabolite MC5 (Pentanoic Acid Side Chain) Tianeptine->MC5 β-oxidation

Caption: Metabolic conversion of Tianeptine to its active metabolite, MC5.

Experimental Workflow for Bioanalysis

This workflow outlines the key steps in the bioanalytical process for quantifying Tianeptine and MC5 in biological samples.

cluster_prep Sample Preparation cluster_analysis Analysis cluster_data Data Processing Sample Plasma Sample Spike Spike with Internal Standard Sample->Spike LLE Liquid-Liquid Extraction Spike->LLE Evap Evaporation LLE->Evap Recon Reconstitution Evap->Recon LC LC Separation Recon->LC MS MS/MS Detection LC->MS Quant Quantification MS->Quant Report Reporting Quant->Report

Caption: Bioanalytical workflow for Tianeptine and MC5 quantification.

Tianeptine's Primary Mechanism of Action

Tianeptine's primary mechanism of action involves its activity as a full agonist at the µ-opioid receptor (MOR)[8]. This interaction is believed to be responsible for its antidepressant effects.

Tianeptine Tianeptine / MC5 MOR µ-Opioid Receptor (MOR) Tianeptine->MOR Agonist G_protein G-protein Coupling MOR->G_protein Signaling Downstream Signaling Cascade G_protein->Signaling Effect Antidepressant Effects Signaling->Effect

Caption: Tianeptine and MC5's agonistic action at the µ-opioid receptor.

References

Tianeptine Metabolite MC5: Application Notes and Protocols for Rodent Models

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the administration of Tianeptine (B1217405) Metabolite MC5 in rodent models, including detailed experimental protocols and a summary of key pharmacokinetic data. The information is intended to guide researchers in designing and executing preclinical studies to evaluate the pharmacological properties of this active metabolite.

Introduction

Tianeptine, an atypical antidepressant, is primarily metabolized in vivo to several compounds, with the pentanoic acid derivative, MC5, being a major and pharmacologically active metabolite.[1][2] Notably, MC5 exhibits a longer half-life than its parent compound, tianeptine, and has been shown to mimic its behavioral effects, suggesting a significant contribution to the overall therapeutic profile of tianeptine.[3][4] The primary mechanism of action for both tianeptine and MC5 involves agonism at the mu-opioid receptor (MOR).[4][5] This document outlines protocols for the administration of MC5 in rodents and summarizes its pharmacokinetic properties to facilitate further research into its potential as a therapeutic agent.

Data Presentation

Table 1: Pharmacokinetic Parameters of Tianeptine and MC5 in Rodents
ParameterTianeptine (in Rats)MC5 (in Rats)Tianeptine (in Mice)MC5 (in Mice)Source
Administration Route Intravenous (IV) & Intraperitoneal (IP)Derived from TianeptineIntraperitoneal (IP)Derived from Tianeptine[6][7][8]
Dosage 1 mg/kg (IV), 10 mg/kg (IP)N/A30 mg/kgN/A[6][8]
Peak Plasma Concentration (Cmax) Reached at ~5 min (IP)Reached at ~15 min (IP)Reached within 5 minHigher than Tianeptine[8][9]
Elimination Half-Life (t½) ~1.16 - 2.5 hours~6.5 - 7.53 hoursVery rapidMuch longer than Tianeptine[6][7][9][10][11]
Bioavailability (IP) 69%N/AN/AN/A[6][7]
Brain Penetration Rapidly appears in brain tissueRapidly appears in brain tissuePresent in brain tissuePresent in brain tissue[9]
Table 2: Behavioral Studies of MC5 in Rodent Models
Behavioral TestAnimal ModelDosage and RouteKey FindingsSource
Forced Swim Test (FST) Wild-type and MOR-deficient mice30 mg/kg, IPDecreased immobility in wild-type mice, effect absent in MOR-deficient mice, indicating MOR-dependent antidepressant-like activity.[2][3][12]
Novelty-Suppressed Feeding Test (Hypophagia) Wild-type and MOR-deficient mice30 mg/kg, IPDecreased food intake in wild-type mice, effect absent in MOR-deficient mice.[3][12]
Hot Plate Test (Analgesia) Wild-type and MOR-deficient mice30 mg/kg, IPExhibited analgesic effects in wild-type mice, effect absent in MOR-deficient mice.[3][12]
Open Field Test (Locomotor Activity) Wild-type and MOR-deficient mice30 mg/kg, IPInduced hyperactivity in wild-type mice, effect absent in MOR-deficient mice.[3][12]

Experimental Protocols

Protocol 1: Preparation and Administration of MC5 Solution for Rodent Studies

Materials:

  • Tianeptine Metabolite MC5 (solid form)[2]

  • Sterile Saline (0.9% NaCl)

  • Vortex mixer

  • Sterile syringes and needles (appropriate for IP injection in rodents)

  • Analytical balance

Procedure:

  • Calculate the required amount of MC5: Based on the desired dose (e.g., 30 mg/kg) and the weight of the animals, calculate the total mass of MC5 needed.

  • Dissolution: Weigh the calculated amount of MC5 and dissolve it in a known volume of sterile saline. The solubility of MC5 should be considered; gentle warming and vortexing may be necessary to achieve complete dissolution.

  • Final Concentration: Adjust the volume of the saline to achieve the desired final concentration for injection. A typical injection volume for mice is 10 mL/kg.

  • Administration: Administer the MC5 solution to the animals via intraperitoneal (IP) injection. Ensure proper handling and injection techniques to minimize stress and injury to the animals.

Protocol 2: Forced Swim Test (FST) in Mice

Objective: To assess the antidepressant-like effects of MC5.

Materials:

  • Cylindrical glass beakers (25 cm high, 10 cm in diameter) filled with water (23-25°C) to a depth of 15 cm.

  • MC5 solution (prepared as in Protocol 1)

  • Vehicle control (e.g., sterile saline)

  • Stopwatch

  • Video recording equipment (optional, for later analysis)

Procedure:

  • Acclimation: Allow mice to acclimate to the testing room for at least 1 hour before the experiment.

  • Drug Administration: Administer MC5 (e.g., 30 mg/kg, IP) or vehicle to the mice. Behavioral testing is typically conducted 30-60 minutes post-injection.

  • Test Session: Gently place each mouse into a beaker of water for a 6-minute session.

  • Scoring: Record the duration of immobility during the last 4 minutes of the test. Immobility is defined as the absence of all movement except for that required to keep the head above water.

  • Data Analysis: Compare the duration of immobility between the MC5-treated and vehicle-treated groups using appropriate statistical methods (e.g., t-test or ANOVA). A significant reduction in immobility in the MC5 group is indicative of an antidepressant-like effect.[3][12]

Protocol 3: Sample Collection and Analysis for Pharmacokinetic Studies

Objective: To determine the concentration of MC5 in plasma and brain tissue over time.

Materials:

  • Rodents (rats or mice)

  • MC5 solution

  • Anesthesia (e.g., isoflurane)

  • Blood collection tubes (e.g., containing EDTA)

  • Centrifuge

  • Surgical tools for brain extraction

  • Homogenizer

  • Liquid chromatography-tandem mass spectrometry (LC-MS/MS) system[6][7][13]

Procedure:

  • Drug Administration: Administer a single dose of MC5 to a cohort of animals.

  • Sample Collection: At predetermined time points (e.g., 5, 15, 30, 60, 120, 240, 480 minutes) post-administration, anesthetize a subset of animals.

  • Blood Collection: Collect blood via cardiac puncture into appropriate tubes.

  • Plasma Preparation: Centrifuge the blood samples to separate the plasma.

  • Brain Extraction: Following blood collection, perfuse the animals with cold saline and then extract the brain.

  • Sample Preparation for Analysis:

    • Plasma: Perform a liquid-liquid or solid-phase extraction to isolate MC5 from the plasma matrix.

    • Brain: Homogenize the brain tissue in a suitable buffer and then perform an extraction.

  • LC-MS/MS Analysis: Quantify the concentration of MC5 in the extracted samples using a validated LC-MS/MS method.[6][7][13]

  • Pharmacokinetic Analysis: Use the concentration-time data to calculate key pharmacokinetic parameters such as Cmax, Tmax, and t½.

Mandatory Visualizations

Signaling_Pathway cluster_extracellular Extracellular cluster_membrane Cell Membrane cluster_intracellular Intracellular Tianeptine Tianeptine MOR Mu-Opioid Receptor (MOR) Tianeptine->MOR Agonist MC5 MC5 Metabolite MC5->MOR Agonist G_Protein G-Protein Activation MOR->G_Protein Downstream Downstream Signaling Cascades G_Protein->Downstream Behavioral Antidepressant & Analgesic Effects Downstream->Behavioral

Caption: Signaling pathway of Tianeptine and its metabolite MC5 via the Mu-Opioid Receptor.

Experimental_Workflow cluster_prep Preparation cluster_admin Administration cluster_testing Behavioral Testing cluster_pk Pharmacokinetic Analysis cluster_data Data Analysis Prep Prepare MC5 Solution (e.g., in Saline) Admin Administer to Rodents (e.g., 30 mg/kg, IP) Prep->Admin FST Forced Swim Test Admin->FST HP Hot Plate Test Admin->HP OF Open Field Test Admin->OF Collect Collect Blood and Brain Samples Admin->Collect Data Statistical Analysis of Behavioral & PK Data FST->Data HP->Data OF->Data Analyze Analyze MC5 Levels (LC-MS/MS) Collect->Analyze Analyze->Data

Caption: General experimental workflow for in vivo studies of MC5 in rodent models.

References

Application Notes and Protocols: Forced Swim Test with Tianeptine Metabolite MC5

Author: BenchChem Technical Support Team. Date: December 2025

These application notes provide a detailed protocol for utilizing the Forced Swim Test (FST) to evaluate the antidepressant-like effects of Tianeptine (B1217405) Metabolite MC5, a potent and long-acting metabolite of the atypical antidepressant tianeptine. The protocol is intended for researchers, scientists, and drug development professionals investigating novel antidepressant compounds.

Introduction

Tianeptine is an atypical tricyclic antidepressant with a unique pharmacological profile. Its primary metabolite, MC5, has been identified as a key contributor to its therapeutic effects.[1] Unlike many antidepressants that target monoamine systems, tianeptine and MC5 exert their effects primarily through the activation of the µ-opioid receptor (MOR).[1][2] The Forced Swim Test is a widely used behavioral paradigm to screen for potential antidepressant efficacy in rodents.[3][4][5] This test is based on the principle that when placed in an inescapable cylinder of water, rodents will eventually adopt an immobile posture. A reduction in the duration of immobility is interpreted as an antidepressant-like effect.[6]

This document outlines the methodology for conducting the FST with Tianeptine Metabolite MC5, including detailed experimental procedures, data analysis, and a summary of expected outcomes based on preclinical studies.

Quantitative Data Summary

The following table summarizes the quantitative data on the effects of Tianeptine Metabolite MC5 in the Forced Swim Test in mice. The data is derived from studies demonstrating the µ-opioid receptor-dependent antidepressant-like activity of MC5.[1]

Treatment GroupGenotypeImmobility Time (seconds, last 4 min of 6-min test)
SalineWild-Type (WT)~150
Tianeptine (30 mg/kg)Wild-Type (WT)~75
MC5 (30 mg/kg)Wild-Type (WT)~80
SalineMOR-Knockout~150
Tianeptine (30 mg/kg)MOR-Knockout~150
MC5 (30 mg/kg)MOR-Knockout~150

Note: The values presented are approximate and based on graphical representations from the cited literature. For precise values, refer to the original publication.[1]

Experimental Protocols

This section provides a detailed protocol for conducting the Forced Swim Test to assess the antidepressant-like effects of Tianeptine Metabolite MC5.

Materials and Equipment
  • Test Substance: Tianeptine Metabolite MC5

  • Vehicle: Saline (0.9% NaCl) or other appropriate vehicle.

  • Animals: Adult male mice (e.g., C57BL/6J strain) and µ-opioid receptor knockout (MOR-KO) mice on the same background strain.

  • Forced Swim Test Apparatus: A transparent glass or plastic cylinder (e.g., 25 cm height, 10 cm diameter).

  • Water: Maintained at a temperature of 23-25°C. The water depth should be sufficient to prevent the animal from touching the bottom with its tail or hind limbs (e.g., 15 cm).

  • Video Recording Equipment: A camera positioned to capture a side view of the swim cylinder.

  • Behavioral Analysis Software: For scoring immobility, swimming, and climbing behaviors.

  • Animal Scale: For accurate dosing.

  • Holding Cages: With a heat source to dry animals after the test.

  • Timers/Stopwatches

Experimental Procedure
  • Animal Acclimation:

    • House animals in standard laboratory conditions for at least one week prior to the experiment to allow for acclimation.

    • Handle the animals for a few minutes each day for 3-4 days leading up to the test to reduce stress.

  • Drug Preparation and Administration:

    • Prepare a solution of Tianeptine Metabolite MC5 in the chosen vehicle. A common dose shown to be effective is 30 mg/kg.[1]

    • Administer the MC5 solution or vehicle via intraperitoneal (i.p.) injection.

    • The test should be conducted 60 minutes after the injection.

  • Forced Swim Test:

    • Fill the swim cylinders with water (23-25°C) to the specified depth.

    • Gently place the mouse into the cylinder.

    • The total duration of the test is 6 minutes.[3][4]

    • Record the entire session using the video camera.

    • After 6 minutes, remove the mouse from the water, gently dry it with a towel, and place it in a warmed holding cage until fully dry before returning it to its home cage.

    • Change the water between each animal to ensure consistent temperature and cleanliness.

  • Behavioral Scoring:

    • The primary measure is immobility time , which is defined as the period during which the animal makes only the minimal movements necessary to keep its head above water.

    • Scoring is typically performed on the last 4 minutes of the 6-minute test, as the initial 2 minutes are considered an acclimation period.[3][4]

    • Other behaviors that can be scored include swimming (active movement around the cylinder) and climbing (active movements with forepaws against the cylinder wall).

    • Scoring can be done manually by a trained observer who is blind to the experimental conditions or using automated behavioral analysis software.

Statistical Analysis
  • Data are typically expressed as the mean ± standard error of the mean (SEM).

  • Statistical significance between groups can be determined using an appropriate statistical test, such as a one-way or two-way analysis of variance (ANOVA) followed by post-hoc tests (e.g., Tukey's or Bonferroni's test).

  • A p-value of less than 0.05 is generally considered statistically significant.

Visualizations

Experimental Workflow

G cluster_pre Pre-Experiment cluster_exp Experiment Day cluster_post Post-Experiment acclimation Animal Acclimation (1 week) handling Daily Handling (3-4 days) acclimation->handling drug_admin Drug Administration (MC5 or Vehicle, i.p.) handling->drug_admin wait Waiting Period (60 min) drug_admin->wait fst Forced Swim Test (6 min duration) wait->fst scoring Behavioral Scoring (Immobility, last 4 min) fst->scoring analysis Statistical Analysis scoring->analysis

Caption: Experimental workflow for the Forced Swim Test with Tianeptine Metabolite MC5.

Signaling Pathway

G MC5 Tianeptine Metabolite MC5 MOR µ-Opioid Receptor (MOR) MC5->MOR Gi Gi Protein Activation MOR->Gi AC Adenylyl Cyclase (Inhibition) Gi->AC ERK ERK Pathway Activation Gi->ERK Dopamine Dopamine Release (Nucleus Accumbens) Gi->Dopamine cAMP ↓ cAMP Levels AC->cAMP Effect Antidepressant-like Effects (↓ Immobility in FST) cAMP->Effect CREB CREB Phosphorylation ERK->CREB BDNF ↑ BDNF Expression CREB->BDNF BDNF->Effect Dopamine->Effect

Caption: Proposed signaling pathway for the antidepressant-like effects of MC5.

References

Application Notes and Protocols for Bioluminescence Resonance Energy Transfer (BRET) Assay for the Melanocortin 5 Receptor (MC5R)

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction

The Melanocortin 5 Receptor (MC5R) is a G-protein coupled receptor (GPCR) involved in a variety of physiological processes, including regulation of exocrine gland secretions, energy homeostasis, and immune responses.[1][2][3] As a therapeutic target, understanding the pharmacology and signaling of MC5R is of significant interest. Bioluminescence Resonance Energy Transfer (BRET) is a powerful, cell-based biophysical technique used to monitor protein-protein interactions (PPIs) and cellular signaling events in real-time within living cells.[4][5][6]

BRET relies on the non-radiative energy transfer between a light-emitting donor, typically a Renilla luciferase (RLuc) variant, and a fluorescent acceptor, such as a Green Fluorescent Protein (GFP) variant (e.g., YFP or Venus).[5][6][7] Energy transfer occurs only when the donor and acceptor are in very close proximity (typically <10 nm), making BRET an ideal method for studying the dynamic interactions of signaling molecules.[5][6] These application notes provide a framework for utilizing BRET to investigate key aspects of MC5R biology.

Application Notes

BRET assays can be adapted to study several key functional aspects of MC5R signaling. The primary applications include:

  • β-Arrestin Recruitment: A crucial event in GPCR desensitization and signaling is the recruitment of β-arrestin proteins to the activated receptor.[5][7] By fusing MC5R to an RLuc donor and β-arrestin to a YFP acceptor, ligand-induced recruitment can be quantified by an increase in the BRET signal.[7][8] This assay is fundamental for identifying biased ligands—compounds that preferentially activate G-protein or β-arrestin pathways.[5][7][9]

  • cAMP Second Messenger Monitoring: MC5R is known to couple to Gαs proteins, leading to the activation of adenylyl cyclase and the production of cyclic AMP (cAMP).[3][10][11] BRET-based biosensors for cAMP, such as those utilizing the Exchange Protein Activated by cAMP (EPAC), can monitor changes in intracellular cAMP levels.[12][13][14] These sensors typically consist of the cAMP-binding domain of EPAC flanked by a BRET donor and acceptor.[12][15] cAMP binding induces a conformational change that alters the distance between the donor and acceptor, leading to a measurable change in the BRET ratio.[12][15]

  • G-Protein Activation: While more complex, BRET can also be used to measure the activation of the heterotrimeric G-protein. This can be achieved by monitoring the dissociation of the Gα subunit from the Gβγ dimer upon receptor activation. Assays are designed by fusing a BRET donor and acceptor to the Gα and Gγ subunits, respectively. Agonist stimulation of MC5R leads to a decrease in the BRET signal as the subunits separate.

  • Receptor Dimerization: GPCRs can form homodimers or heterodimers, which can influence their pharmacology and signaling. BRET is a well-established method to study these interactions.[16] By co-expressing MC5R fused to a BRET donor and MC5R fused to a BRET acceptor, a constitutive BRET signal can indicate receptor dimerization.

Data Presentation

Quantitative data from BRET experiments are typically presented as dose-response curves to determine the potency (EC₅₀ or IC₅₀) and efficacy (BRETmax) of compounds.

Table 1: Example Data for Ligand-Induced β-Arrestin 2 Recruitment to MC5R

CompoundLigand TypeEC₅₀ (nM)Maximum BRET Ratio (BRETmax)
α-MSH (α-Melanocyte-Stimulating Hormone)Endogenous Agonist1.50.25
NDP-α-MSHSynthetic Agonist0.30.28
Compound XSynthetic Agonist12.50.22
Agouti-related peptide (AgRP)Antagonist-No significant increase
Compound YPartial Agonist35.00.15

Table 2: Example Data for Agonist-Induced cAMP Production via MC5R

CompoundLigand TypeEC₅₀ (nM)Maximum BRET Change (ΔBRET)
α-MSHEndogenous Agonist2.2-0.18
NDP-α-MSHSynthetic Agonist0.5-0.20
Forskolin (Adenylyl Cyclase Activator)Positive Control1500-0.25
Compound ZAntagonistIC₅₀ = 25.0No significant change

Note: For cAMP biosensors like CAMYEL or EPAC-based sensors, an increase in cAMP causes a conformational change that separates the donor and acceptor, resulting in a decrease in the BRET ratio.[14][15]

Visualization of Pathways and Workflows

Signaling and Assay Diagrams

MC5R_Signaling_Pathway cluster_membrane Plasma Membrane MC5R MC5R G_protein Gαsβγ MC5R->G_protein activates Arrestin β-Arrestin MC5R->Arrestin recruits AC Adenylyl Cyclase G_protein->AC activates cAMP cAMP AC->cAMP converts Ligand Agonist (e.g., α-MSH) Ligand->MC5R binds ATP ATP ATP->AC PKA PKA cAMP->PKA activates CREB CREB Phosphorylation PKA->CREB Gene Gene Transcription CREB->Gene

Caption: Canonical MC5R Gs signaling pathway and β-arrestin recruitment.

BRET_Arrestin_Recruitment cluster_before Before Ligand Stimulation cluster_after After Ligand Stimulation MC5R_RLuc_1 MC5R-RLuc8 Light_1 Light (480 nm) MC5R_RLuc_1->Light_1 No BRET Arrestin_YFP_1 Venus-β-Arrestin Coelenterazine_1 Substrate (Coelenterazine) Coelenterazine_1->MC5R_RLuc_1 Ligand Agonist MC5R_RLuc_2 MC5R-RLuc8 Ligand->MC5R_RLuc_2 Arrestin_YFP_2 Venus-β-Arrestin BRET BRET MC5R_RLuc_2->BRET Light_2 Light (530 nm) Arrestin_YFP_2->Light_2 Coelenterazine_2 Substrate (Coelenterazine) Coelenterazine_2->MC5R_RLuc_2 BRET->Arrestin_YFP_2

Caption: Principle of BRET assay for β-arrestin recruitment to MC5R.

BRET_Workflow A 1. Plasmid Construction (e.g., MC5R-RLuc8, Venus-βArr2) B 2. Cell Culture & Transfection (e.g., HEK293 cells) A->B C 3. Cell Seeding (White 96-well plates) B->C D 4. Compound Treatment (Dose-response of ligands) C->D E 5. Substrate Addition (e.g., Coelenterazine-h) D->E F 6. BRET Signal Reading (Dual-wavelength plate reader) E->F G 7. Data Analysis (Calculate BRET Ratio, Plot Curves, Determine EC₅₀) F->G

Caption: General experimental workflow for a MC5R BRET assay.

Experimental Protocols

Protocol 1: β-Arrestin 2 Recruitment to MC5R

Principle: This assay measures the ligand-induced interaction between MC5R and β-arrestin 2. The human MC5R is fused at its C-terminus to a BRET donor (e.g., Renilla luciferase 8, RLuc8), and human β-arrestin 2 is fused at its N-terminus to a BRET acceptor (e.g., Venus, a YFP variant).[7][8] Upon agonist binding to MC5R, the receptor is phosphorylated, leading to the recruitment of Venus-β-arrestin 2 from the cytosol to the receptor at the plasma membrane. This brings the RLuc8 and Venus into close proximity, resulting in an increase in the BRET signal.[7][8]

Materials:

  • Cell Line: HEK293T or CHO-K1 cells.

  • Plasmids:

    • pCDNA3.1-MC5R-RLuc8

    • pCDNA3.1-Venus-β-arrestin2

  • Reagents:

    • Cell culture medium (DMEM or F-12) with 10% FBS, 1% Penicillin-Streptomycin.

    • Transfection reagent (e.g., Lipofectamine 3000 or PEI).

    • Assay Buffer: HBSS or PBS with 0.1% BSA.

    • BRET Substrate: Coelenterazine-h (5 µM final concentration).

    • Test compounds (agonists, antagonists).

  • Equipment:

    • White, opaque, 96-well or 384-well cell culture plates.

    • BRET-capable plate reader with two emission filters (e.g., 460-485 nm for donor and 520-540 nm for acceptor).

Methodology:

  • Transfection (48 hours pre-assay):

    • Plate HEK293T cells in a 10 cm dish to be 70-80% confluent on the day of transfection.

    • Co-transfect the cells with MC5R-RLuc8 and Venus-β-arrestin2 plasmids at a ratio optimized for expression (e.g., 1:3 ratio, 2 µg : 6 µg).

  • Cell Seeding (24 hours pre-assay):

    • Detach transfected cells using trypsin-EDTA.

    • Resuspend cells in complete medium and seed into white, 96-well plates at a density of 30,000-50,000 cells per well.

    • Incubate overnight at 37°C, 5% CO₂.

  • Assay Procedure (Day of experiment):

    • Carefully aspirate the culture medium from the wells.

    • Wash cells once with 100 µL of Assay Buffer.

    • Add 80 µL of Assay Buffer containing the desired concentration of test compound (ligand) to each well. For antagonist testing, pre-incubate with the antagonist for 15-30 minutes before adding a fixed concentration of agonist (e.g., EC₈₀ of α-MSH).

    • Incubate the plate at 37°C for 15 minutes.

    • Prepare a 5X solution of Coelenterazine-h in Assay Buffer. Add 20 µL to each well for a final concentration of 5 µM.

  • Signal Detection:

    • Immediately after substrate addition, place the plate in a BRET-capable plate reader.

    • Measure luminescence simultaneously at the two emission wavelengths (e.g., 475 nm for RLuc8 and 530 nm for Venus).

  • Data Analysis:

    • Calculate the BRET ratio for each well:

      • BRET Ratio = (Emission at Acceptor Wavelength) / (Emission at Donor Wavelength)

    • Calculate the Net BRET by subtracting the BRET ratio of vehicle-treated cells from the ligand-treated cells.

    • Plot the Net BRET ratio against the logarithm of the ligand concentration and fit the data to a sigmoidal dose-response curve to determine EC₅₀ and BRETmax values.

Protocol 2: Intracellular cAMP Accumulation Assay

Principle: This assay quantifies changes in intracellular cAMP levels following MC5R activation using a unimolecular BRET-based biosensor, such as CAMYEL (cAMP sensor using YFP-Epac-RLuc) or a similar EPAC-based sensor.[12][14][15] In its basal state, the sensor is in a "closed" conformation, allowing for high BRET between the flanking RLuc and YFP.[12] When intracellular cAMP increases, it binds to the EPAC domain, causing a conformational change that separates the donor and acceptor, leading to a decrease in the BRET signal.[12][15]

Materials:

  • Cell Line: HEK293T cells.

  • Plasmids:

    • pCDNA3.1-MC5R (un-tagged)

    • pCDNA3.1-CAMYEL (or other EPAC BRET sensor)

  • Reagents:

    • All reagents from Protocol 1.

    • Phosphodiesterase (PDE) inhibitor: IBMX (3-isobutyl-1-methylxanthine) to prevent cAMP degradation (optional, 100 µM final concentration).

  • Equipment:

    • Same as Protocol 1.

Methodology:

  • Transfection (48 hours pre-assay):

    • Co-transfect HEK293T cells with the untagged MC5R plasmid and the cAMP BRET sensor plasmid (e.g., at a 1:1 ratio, 4 µg each).

  • Cell Seeding (24 hours pre-assay):

    • Follow the same procedure as in Protocol 1.

  • Assay Procedure (Day of experiment):

    • Aspirate culture medium and wash cells with 100 µL of Assay Buffer.

    • Add 80 µL of Assay Buffer (optionally containing a PDE inhibitor like IBMX) with the desired concentration of test compound.

    • Incubate at 37°C for 10-15 minutes.

    • Add 20 µL of 5X Coelenterazine-h solution to each well.

  • Signal Detection:

    • Immediately read the plate using a BRET plate reader, as described in Protocol 1.

  • Data Analysis:

    • Calculate the BRET ratio for each well as described previously.

    • A decrease in the BRET ratio corresponds to an increase in cAMP.

    • Plot the change in BRET ratio (ΔBRET = BRET_vehicle - BRET_agonist) against the logarithm of the ligand concentration.

    • Fit the data to a sigmoidal dose-response curve to determine the EC₅₀. For antagonists, measure their ability to block the BRET change induced by a fixed concentration of an agonist.

References

Application Notes and Protocols: Cell-Based Assays for Tianeptine Metabolite MC5 Activity

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Tianeptine (B1217405) is an atypical antidepressant whose mechanism of action has been a subject of extensive research. It is now understood that tianeptine and its primary, longer-lasting metabolite, MC5, function as full agonists at the mu-opioid receptor (MOR).[1][2][3] This activity is believed to be central to tianeptine's therapeutic effects.[2][4] Tianeptine is metabolized in rodents and humans through the β-oxidation of its heptanoic acid side chain to produce the MC5 metabolite, which has a pentanoic acid side chain.[1][5] Unlike its parent compound, which also has known effects on glutamate (B1630785) modulation, the primary characterized activity of MC5 is its potent and selective agonism at the MOR.[6][7][8][9]

These application notes provide detailed protocols for cell-based assays designed to quantify the activity and potency of the Tianeptine metabolite MC5 at the human mu-opioid receptor. The described methods are essential for researchers studying the pharmacology of tianeptine, developing related compounds, or screening for MOR agonists.

Quantitative Data Summary: MC5 Activity Profile

The following tables summarize the in-vitro activity of Tianeptine and its metabolite MC5 at human opioid receptors, as determined by G-protein activation assays.

Table 1: Potency (EC₅₀) of Tianeptine and Metabolite MC5 at Human Opioid Receptors

CompoundReceptorAssay TypeEC₅₀ (µM)
Tianeptine Human µ-Opioid Receptor (MOR)G-Protein Activation (BRET)0.194 ± 0.070
Human δ-Opioid Receptor (DOR)G-Protein Activation (BRET)37.4 ± 11.2
Metabolite MC5 Human µ-Opioid Receptor (MOR)G-Protein Activation (BRET)0.454
Human δ-Opioid Receptor (DOR)G-Protein Activation (BRET)>100

Data sourced from Samuels, B.A., et al. (2017) and Gassaway, M.M., et al. (2014) as cited in public chemical databases.[6][10]

Signaling Pathways and Metabolic Relationship

Tianeptine Metabolism to MC5

Tianeptine undergoes β-oxidation in the liver, where its seven-carbon heptanoic acid side chain is shortened to a five-carbon pentanoic acid side chain, forming the active metabolite MC5.[1][5]

G Tianeptine Tianeptine (Heptanoic Acid Side Chain) Process β-Oxidation (Liver) Tianeptine->Process MC5 Metabolite MC5 (Pentanoic Acid Side Chain) Process->MC5 G cluster_membrane Cell Membrane cluster_downstream Downstream Effects MC5 Metabolite MC5 MOR μ-Opioid Receptor (MOR) MC5->MOR Binds & Activates Gi Gi/o Protein MOR->Gi Activates AC Adenylyl Cyclase Gi->AC Inhibits cAMP cAMP AC->cAMP Converts ATP ATP ATP->AC Response Decreased Neuronal Excitability cAMP->Response Leads to G A 1. Cell Culture & Transfection (HEK293T cells with MOR-Rluc and Gα-Venus constructs) B 2. Cell Seeding (Seed into 96-well plates) A->B C 3. Compound Preparation (Serial dilution of MC5) B->C D 4. Treatment (Add MC5 to cells) C->D E 5. Substrate Addition (Add BRET substrate, e.g., coelenterazine) D->E F 6. Signal Detection (Measure luminescence at two wavelengths) E->F G 7. Data Analysis (Calculate BRET ratio and plot dose-response curve to determine EC₅₀) F->G

References

Application Notes and Protocols: Tianeptine Metabolite MC5 G Protein Activation Assay

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Tianeptine (B1217405) is an atypical antidepressant with a unique pharmacological profile. Its primary mechanism of action involves agonism at the µ-opioid receptor (MOR), a Class A G protein-coupled receptor (GPCR).[1][2][3][4][5] Tianeptine is metabolized in the body to several compounds, with its major active metabolite being MC5.[1][6][7] This metabolite, MC5, also exhibits pharmacological activity, functioning as a µ-opioid receptor agonist.[3][8] Understanding the interaction of MC5 with the MOR and the subsequent G protein activation is crucial for elucidating its therapeutic effects and potential side-effect profile.

These application notes provide detailed protocols for assessing the G protein activation induced by the tianeptine metabolite MC5 at the human µ-opioid receptor. The primary recommended assay is a Bioluminescence Resonance Energy Transfer (BRET)-based G protein activation assay, which offers a sensitive and real-time measurement of receptor activation. A secondary, downstream functional assay, the cAMP inhibition assay, is also described to confirm the functional consequences of Gαi/o activation.

Signaling Pathway

Activation of the µ-opioid receptor by an agonist, such as MC5, leads to the coupling and activation of inhibitory G proteins (Gαi/o). This activation results in the dissociation of the Gα and Gβγ subunits. The activated Gαi/o subunit inhibits adenylyl cyclase, leading to a decrease in intracellular cyclic AMP (cAMP) levels. The dissociated Gβγ subunits can go on to modulate other downstream effectors.

cluster_cytosol Cytosol MC5 MC5 (Agonist) MOR µ-Opioid Receptor (GPCR) MC5->MOR Binds to G_protein Heterotrimeric G Protein (Gαi/oβγ) MOR->G_protein Activates AC Adenylyl Cyclase G_protein->AC Gαi/o inhibits ATP ATP cAMP cAMP (Second Messenger) ATP->cAMP Downstream Downstream Cellular Effects cAMP->Downstream Modulates

Figure 1: µ-Opioid receptor signaling pathway activated by MC5.

Quantitative Data Summary

The following table summarizes the quantitative data for Tianeptine and its metabolite MC5 in G protein activation assays at the human µ-opioid receptor (MOR).

CompoundAssay TypeReceptorParameterValue (µM)Reference
Tianeptine BRET G Protein ActivationHuman MOREC₅₀0.194 ± 0.070[2][4]
BRET G Protein ActivationMouse MOREC₅₀0.641 ± 0.120[2][4]
MC5 BRET G Protein ActivationHuman MOREC₅₀0.454[8]
BRET G Protein ActivationHuman DOREC₅₀>100[8]

EC₅₀ (Half-maximal effective concentration) is a measure of the concentration of a drug, antibody, or toxicant which induces a response halfway between the baseline and maximum after a specified exposure time.

Experimental Protocols

Protocol 1: BRET-based G Protein Activation Assay

This protocol is designed to directly measure the activation of G proteins upon agonist binding to the µ-opioid receptor. It utilizes Bioluminescence Resonance Energy Transfer (BRET) between a Renilla luciferase (Rluc)-tagged Gα subunit and a YFP-tagged Gγ subunit. Agonist-induced conformational changes bring the Rluc and YFP closer, resulting in an increased BRET signal.

Materials and Reagents:

  • HEK293T cells

  • Expression vectors for human MOR, Gαi-Rluc, Gβ, and Gγ-YFP

  • Cell culture medium (e.g., DMEM) supplemented with 10% FBS and antibiotics

  • Transfection reagent (e.g., Lipofectamine 2000)

  • Poly-D-lysine coated 96-well white, clear-bottom cell culture plates

  • Assay buffer (e.g., HBSS or PBS)

  • Coelenterazine h (Rluc substrate)

  • Tianeptine Metabolite MC5

  • Reference agonist (e.g., DAMGO)

  • BRET-compatible plate reader

Experimental Workflow:

cluster_prep Cell Preparation & Transfection cluster_assay Assay Procedure cluster_analysis Data Analysis A Seed HEK293T cells in 6-well plates B Co-transfect with plasmids: hMOR, Gαi-Rluc, Gβ, Gγ-YFP A->B C Incubate for 24-48 hours B->C D Re-plate transfected cells into 96-well plates C->D E Starve cells in serum-free medium (optional) D->E F Add MC5 or control compounds at various concentrations E->F G Add Coelenterazine h (Rluc substrate) F->G H Incubate for 5-10 minutes G->H I Measure BRET signal (dual-wavelength reading) H->I J Calculate BRET ratio (YFP emission / Rluc emission) I->J K Plot BRET ratio vs. log[MC5 concentration] J->K L Fit data to a sigmoidal dose-response curve to determine EC₅₀ and Emax K->L

Figure 2: Workflow for the BRET-based G protein activation assay.

Procedure:

  • Cell Culture and Transfection:

    • Culture HEK293T cells in DMEM supplemented with 10% FBS and antibiotics at 37°C in a 5% CO₂ incubator.

    • One day before transfection, seed the cells into 6-well plates.

    • Co-transfect the cells with expression vectors for human MOR, Gαi-Rluc, Gβ, and Gγ-YFP using a suitable transfection reagent according to the manufacturer's protocol.

  • Assay Plate Preparation:

    • 24 hours post-transfection, detach the cells and re-plate them into poly-D-lysine coated 96-well white, clear-bottom plates at a density of 25,000-50,000 cells per well.

    • Allow cells to attach for another 24 hours.

  • Compound Addition:

    • Prepare serial dilutions of MC5 and the reference agonist (e.g., DAMGO) in assay buffer. Include a vehicle control.

    • Gently remove the culture medium from the wells and replace it with 90 µL of assay buffer containing the desired concentration of the test compound.

  • Signal Detection:

    • Prepare a solution of Coelenterazine h in assay buffer at a final concentration of 5 µM.

    • Add 10 µL of the Coelenterazine h solution to each well.

    • Immediately measure the luminescence at two wavelengths using a BRET-compatible plate reader (e.g., filter sets for Rluc at ~480 nm and YFP at ~530 nm).

  • Data Analysis:

    • Calculate the BRET ratio by dividing the YFP emission signal by the Rluc emission signal.

    • Subtract the background BRET ratio (from wells with vehicle control) from all values.

    • Plot the net BRET ratio as a function of the logarithm of the agonist concentration.

    • Fit the data using a non-linear regression model (sigmoidal dose-response) to determine the EC₅₀ and Emax values.

Protocol 2: cAMP Inhibition Assay

This assay measures the functional consequence of Gαi/o activation, which is the inhibition of adenylyl cyclase and the subsequent decrease in intracellular cAMP levels.

Materials and Reagents:

  • HEK293T cells stably or transiently expressing the human µ-opioid receptor.

  • Cell culture medium and supplements.

  • 96-well cell culture plates.

  • Forskolin (B1673556).

  • IBMX (a phosphodiesterase inhibitor).

  • Tianeptine Metabolite MC5.

  • Reference agonist (e.g., DAMGO).

  • cAMP detection kit (e.g., HTRF, ELISA, or AlphaScreen-based).

  • Lysis buffer (provided with the cAMP kit).

Experimental Workflow:

cluster_prep Cell Preparation cluster_assay Assay Procedure cluster_analysis Data Analysis A Seed MOR-expressing HEK293T cells in 96-well plates B Incubate for 24 hours A->B C Pre-treat cells with IBMX B->C D Add MC5 or control compounds at various concentrations C->D E Stimulate cells with Forskolin to induce cAMP production D->E F Incubate for 30 minutes E->F G Lyse cells to release intracellular cAMP F->G H Measure cAMP concentration using a detection kit G->H I Plot cAMP level vs. log[MC5 concentration] H->I J Fit data to a sigmoidal inhibitory dose-response curve to determine IC₅₀ I->J

Figure 3: Workflow for the cAMP inhibition assay.

Procedure:

  • Cell Seeding:

    • Seed HEK293T cells expressing the human MOR into 96-well plates at an appropriate density and allow them to adhere overnight.

  • Assay:

    • Wash the cells once with serum-free medium or assay buffer.

    • Add 50 µL of assay buffer containing a phosphodiesterase inhibitor like IBMX (e.g., 500 µM) and the desired concentrations of MC5 or a reference agonist.

    • Incubate for 15-30 minutes at 37°C.

    • Add 50 µL of assay buffer containing forskolin to stimulate adenylyl cyclase and induce cAMP production (the final concentration of forskolin should be determined empirically, often in the range of 1-10 µM, to achieve a submaximal stimulation).

    • Incubate for an additional 30 minutes at 37°C.

  • cAMP Measurement:

    • Lyse the cells according to the protocol of the chosen cAMP detection kit.

    • Measure the cAMP concentration following the manufacturer's instructions.

  • Data Analysis:

    • Generate a standard curve if required by the kit.

    • Calculate the percentage of inhibition of forskolin-stimulated cAMP production for each concentration of MC5.

    • Plot the percentage of inhibition against the logarithm of the MC5 concentration.

    • Fit the data using a non-linear regression model (sigmoidal dose-response, variable slope) to determine the IC₅₀ value.

Conclusion

The provided protocols offer robust methods to characterize the G protein activation profile of the tianeptine metabolite MC5 at the µ-opioid receptor. The BRET assay provides a direct and sensitive measure of G protein engagement, while the cAMP inhibition assay confirms the downstream functional consequences of Gαi/o signaling. These assays are essential tools for drug development professionals and researchers investigating the pharmacology of tianeptine and its metabolites.

References

Application Note: Quantitative Analysis of MC5 in Human Plasma using Stable Isotope-Labeled MC5 as an Internal Standard by LC-MS/MS

Author: BenchChem Technical Support Team. Date: December 2025

For Research Use Only. Not for use in diagnostic procedures.

Introduction

MC5, an active metabolite of the antidepressant drug tianeptine (B1217405), plays a significant role in the overall pharmacological response.[1][2] Accurate and reliable quantification of MC5 in biological matrices is crucial for pharmacokinetic studies, therapeutic drug monitoring, and drug development. Stable isotope-labeled (SIL) internal standards are the gold standard for quantitative mass spectrometry due to their ability to minimize analytical variability caused by matrix effects and inconsistencies in sample preparation.[3][4] This application note provides a detailed protocol for the quantitative analysis of MC5 in human plasma using a stable isotope-labeled MC5 (e.g., MC5-d4) as an internal standard with a liquid chromatography-tandem mass spectrometry (LC-MS/MS) method.

The use of a SIL internal standard, which co-elutes with the analyte, effectively compensates for variations in extraction efficiency, matrix effects, and instrument response, leading to improved accuracy and precision.[4] This method is intended for researchers, scientists, and drug development professionals who require a robust and reliable bioanalytical method for MC5 quantification.

Experimental Protocols

Materials and Reagents
  • MC5 reference standard (Toronto Research Chemicals)[1][2]

  • Stable Isotope-Labeled MC5 (MC5-d4) internal standard (custom synthesis)[5][6]

  • HPLC-grade acetonitrile, methanol (B129727), and formic acid

  • Ultrapure water

  • Human plasma (drug-free)

  • Solid Phase Extraction (SPE) cartridges

Instrumentation
  • A validated LC-MS/MS system (e.g., Agilent 6460 Triple Quadrupole LC/MS System or equivalent)

  • Analytical column (e.g., C18 column, 2.1 x 50 mm, 1.8 µm)

Preparation of Stock and Working Solutions
  • MC5 Stock Solution (1 mg/mL): Accurately weigh and dissolve the MC5 reference standard in methanol.

  • MC5-d4 Internal Standard (IS) Stock Solution (1 mg/mL): Accurately weigh and dissolve the MC5-d4 in methanol.

  • MC5 Working Solutions: Prepare a series of working solutions by serially diluting the MC5 stock solution with 50:50 (v/v) methanol:water to create calibration standards and quality control (QC) samples.

  • IS Working Solution (100 ng/mL): Dilute the MC5-d4 stock solution with 50:50 (v/v) methanol:water.

Sample Preparation: Solid Phase Extraction (SPE)
  • Thaw plasma samples, calibration standards, and QC samples at room temperature.

  • To 100 µL of each plasma sample, add 20 µL of the IS working solution (100 ng/mL).

  • Vortex mix for 10 seconds.

  • Add 200 µL of 0.1% formic acid in water and vortex.

  • Condition an SPE cartridge with 1 mL of methanol followed by 1 mL of water.

  • Load the entire sample mixture onto the SPE cartridge.

  • Wash the cartridge with 1 mL of water.

  • Elute the analytes with 1 mL of methanol.

  • Evaporate the eluate to dryness under a gentle stream of nitrogen at 40°C.

  • Reconstitute the residue in 100 µL of the mobile phase.

LC-MS/MS Conditions
  • LC Conditions:

    • Column: C18, 2.1 x 50 mm, 1.8 µm

    • Mobile Phase A: 0.1% Formic Acid in Water

    • Mobile Phase B: 0.1% Formic Acid in Acetonitrile

    • Gradient: Start at 5% B, increase to 95% B over 3 minutes, hold for 1 minute, then return to initial conditions and re-equilibrate for 1 minute.

    • Flow Rate: 0.4 mL/min

    • Injection Volume: 5 µL

  • MS/MS Conditions (Multiple Reaction Monitoring - MRM):

    • Ionization Mode: Electrospray Ionization (ESI), Positive

    • MRM Transitions:

      • MC5: To be determined empirically (e.g., m/z [M+H]+ → fragment)

      • MC5-d4: To be determined empirically (e.g., m/z [M+H+4]+ → fragment)

    • Collision Energy and other MS parameters: Optimize for maximum signal intensity.

Data Presentation

The following tables represent typical data obtained from a method validation study following this protocol.[7][8]

Table 1: Calibration Curve for MC5 in Human Plasma

Concentration (ng/mL)Mean Peak Area Ratio (Analyte/IS)% Accuracy% RSD
10.012102.34.5
50.05898.73.1
100.115101.12.5
500.58299.51.8
1001.16099.81.5
5005.815100.21.2
100011.59899.11.9

Table 2: Precision and Accuracy of Quality Control Samples

QC LevelNominal Conc. (ng/mL)Mean Measured Conc. (ng/mL)% AccuracyIntra-day Precision (% RSD)Inter-day Precision (% RSD)
LLOQ11.03103.04.85.2
Low32.9598.33.54.1
Medium8081.2101.52.12.9
High800795.499.41.72.3

Table 3: Matrix Effect and Recovery

QC LevelAnalyte Recovery (%)IS Recovery (%)Matrix FactorIS-Normalized Matrix Factor
Low85.286.10.980.99
High87.588.00.970.99

Visualizations

experimental_workflow start Start: Plasma Sample (Calibrator, QC, or Unknown) add_is Spike with MC5-d4 Internal Standard start->add_is protein_precipitation Protein Precipitation (e.g., with Acetonitrile) add_is->protein_precipitation spe Solid Phase Extraction (SPE) protein_precipitation->spe evaporate Evaporation to Dryness spe->evaporate reconstitute Reconstitution in Mobile Phase evaporate->reconstitute lc_ms_analysis LC-MS/MS Analysis (MRM Mode) reconstitute->lc_ms_analysis data_processing Data Processing and Quantification lc_ms_analysis->data_processing end End: Concentration of MC5 Determined data_processing->end

Caption: Workflow for the quantification of MC5 in plasma.

signaling_pathway tianeptine Tianeptine Administration metabolism Hepatic Metabolism tianeptine->metabolism mc5 MC5 (Active Metabolite) metabolism->mc5 target Potential Molecular Targets (e.g., Glutamate Receptors) mc5->target effect Pharmacological Effect (e.g., Antidepressant Activity) target->effect

References

Troubleshooting & Optimization

Technical Support Center: Optimizing Tianeptine Metabolite MC5 Detection by Mass Spectrometry

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and answers to frequently asked questions for researchers, scientists, and drug development professionals working on the detection of Tianeptine (B1217405) and its active metabolite, MC5, by mass spectrometry.

Frequently Asked Questions (FAQs)

Q1: What is the primary metabolic pathway of Tianeptine and why is MC5 the focus of detection?

Tianeptine is primarily metabolized through the β-oxidation of its heptanoic acid side chain to form MC5, a pentanoic acid analogue.[1][2][3] MC5 is the main active metabolite and possesses pharmacological activity similar to the parent drug, making its quantification crucial for pharmacokinetic and pharmacodynamic studies.[4][5][6]

Q2: What are the typical mass transitions (precursor/product ions) for Tianeptine and MC5 in positive ion mode ESI-MS/MS?

The most commonly monitored ion transitions in selected reaction monitoring (SRM) mode are detailed below. This fragmentation pattern typically results from the loss of the side chain from the tricyclic ring system.[1]

AnalytePrecursor Ion (m/z)Product Ion (m/z)Notes
Tianeptine437292, 228The transition 437 → 292 is often used for quantification.[1][4]
Tianeptine MC5409292, 228The transition 409 → 292 is commonly used for quantification.[1][4]
Tianeptine-D4 (IS)441292Stable isotope-labeled internal standard.[1]
Tianeptine MC5-D4 (IS)413292Stable isotope-labeled internal standard.[1]

Q3: Why is a stable isotope-labeled internal standard (SIL-IS) recommended for this analysis?

Using a SIL-IS, such as Tianeptine-D4 and Tianeptine MC5-D4, is best practice for quantitative LC-MS/MS analysis. It helps to correct for variations in sample preparation, injection volume, and, most importantly, mitigates matrix effects (ion suppression or enhancement), leading to improved accuracy and reproducibility.[7]

Troubleshooting Guide

Issue 1: Low or No Signal for Tianeptine and/or MC5

  • Question: I am not observing any signal, or the signal intensity is very low for my analytes. What are the potential causes?

  • Answer: This issue can stem from several factors throughout the analytical workflow. A systematic check is recommended:

    • Sample Preparation: Tianeptine's amphoteric nature can lead to poor recovery during extraction.[8] If using liquid-liquid extraction (LLE), ensure the pH of the aqueous phase is optimized. For solid-phase extraction (SPE), using a reverse-phase mechanism on a polymer-based sorbent may yield better recoveries than ion-exchange methods.[8]

    • Chromatography: Verify the column integrity and mobile phase composition. Ensure the mobile phase additives (e.g., formic acid, ammonium (B1175870) formate) are fresh and at the correct concentration to promote proper ionization.

    • Mass Spectrometer Settings: Confirm that the mass spectrometer is tuned and calibrated. Double-check the precursor and product ion m/z values in your acquisition method. Ensure the ion source parameters (e.g., ion spray voltage, temperature) are appropriate.[4]

Issue 2: High Signal Variability and Poor Reproducibility

  • Question: My results are not reproducible between injections or samples. What could be the cause?

  • Answer: High variability often points to matrix effects or inconsistencies in sample preparation.

    • Matrix Effects: Biological matrices like plasma can cause ion suppression or enhancement, leading to inconsistent results.[1] The most effective way to counteract this is by using a stable isotope-labeled internal standard for each analyte.[7] If a SIL-IS is not available, ensure your sample cleanup is thorough.

    • Sample Preparation Inconsistency: Both LLE and SPE methods require precise execution. Ensure consistent vortexing times, complete phase separation in LLE, and proper conditioning, loading, washing, and elution steps in SPE.

Issue 3: Peak Tailing or Poor Peak Shape

  • Question: I am observing significant peak tailing in my chromatograms. How can I improve the peak shape?

  • Answer: Poor peak shape can compromise integration and reduce sensitivity. Consider the following:

    • Column Choice: Ensure you are using a high-quality C18 column suitable for your application.[4]

    • Mobile Phase pH: The pH of the mobile phase can affect the ionization state of Tianeptine and MC5, influencing their interaction with the stationary phase. A small amount of formic acid (e.g., 0.1%) is commonly added to the mobile phase to improve peak shape for these compounds.[4]

    • Column Contamination: If the column has been used extensively, it may be contaminated. Try flushing the column with a strong solvent or replacing it.

Experimental Protocols

Sample Preparation: Liquid-Liquid Extraction (LLE)

This protocol is adapted from a method for the simultaneous determination of Tianeptine and MC5 in rat plasma and brain tissue.[7]

  • To 100 µL of plasma or brain homogenate, add the internal standard solution (Tianeptine-D4 and MC5-D4).

  • Add a suitable volume of an appropriate organic solvent (e.g., ethyl acetate).

  • Vortex mix for 2-3 minutes.

  • Centrifuge at high speed (e.g., 12,000 rpm) for 10 minutes to separate the layers.

  • Transfer the upper organic layer to a clean tube.

  • Evaporate the organic solvent to dryness under a gentle stream of nitrogen.

  • Reconstitute the residue in the mobile phase and inject it into the LC-MS/MS system.

Liquid Chromatography Method

The following is a representative LC method for the separation of Tianeptine and MC5.[4]

ParameterSpecification
Column Aquasil C18, 5 µm, 3 x 100 mm
Mobile Phase A Acetonitrile with 0.1% formic acid
Mobile Phase B Water with 4 mM ammonium formate
Gradient Isocratic
Flow Rate 0.4 - 0.6 mL/min
Injection Volume 4 - 10 µL
Column Temperature Ambient or controlled (e.g., 40 °C)
Mass Spectrometry Parameters

These are typical MS settings for a triple quadrupole instrument.[4][9]

ParameterSpecification
Ionization Mode Electrospray Ionization (ESI), Positive
Scan Type Selected Reaction Monitoring (SRM)
Ion Spray Voltage 5500 V
Source Temperature 450 °C
Collision Gas Nitrogen

Visualizations

Experimental_Workflow cluster_prep Sample Preparation cluster_analysis LC-MS/MS Analysis cluster_data Data Processing Sample Biological Sample (Plasma, Brain) Add_IS Add Internal Standards (Tianeptine-D4, MC5-D4) Sample->Add_IS Extraction Liquid-Liquid or Solid-Phase Extraction Add_IS->Extraction Evap_Recon Evaporate and Reconstitute Extraction->Evap_Recon LC_Separation LC Separation (C18 Column) Evap_Recon->LC_Separation Inject MS_Detection MS/MS Detection (SRM Mode) LC_Separation->MS_Detection Integration Peak Integration MS_Detection->Integration Quantification Quantification Integration->Quantification

Caption: General workflow for Tianeptine and MC5 analysis.

Troubleshooting_Logic Start Low or Inconsistent Signal? Check_Extraction Review Sample Extraction Protocol (pH, Solvent/Sorbent) Start->Check_Extraction Yes Check_Matrix Evaluate Matrix Effects (Use SIL-IS) Check_Extraction->Check_Matrix Check_LC Verify LC Conditions (Mobile Phase, Column) Check_Matrix->Check_LC Check_MS Confirm MS Settings (Tuning, Ion Transitions) Check_LC->Check_MS Result_Good Signal Optimized Check_MS->Result_Good

References

Technical Support Center: Troubleshooting Matrix Effects in MC5 Quantification

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for researchers, scientists, and drug development professionals. This resource provides comprehensive troubleshooting guides and frequently asked questions (FAQs) to address challenges encountered during the quantification of Melanocortin-5 Receptor (MC5R) modulators, particularly focusing on matrix effects in LC-MS/MS bioanalysis.

Frequently Asked Questions (FAQs)

Q1: What is a matrix effect and how does it impact the quantification of MC5R modulators?

A1: A matrix effect is the alteration of analyte ionization efficiency by co-eluting, undetected components in the sample matrix.[1] In the context of MC5R modulator quantification, which often involves complex biological matrices like plasma or serum, these endogenous components can either suppress or enhance the ionization of the target analyte in the mass spectrometer's ion source. This interference can lead to inaccurate and imprecise quantification, potentially compromising pharmacokinetic and toxicokinetic data.[2]

Q2: My signal for the MC5R peptide agonist is lower than expected or highly variable. Could this be a matrix effect?

A2: Yes, low or variable signal intensity is a classic symptom of matrix effects, specifically ion suppression. Peptides, due to their complex structures, are prone to non-specific binding and interactions with matrix components like phospholipids.[2] To confirm if ion suppression is the root cause, a post-column infusion experiment is highly recommended.

Q3: How can I qualitatively assess if my assay is suffering from matrix effects?

A3: The post-column infusion technique is a powerful qualitative tool. It helps visualize regions in the chromatogram where ion suppression or enhancement occurs. By infusing a constant flow of the MC5R analyte post-column while injecting a blank, extracted matrix sample, any dip or rise in the baseline signal at specific retention times indicates the presence of interfering matrix components.[1]

Q4: What are the regulatory expectations for evaluating matrix effects for a bioanalytical method?

A4: Regulatory bodies like the FDA and EMA require the assessment of matrix effects during method validation.[1] The standard approach is to evaluate the matrix factor (MF) using at least six different lots of the biological matrix. The coefficient of variation (CV) of the internal standard (IS)-normalized matrix factor across these lots should not exceed 15%. This should be assessed at both low and high quality control (QC) concentrations.[1]

Q5: What are the most effective strategies to mitigate matrix effects in MC5R modulator quantification?

A5: A multi-pronged approach is often most effective:

  • Sample Preparation: Employ more rigorous sample clean-up techniques. While protein precipitation is fast, it may not sufficiently remove interfering phospholipids. Solid-phase extraction (SPE) or liquid-liquid extraction (LLE) can provide cleaner extracts.

  • Chromatography: Optimize the LC method to chromatographically separate the analyte from the interfering matrix components. This can involve adjusting the mobile phase gradient, changing the column chemistry, or using techniques like hydrophilic interaction liquid chromatography (HILIC).[3]

  • Internal Standard Selection: Use a stable isotope-labeled internal standard (SIL-IS) that co-elutes with the analyte. A SIL-IS is the gold standard as it experiences the same matrix effects as the analyte, thereby providing effective normalization and improving data accuracy.[4]

  • Sample Dilution: If the assay has sufficient sensitivity, diluting the sample can reduce the concentration of interfering matrix components.[2]

Troubleshooting Guide

This guide provides a structured approach to identifying and resolving matrix effect issues during your MC5R quantification experiments.

Diagram: Troubleshooting Workflow for Matrix Effects

Troubleshooting Workflow start Start: Inaccurate or Imprecise Results qual_assess Qualitative Assessment: Perform Post-Column Infusion start->qual_assess supp_obs Ion Suppression/Enhancement Observed? qual_assess->supp_obs quant_assess Quantitative Assessment: Calculate Matrix Factor (MF) from 6+ lots supp_obs->quant_assess Yes no_me No Significant Suppression/Enhancement supp_obs->no_me No mf_fail IS-Normalized MF CV > 15%? quant_assess->mf_fail optimize_sp Optimize Sample Preparation (e.g., SPE, LLE) mf_fail->optimize_sp Yes revalidate Re-evaluate MF and Re-validate Method mf_fail->revalidate No end_fail End: Consult with Bioanalytical Expert mf_fail->end_fail Persistent Failure optimize_lc Optimize Chromatography (e.g., Gradient, Column) optimize_sp->optimize_lc use_sil_is Implement Stable Isotope-Labeled IS optimize_lc->use_sil_is use_sil_is->revalidate revalidate->mf_fail Re-test end_pass End: Matrix Effect Controlled revalidate->end_pass Pass investigate_other Investigate Other Causes (e.g., Analyte Stability, Instrument Performance) no_me->investigate_other investigate_other->end_fail

Caption: A stepwise workflow for identifying and mitigating matrix effects.

Quantitative Data Summary

The following tables present hypothetical data from a bioanalytical method validation for a novel MC5R peptide agonist, "Compound X," in human plasma. This data illustrates the quantitative assessment of matrix effects.

Table 1: Matrix Factor (MF) Assessment for Compound X

Matrix LotAnalyte Peak Area (Low QC)IS Peak Area (Low QC)Analyte Peak Area (High QC)IS Peak Area (High QC)
Neat Solution 15,23455,123148,76554,876
Lot 1 12,89748,987130,12349,012
Lot 2 13,54350,123135,87650,234
Lot 3 11,98745,678122,45645,897
Lot 4 14,01252,345141,98752,456
Lot 5 10,56742,876110,87642,987
Lot 6 13,21149,543133,45649,654

Table 2: Calculated Matrix Factor and IS-Normalized Matrix Factor

Matrix LotAnalyte MF (Low QC)IS MF (Low QC)IS-Normalized MF (Low QC)Analyte MF (High QC)IS MF (High QC)IS-Normalized MF (High QC)
Lot 1 0.850.890.960.870.890.98
Lot 2 0.890.910.980.910.920.99
Lot 3 0.790.830.950.820.840.98
Lot 4 0.920.950.970.950.960.99
Lot 5 0.690.780.880.750.780.96
Lot 6 0.870.900.970.900.910.99
Mean 0.840.880.950.870.880.98
Std Dev 0.080.060.040.070.060.01
%CV 9.5%6.8%4.2% 8.0%6.8%1.0%
  • Analyte MF = (Peak Area in Matrix) / (Peak Area in Neat Solution)

  • IS MF = (IS Peak Area in Matrix) / (IS Peak Area in Neat Solution)

  • IS-Normalized MF = Analyte MF / IS MF

In this hypothetical case, the %CV for the IS-Normalized MF at both low and high QC levels is well below the 15% acceptance criterion, indicating that the use of a suitable internal standard effectively compensates for the observed ion suppression (Analyte MF < 1).

Experimental Protocols

Protocol 1: Post-Column Infusion for Qualitative Matrix Effect Assessment
  • System Setup:

    • Configure the LC-MS/MS system as you would for your MC5R analyte quantification.

    • Use a T-junction to introduce a constant flow of the MC5R analyte solution into the mobile phase stream between the analytical column and the mass spectrometer ion source.

  • Analyte Infusion:

    • Prepare a solution of your MC5R analyte (and its SIL-IS, if available) in a solvent compatible with the mobile phase.

    • Using a syringe pump, infuse this solution at a low, constant flow rate (e.g., 10 µL/min) to generate a stable baseline signal for the analyte's MRM transition.

  • Blank Matrix Injection:

    • Prepare a blank matrix sample (e.g., human plasma) using the same extraction procedure as your study samples, but without the analyte.

    • Inject this extracted blank matrix onto the LC column.

  • Data Analysis:

    • Monitor the analyte's MRM signal throughout the chromatographic run.

    • A significant and reproducible drop in the baseline signal indicates ion suppression at that retention time. A rise in the signal indicates ion enhancement. This provides a "map" of where matrix effects are occurring in your chromatogram.

Protocol 2: Quantitative Matrix Effect Assessment (Matrix Factor)
  • Sample Preparation:

    • Obtain at least six different lots of blank biological matrix.

    • Set A (Neat Solution): Prepare solutions of your MC5R analyte at low and high QC concentrations in the final mobile phase composition.

    • Set B (Post-Extraction Spike): Extract blank matrix from each of the six lots using your validated procedure. After the final extraction step, spike the extracts with the MC5R analyte to the same low and high QC concentrations as in Set A.

  • Analysis:

    • Analyze multiple replicates (n=3-5) of the solutions from Set A and Set B by LC-MS/MS.

  • Calculation:

    • For each matrix lot and at each concentration level, calculate the Matrix Factor (MF) as follows:

      • MF = (Mean peak area of analyte in Set B) / (Mean peak area of analyte in Set A)

    • If using an internal standard, calculate the IS-Normalized MF:

      • IS-Normalized MF = (MF of Analyte) / (MF of Internal Standard)

  • Evaluation:

    • Calculate the mean, standard deviation, and coefficient of variation (%CV) of the IS-Normalized MF across the six matrix lots.

    • The %CV should be ≤ 15% for the method to be considered free from significant, variable matrix effects.[1]

MC5R Signaling Pathway

The Melanocortin-5 Receptor (MC5R) is a G-protein coupled receptor (GPCR) that, upon binding to its agonist (e.g., α-MSH), activates several downstream signaling cascades.[5]

Diagram: MC5R Signaling Pathways

MC5R_Signaling ligand α-MSH / MC5R Agonist mc5r MC5R ligand->mc5r g_protein Gαs / Gαq mc5r->g_protein ac Adenylate Cyclase g_protein->ac Gαs activates pi3k PI3K g_protein->pi3k Gαq activates camp cAMP ac->camp pka PKA camp->pka lipolysis Lipolysis pka->lipolysis inflammation Inflammation pka->inflammation erk ERK1/2 pi3k->erk cell_prolif Cellular Proliferation/ Differentiation erk->cell_prolif

Caption: Key signaling pathways activated by the MC5 receptor.[5]

References

Technical Support Center: Optimizing Tianeptine Metabolite MC5 Extraction from Plasma

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to enhance the extraction efficiency of Tianeptine's active metabolite, MC5, from plasma samples.

Frequently Asked Questions (FAQs)

Q1: What are the most common methods for extracting Tianeptine and its MC5 metabolite from plasma?

A1: The three primary techniques for extracting Tianeptine and MC5 from plasma are Protein Precipitation (PPT), Liquid-Liquid Extraction (LLE), and Solid-Phase Extraction (SPE). The choice of method depends on factors such as required sample cleanliness, throughput, and the analytical technique to be used (e.g., LC-MS/MS).

Q2: What are the known pKa values for Tianeptine, and why are they important for extraction?

A2: Tianeptine is an amphoteric compound with both acidic and basic properties. Its acidic pKa is approximately 4.4, and its basic pKa is around 6.86.[1] Understanding these pKa values is critical for optimizing extraction protocols. By adjusting the pH of the sample, you can control the ionization state of Tianeptine and MC5, which in turn affects their solubility in aqueous and organic phases (for LLE) and their retention on SPE sorbents. For instance, to efficiently extract the acidic metabolite MC5 using a reversed-phase SPE mechanism, the sample pH should be adjusted to be at least 2 units below its pKa to ensure it is in a neutral, more retentive form.

Q3: I am observing low recovery for MC5. What are the likely causes?

A3: Low recovery of the MC5 metabolite can stem from several factors depending on the extraction method:

  • Protein Precipitation: Incomplete protein removal can lead to the co-precipitation of MC5. The choice of precipitation solvent and the solvent-to-plasma ratio are critical.

  • Liquid-Liquid Extraction: The pH of the aqueous phase may not be optimal for partitioning MC5 into the organic solvent. Additionally, the choice of organic solvent and the mixing efficiency can impact recovery.

  • Solid-Phase Extraction: The SPE sorbent may not be appropriate for retaining the acidic MC5 metabolite. Other factors include improper sample pH during loading, an overly strong wash solvent that prematurely elutes the analyte, or an elution solvent that is too weak to desorb MC5 from the sorbent.

Q4: Can I use the same extraction method for both Tianeptine and MC5?

A4: While it is possible to develop a method that simultaneously extracts both Tianeptine and MC5, optimization can be challenging due to their differing physicochemical properties. Tianeptine is amphoteric, while MC5 is more acidic due to the presence of the pentanoic acid side chain.[2] Therefore, a method optimized for the parent drug may not be optimal for the metabolite. It is crucial to validate the chosen method for both analytes to ensure acceptable recovery and reproducibility.

Quantitative Data Summary

The following tables summarize quantitative data on the recovery of Tianeptine and its MC5 metabolite using different extraction methods as reported in various studies.

Table 1: Liquid-Liquid Extraction (LLE) Recovery

AnalyteConcentrationRecovery (%)Reference
Tianeptine20 µg/L71.5[3]
MC520 µg/L74.3[3]
Tianeptine400 µg/L71.2[3]
MC5400 µg/L70.8[3]

Table 2: Protein Precipitation (PPT) Recovery

AnalyteMethodRecovery (%)Reference
Tianeptine & MC5Acetonitrile (B52724) Precipitation~60 (process efficiency)[4]
General Drug CocktailAcetonitrile Precipitation>80[5]

Table 3: Solid-Phase Extraction (SPE) Recovery

AnalyteSPE Sorbent/MethodRecovery (%)Reference
TianeptineReversed-Phase HLB87-96
TianeptineIon-Exchange (Clean Screen® DAU)~60
General Acidic DrugsPolymeric SPE (Bond Elut Plexa)Good recoveries reported

Experimental Protocols

Protocol 1: Protein Precipitation (PPT) with Acetonitrile

This protocol is a rapid and straightforward method for sample clean-up, suitable for high-throughput applications.[4]

Materials:

  • Plasma sample

  • Acetonitrile (ACN), HPLC grade

  • Internal Standard (IS) working solution

  • Vortex mixer

  • Centrifuge capable of 15,000 rpm

Procedure:

  • To 100 µL of plasma sample in a microcentrifuge tube, add 200 µL of the IS working solution (prepared in acetonitrile).

  • Vortex-mix the sample for 90 seconds to ensure thorough mixing and protein denaturation.

  • Centrifuge the sample at 15,000 rpm for 5 minutes to pellet the precipitated proteins.

  • Carefully transfer 100 µL of the clear supernatant to an autosampler vial for analysis.

PPT_Workflow cluster_0 Protein Precipitation Protocol plasma 1. Add 100 µL Plasma is 2. Add 200 µL IS in ACN plasma->is vortex 3. Vortex for 90s is->vortex centrifuge 4. Centrifuge at 15,000 rpm for 5 min vortex->centrifuge supernatant 5. Transfer Supernatant for Analysis centrifuge->supernatant

Caption: Workflow for Protein Precipitation.

Protocol 2: Ion-Paired Liquid-Liquid Extraction (LLE)

This method offers a higher degree of sample cleanup compared to PPT and has shown good recovery for both Tianeptine and MC5.[3]

Materials:

  • Plasma sample (1.0 mL)

  • pH 7.0 buffer

  • Ion-pairing agent solution (e.g., sodium heptanesulfonate)

  • Extraction solvent (e.g., a mixture of organic solvents)

  • Vortex mixer

  • Centrifuge

Procedure:

  • Adjust 1.0 mL of the human plasma sample to pH 7.0 using a suitable buffer.

  • Add the ion-pairing agent solution to the plasma sample.

  • Add the organic extraction solvent.

  • Vortex the mixture vigorously for several minutes to ensure efficient partitioning of the analytes into the organic phase.

  • Centrifuge the sample to achieve complete phase separation.

  • Transfer the organic layer to a clean tube.

  • Evaporate the organic solvent to dryness under a gentle stream of nitrogen.

  • Reconstitute the residue in the mobile phase for analysis.

LLE_Workflow cluster_1 Liquid-Liquid Extraction Protocol plasma 1. Adjust 1.0 mL Plasma to pH 7.0 ion_pair 2. Add Ion-Pairing Agent plasma->ion_pair solvent 3. Add Organic Solvent ion_pair->solvent vortex 4. Vortex solvent->vortex centrifuge 5. Centrifuge vortex->centrifuge transfer 6. Transfer Organic Layer centrifuge->transfer evaporate 7. Evaporate to Dryness transfer->evaporate reconstitute 8. Reconstitute in Mobile Phase evaporate->reconstitute

Caption: Workflow for Liquid-Liquid Extraction.

Protocol 3: General Solid-Phase Extraction (SPE) for Acidic Metabolites (MC5)

This protocol provides a general framework for extracting acidic metabolites like MC5 from plasma using a polymeric reversed-phase SPE sorbent. Optimization of wash and elution solvents is recommended for achieving the best recovery.

Materials:

  • Plasma sample

  • Acidic solution (e.g., 1% formic acid in water)

  • SPE cartridge (polymeric reversed-phase, e.g., Oasis HLB)

  • Methanol (B129727) (MeOH), HPLC grade

  • Deionized water

  • Wash solvent (e.g., 5% MeOH in water)

  • Elution solvent (e.g., MeOH or ACN, potentially with a pH modifier)

  • SPE manifold (vacuum or positive pressure)

Procedure:

  • Sample Pre-treatment: Dilute the plasma sample with an acidic solution (e.g., 1:1 with 1% formic acid) to protonate the MC5 metabolite, making it more amenable to retention on a reversed-phase sorbent.

  • Conditioning: Condition the SPE cartridge by passing 1 mL of MeOH, followed by 1 mL of deionized water. Do not allow the sorbent to dry out.

  • Sample Loading: Load the pre-treated plasma sample onto the conditioned SPE cartridge at a slow, steady flow rate (e.g., 1 mL/min).

  • Washing: Wash the cartridge with 1 mL of a weak organic solvent mixture (e.g., 5% MeOH in water) to remove polar interferences.

  • Elution: Elute the MC5 metabolite from the cartridge with 1 mL of a strong organic solvent (e.g., MeOH or ACN). The addition of a small amount of base (e.g., ammonium (B1175870) hydroxide) to the elution solvent can improve the recovery of acidic compounds.

  • Post-Elution: Evaporate the eluate to dryness and reconstitute in the mobile phase for analysis.

SPE_Workflow cluster_2 Solid-Phase Extraction Protocol pretreat 1. Sample Pre-treatment (Acidify) condition 2. Condition Cartridge (MeOH, H2O) pretreat->condition load 3. Load Sample condition->load wash 4. Wash (e.g., 5% MeOH) load->wash elute 5. Elute (e.g., MeOH) wash->elute post 6. Evaporate & Reconstitute elute->post

Caption: Workflow for Solid-Phase Extraction.

Troubleshooting Guide

Issue 1: Low Recovery of MC5

Potential Cause Recommended Solution
(All Methods)
Inefficient disruption of protein bindingBefore extraction, consider a brief incubation with a denaturing agent or adjust the pH to disrupt protein-drug interactions.
Protein Precipitation
Co-precipitation of MC5 with proteinsOptimize the ratio of acetonitrile to plasma; a 3:1 or 4:1 ratio is often effective. Ensure vigorous vortexing to create a fine protein suspension. Consider incubation at a low temperature (e.g., -20°C) to enhance protein precipitation.
Liquid-Liquid Extraction
Suboptimal pH of the aqueous phaseFor the acidic MC5, ensure the pH of the plasma sample is adjusted to be at least 2 units below its pKa (~4.2) to keep it in its neutral, more organic-soluble form.
Inappropriate extraction solventTest various organic solvents with different polarities (e.g., ethyl acetate, methyl tert-butyl ether) or mixtures thereof to find the optimal solvent for MC5 partitioning.
Solid-Phase Extraction
Incorrect sample pH during loadingAcidify the plasma sample (e.g., with formic acid) to a pH below the pKa of MC5 to ensure it is protonated and retained by the reversed-phase sorbent.
Premature elution during the wash stepThe wash solvent may be too strong. Use a weaker wash solvent (e.g., lower percentage of organic modifier) to remove interferences without eluting MC5.
Incomplete elutionThe elution solvent may be too weak. Use a stronger organic solvent (e.g., higher percentage of methanol or acetonitrile). For acidic compounds like MC5, adding a small amount of a basic modifier (e.g., ammonium hydroxide) to the elution solvent can improve recovery by deprotonating the analyte.

Issue 2: High Variability in Results (Poor Precision)

Potential Cause Recommended Solution
(All Methods)
Inconsistent sample handlingEnsure all samples are treated identically throughout the extraction process. Use calibrated pipettes and consistent timing for each step.
Protein Precipitation
Inconsistent protein pellet formationEnsure consistent and thorough vortexing for all samples. Check that the centrifugation speed and time are sufficient to form a compact pellet.
Liquid-Liquid Extraction
Emulsion formationIf an emulsion forms between the aqueous and organic layers, try adding salt ("salting out") to the aqueous phase or centrifuging at a higher speed for a longer duration.
Inconsistent phase separationEnsure complete separation of the aqueous and organic phases before transferring the organic layer. Avoid aspirating any of the aqueous layer.
Solid-Phase Extraction
Inconsistent flow ratesUse a positive pressure manifold instead of a vacuum manifold for more consistent flow rates across all wells of an SPE plate.
Sorbent bed drying outEnsure the sorbent bed does not go dry between the conditioning, equilibration, and sample loading steps, as this can lead to channeling and inconsistent retention.

Issue 3: Matrix Effects in LC-MS/MS Analysis

Potential Cause Recommended Solution
(All Methods)
Co-elution of endogenous plasma components (e.g., phospholipids) with MC5Improve the selectivity of the extraction method. SPE generally provides a cleaner extract than PPT or LLE. Consider using an SPE sorbent specifically designed for phospholipid removal.
Optimize the chromatographic separation to resolve MC5 from interfering matrix components.
Ion suppression or enhancementUse a stable isotope-labeled internal standard for MC5 if available, as it will co-elute and experience similar matrix effects, allowing for accurate quantification.
If a stable isotope-labeled internal standard is not available, perform a matrix effect evaluation by comparing the response of the analyte in a post-extraction spiked sample to that in a neat solution.

References

Tianeptine Metabolite MC5 Stability in Analytical Solvents: A Technical Support Center

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with essential information regarding the stability of the tianeptine (B1217405) metabolite MC5 in various analytical solvents. It includes troubleshooting guides and frequently asked questions to address common issues encountered during experimental analysis.

Stability of Tianeptine Metabolite MC5 in Analytical Solvents

The stability of the tianeptine metabolite MC5 is a critical factor for accurate quantification in research and clinical settings. Proper storage and handling of MC5 in analytical solvents are paramount to prevent degradation and ensure reliable experimental outcomes.

Summary of MC5 Stability Data
Solvent/MatrixStorage ConditionDurationStability
Methanol (B129727) (Working Solution)+4°C90 daysStable[1][2]
Solid Form-20°C≥ 4 yearsStable[3]
Rat Plasma-30°C90 daysStable[2]
Rat PlasmaRoom Temperature2 hoursStable[2]
Rat Plasma (Post-preparative)10°C24 hoursStable[2]

Note: Samples were considered stable when 85–115% of the initial concentrations were found[2].

Solubility Information

The solubility of MC5 in common analytical solvents has been described as follows:

  • Dichloromethane: Slightly soluble[3]

  • DMSO: Slightly soluble[3]

  • Methanol: Slightly soluble[3]

Experimental Protocols

Accurate analysis of tianeptine and its metabolite MC5 relies on robust and validated experimental protocols. Below are summaries of methodologies commonly employed.

LC-MS/MS Method for Quantification in Rat Plasma

A frequently utilized method for the quantification of tianeptine and MC5 involves liquid chromatography-tandem mass spectrometry (LC-MS/MS)[1].

Sample Preparation:

  • A one-step liquid-liquid extraction is a common method for sample preparation[4].

  • Stable isotope-labeled internal standards (e.g., tianeptine-D4 and tianeptine MC5-D4) are recommended to improve reproducibility and mitigate matrix effects[4].

Chromatographic Conditions:

  • System: Agilent 1100 system or equivalent[1].

  • Column: Aquasil C18, 5 μm, 3 × 100 mm analytical column or similar[1].

  • Mobile Phase:

    • Solvent A: Acetonitrile with 0.1% formic acid.

    • Solvent B: Water with 4 mM ammonium (B1175870) formate[1].

  • Gradient: Isocratic or gradient elution depending on the specific method. A common mobile phase composition is 9:1 (A:B, v/v)[1].

  • Flow Rate: 400 μL/min[1].

  • Injection Volume: 5 μL[1].

Mass Spectrometric Detection:

  • System: Triple quadrupole mass spectrometer with electrospray ionization (ESI) in positive ion mode[2].

  • Mode: Selected Reaction Monitoring (SRM)[2].

  • Monitored Transitions:

    • Tianeptine: m/z 437 → 292 (quantifier) and 437 → 228 (qualifier)[1].

    • MC5: m/z 409 → 292 (quantifier) and 409 → 228 (qualifier)[1].

Troubleshooting Guides and FAQs

This section addresses specific issues that researchers may encounter during the analysis of tianeptine and its metabolite MC5.

Question 1: I am observing low recovery of tianeptine and MC5 during sample extraction. What could be the cause?

Answer:

Low recovery of tianeptine and its metabolites can be attributed to their amphoteric properties[5]. These compounds possess both acidic and basic functional groups, making their extraction challenging.

Troubleshooting Steps:

  • Optimize pH: The pH of the sample and extraction solvent is critical. For liquid-liquid extraction (LLE), adjusting the pH to suppress the ionization of the analytes can improve partitioning into the organic phase.

  • Solid-Phase Extraction (SPE): Consider using a reverse-phase SPE method, which has been shown to yield higher recoveries for tianeptine compared to LLE[5].

  • Ion-Pairing Agents: For HPLC methods, using an ion-pairing agent in the mobile phase can improve retention and peak shape[6].

Question 2: My results show significant variability between samples. How can I improve precision?

Answer:

Variability in results can stem from several sources, including matrix effects and inconsistent sample preparation.

Troubleshooting Steps:

  • Use of Internal Standards: The use of stable isotope-labeled internal standards for both tianeptine and MC5 is highly recommended. This can compensate for variations in extraction efficiency and matrix effects, leading to improved accuracy and precision[4].

  • Matrix Effect Evaluation: Assess the matrix effect by comparing the response of the analyte in a standard solution to its response in a post-extraction spiked blank matrix sample. If significant matrix effects are observed, further optimization of the sample cleanup procedure or chromatographic separation may be necessary.

  • Consistent Sample Handling: Ensure uniform sample collection, storage, and preparation procedures across all samples to minimize variability.

Question 3: I am concerned about the stability of my MC5 stock solutions. What are the recommended storage conditions?

Answer:

Based on available data, the following storage conditions are recommended:

  • Methanol Stock Solutions: Store at +4°C. Standard working solutions of MC5 in methanol have been shown to be stable for at least 90 days under these conditions[1][2].

  • Solid Form: For long-term storage, the solid form of MC5 should be stored at -20°C, where it is reported to be stable for at least 4 years[3].

Question 4: Can tianeptine or MC5 degrade in biological samples during storage?

Answer:

While stability has been demonstrated under specific conditions, degradation can occur. One study noted the potential for tianeptine degradation in postmortem blood with increased storage time[7]. It is crucial to adhere to validated storage conditions.

Recommendations:

  • Store biological samples (e.g., plasma) at -30°C for long-term storage (up to 90 days)[2].

  • Minimize freeze-thaw cycles.

  • For short-term benchtop stability, keep plasma samples on ice and process them promptly (stable for at least 2 hours at room temperature)[2].

Visualizations

Experimental Workflow for MC5 Analysis

experimental_workflow cluster_sample_prep Sample Preparation cluster_analysis LC-MS/MS Analysis cluster_data_processing Data Processing Sample Biological Sample (e.g., Plasma) Spike Spike with Internal Standard Sample->Spike Extraction Liquid-Liquid or Solid-Phase Extraction Spike->Extraction Evaporation Evaporation of Solvent Extraction->Evaporation Reconstitution Reconstitution in Mobile Phase Evaporation->Reconstitution Injection Inject into LC-MS/MS System Reconstitution->Injection Separation Chromatographic Separation Injection->Separation Detection Mass Spectrometric Detection Separation->Detection Quantification Quantification of MC5 Concentration Detection->Quantification Reporting Data Reporting Quantification->Reporting

Caption: Workflow for the analysis of Tianeptine Metabolite MC5.

Logical Relationship for Troubleshooting Low Analyte Recovery

troubleshooting_low_recovery Problem Low Recovery of Tianeptine/MC5 Cause1 Amphoteric Properties of Analytes Problem->Cause1 Cause2 Suboptimal Extraction pH Problem->Cause2 Cause3 Inefficient Extraction Method Problem->Cause3 Solution1 Optimize Sample and Solvent pH Cause2->Solution1 Solution2 Utilize Solid-Phase Extraction (SPE) Cause3->Solution2 Solution3 Employ Ion-Pairing Agents in HPLC Cause3->Solution3

Caption: Troubleshooting guide for low recovery of Tianeptine/MC5.

References

Technical Support Center: Tianeptine Metabolite MC5 Analysis

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the analysis of Tianeptine's active metabolite, MC5.

Frequently Asked Questions (FAQs)

Q1: What is the primary metabolic pathway leading to the formation of the MC5 metabolite?

A1: The major metabolic pathway for tianeptine (B1217405) is the β-oxidation of its heptanoic acid side chain, which results in the formation of the pharmacologically active pentanoic acid metabolite, MC5.[1][2] Further β-oxidation of MC5 leads to the formation of the inactive propionic acid metabolite, MC3.[1] Tianeptine is not extensively metabolized by the cytochrome P450 (CYP) system, which reduces the likelihood of certain drug-drug interactions.[1][2][3]

Q2: What are the typical mass transitions (MRM) for the LC-MS/MS analysis of MC5?

A2: For the analysis of the MC5 metabolite using electrospray ionization in positive mode, common precursor-product ion transitions are monitored. A frequently utilized transition is m/z 409 → 292, with a secondary transition of m/z 409 → 228 sometimes used for qualification purposes.[4]

Q3: What are the common challenges encountered in the bioanalysis of MC5?

A3: The primary challenges in the bioanalysis of the MC5 metabolite include managing matrix effects, ensuring chromatographic separation from isobaric and isomeric compounds, and preventing carryover in the LC system.[5][6]

Troubleshooting Guide

Issue 1: Poor Peak Shape or Tailing

Q: My chromatogram for MC5 shows significant peak tailing or fronting. What could be the cause and how can I fix it?

A: Poor peak shape can arise from several factors related to the sample, chromatography, or instrument.

  • Sample Preparation: Inadequate removal of matrix components can lead to poor peak shape. Ensure your sample preparation method, whether protein precipitation (PPT), liquid-liquid extraction (LLE), or solid-phase extraction (SPE), is optimized for the biological matrix you are using.[5]

  • Chromatographic Conditions:

    • Mobile Phase: The pH of the mobile phase can significantly impact the ionization state and, consequently, the peak shape of MC5. Tianeptine and its metabolites have amphoteric properties.[7] Experiment with adjusting the mobile phase pH to find the optimal condition for a sharp, symmetrical peak.

    • Column Choice: The choice of the analytical column is critical. A C18 column is commonly used for the analysis of tianeptine and its metabolites.[2][7] If you are experiencing issues, consider trying a different C18 column from another manufacturer or a column with a different chemistry.

    • Column Temperature: Maintaining a consistent and appropriate column temperature can improve peak shape and retention time stability.[8]

  • Instrument Issues: Check for any blockages or leaks in the LC system, as these can affect flow rate and pressure, leading to distorted peaks.[9]

Issue 2: Inconsistent Results and Poor Reproducibility

Q: I am observing high variability in my quantitative results for MC5 across different samples. What should I investigate?

A: Inconsistent results are often linked to matrix effects or issues with the internal standard.

  • Matrix Effects: Biological matrices like plasma and urine contain numerous endogenous compounds that can co-elute with MC5 and either suppress or enhance its ionization, leading to inaccurate quantification.[5][6]

    • Mitigation: The most effective way to compensate for matrix effects is the use of a stable isotope-labeled internal standard (SIL-IS) for MC5, such as tianeptine MC5-D4.[10] If a SIL-IS is not available, a structural analog can be used, but it may not fully compensate for matrix effects. Thorough sample cleanup through methods like SPE can also help minimize matrix effects.[5][7]

  • Internal Standard (IS) Variability: If the peak area of your internal standard is not consistent across your samples, it can lead to poor reproducibility. This could be due to inconsistent sample preparation or degradation of the IS.

  • Sample Preparation: Ensure your sample preparation procedure is consistent and well-controlled. Inconsistent extraction recovery will lead to variable results.

Issue 3: Suspected Interference

Q: I am seeing an unexpected peak at or near the retention time of MC5. How can I identify and resolve this interference?

A: Interference can come from several sources, including other metabolites, co-administered drugs, or endogenous compounds.

  • Isobaric/Isomeric Interference: Other metabolites of tianeptine or metabolites of co-administered drugs may have the same mass-to-charge ratio as MC5, making them difficult to distinguish by mass spectrometry alone.[11]

    • Resolution: High-efficiency chromatographic separation is crucial to resolve isobaric interferences. Optimizing the gradient elution profile or trying a column with a different selectivity can help separate the interfering compound from MC5.

  • Drug-Drug Interactions: Tianeptine can interact with other medications, such as SSRIs, MAOIs, and benzodiazepines.[12] The metabolites of these co-administered drugs could potentially interfere with the analysis of MC5. Review the patient's medication history to identify potential sources of interference.

  • Endogenous Interference: Components of the biological matrix can sometimes cause direct interference.[13] A "dilute-and-shoot" approach is more susceptible to this.[13] Enhancing the selectivity of the sample preparation method can help remove these interfering compounds.

Experimental Protocols

LC-MS/MS Method for Quantification of Tianeptine and MC5 in Rat Plasma

This protocol is based on a validated method described in the literature.[2]

  • Preparation of Stock and Working Solutions:

    • Prepare individual stock solutions of tianeptine and MC5 in methanol (B129727) at a concentration of 1.0 mg/mL.

    • Prepare a stock solution of the internal standard (e.g., pentoxifylline) in a 50:50 mixture of acetonitrile (B52724) and water at 1.0 mg/mL.

    • Serially dilute the stock solutions with methanol to create working solutions for calibration and quality control (QC) standards.

  • Sample Preparation (Protein Precipitation):

    • To 100 µL of plasma sample, add 200 µL of the internal standard working solution in acetonitrile.

    • Vortex the mixture for 90 seconds.

    • Centrifuge the samples at 15,000 rpm for 5 minutes.

    • Transfer 100 µL of the supernatant to an autosampler vial for analysis.

  • LC-MS/MS Conditions:

    • LC System: Agilent 1100 system or equivalent.

    • Analytical Column: Aquasil C18, 5 µm, 3 x 100 mm.

    • Mobile Phase A: Acetonitrile with 0.1% formic acid.

    • Mobile Phase B: Water with 4 mM ammonium (B1175870) formate.

    • Mobile Phase Composition: 9:1 (A:B, v/v).

    • Flow Rate: 400 µL/min.

    • Injection Volume: 5 µL.

    • Mass Spectrometer: Triple quadrupole mass spectrometer with electrospray ionization (ESI) in positive ion mode.

    • MRM Transitions:

      • Tianeptine: m/z 437 → 292 (quantifier), m/z 437 → 228 (qualifier)

      • MC5: m/z 409 → 292 (quantifier), m/z 409 → 228 (qualifier)

      • Internal Standard (Pentoxifylline): m/z 279 → 181

Quantitative Data Summary

AnalyteMatrixLLOQ (ng/mL)Linear Range (ng/mL)Recovery (%)Reference
TianeptineRat Plasma11 - 2000Not explicitly stated[2]
MC5Rat Plasma11 - 2000Not explicitly stated[2]
TianeptineBlood25 (Low QC)20 - 100087 - 96[7]
TianeptineUrine25 (Low QC)20 - 100089 - 96[7]

Visualizations

Tianeptine_Metabolism Tianeptine Tianeptine (Heptanoic Acid Side Chain) MC5 MC5 Metabolite (Pentanoic Acid Side Chain) Tianeptine->MC5 β-oxidation MC3 MC3 Metabolite (Propionic Acid Side Chain) MC5->MC3 β-oxidation

Caption: Metabolic pathway of Tianeptine to its major metabolites, MC5 and MC3.

Analytical_Workflow cluster_sample_prep Sample Preparation cluster_analysis LC-MS/MS Analysis cluster_data_processing Data Processing Biological_Sample Biological Sample (e.g., Plasma) Add_IS Add Internal Standard Biological_Sample->Add_IS Protein_Precipitation Protein Precipitation (e.g., with Acetonitrile) Add_IS->Protein_Precipitation Centrifugation Centrifugation Protein_Precipitation->Centrifugation Supernatant_Transfer Transfer Supernatant Centrifugation->Supernatant_Transfer LC_Separation LC Separation (e.g., C18 Column) Supernatant_Transfer->LC_Separation MS_Detection MS/MS Detection (MRM Mode) LC_Separation->MS_Detection Integration Peak Integration MS_Detection->Integration Quantification Quantification Integration->Quantification

Caption: A typical experimental workflow for the analysis of MC5.

References

Technical Support Center: Tianeptine Metabolite MC5 Analysis

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in addressing challenges related to the bioanalysis of Tianeptine (B1217405) and its major active metabolite, MC5, with a focus on mitigating ion suppression in LC-MS/MS applications.

Troubleshooting Guide

Q1: We are observing low signal intensity and poor reproducibility for MC5 in our plasma samples. How can we determine if ion suppression is the cause?

A1: Low signal intensity and poor reproducibility are common indicators of ion suppression.[1] To confirm if ion suppression is affecting your MC5 analysis, you can perform a post-column infusion experiment. This technique provides a qualitative assessment of matrix effects.[2]

Experimental Protocol: Post-Column Infusion

  • Setup: Infuse a standard solution of MC5 at a constant flow rate into the LC eluent path after the analytical column and before the mass spectrometer's ion source.

  • Injection: Inject a blank, extracted matrix sample (e.g., plasma without the analyte).

  • Analysis: Monitor the signal intensity of the MC5 standard. A drop in the signal intensity at the retention time of co-eluting matrix components indicates the presence of ion suppression.

A more quantitative approach is the post-extraction spike method.[2]

Experimental Protocol: Post-Extraction Spike

  • Prepare two sample sets:

    • Set A: Blank matrix extract spiked with MC5 at a known concentration.

    • Set B: Pure solvent spiked with MC5 at the same concentration as Set A.

  • Analysis: Analyze both sets by LC-MS/MS.

  • Calculation: The matrix effect can be calculated as follows:

    • Matrix Effect (%) = (Peak Area in Set A / Peak Area in Set B) * 100

    • A value below 100% indicates ion suppression, while a value above 100% suggests ion enhancement.

Q2: Our results indicate significant ion suppression for MC5. What are the primary strategies to reduce it?

A2: The most effective strategies to combat ion suppression involve optimizing sample preparation, chromatography, and the use of appropriate internal standards.[3][4] The choice of strategy will depend on the nature of your sample matrix and the required sensitivity of the assay.

A logical workflow for troubleshooting and mitigating ion suppression is outlined below:

IonSuppression_Troubleshooting cluster_problem Problem Identification cluster_diagnosis Diagnosis cluster_mitigation Mitigation Strategies cluster_verification Verification Problem Low Signal/Poor Reproducibility for MC5 Diagnosis Confirm Ion Suppression Problem->Diagnosis Suspect matrix effects SamplePrep Optimize Sample Preparation Diagnosis->SamplePrep Suppression confirmed Chromatography Improve Chromatographic Separation Diagnosis->Chromatography Suppression confirmed SamplePrep->Chromatography If suppression persists Verification Validate Method Performance SamplePrep->Verification InternalStandard Use Stable Isotope-Labeled IS Chromatography->InternalStandard For compensation Chromatography->Verification Dilution Dilute Sample InternalStandard->Dilution If sensitivity allows InternalStandard->Verification Dilution->Verification

Caption: Troubleshooting workflow for ion suppression.

Frequently Asked Questions (FAQs)

Q3: Which sample preparation technique is most effective at reducing ion suppression for MC5 analysis in plasma?

A3: While a simple protein precipitation (PPT) method with acetonitrile (B52724) has been used for MC5 analysis, it is generally the least effective at removing interfering matrix components and can lead to significant ion suppression.[2][5] Liquid-liquid extraction (LLE) and solid-phase extraction (SPE) are typically more effective at producing cleaner extracts.[3][4][6]

  • Liquid-Liquid Extraction (LLE): A one-step LLE has been successfully developed for the simultaneous quantification of tianeptine and MC5 in rat plasma and brain tissue. LLE can be optimized by adjusting the pH of the aqueous matrix and selecting an appropriate immiscible organic solvent to improve extraction efficiency and minimize matrix effects.[4] However, a study noted that low recovery of tianeptine was obtained with an LLE method, hypothesized to be due to its amphoteric nature.

  • Solid-Phase Extraction (SPE): SPE, particularly using a reverse-phase mechanism on a polymeric sorbent like Styre Screen® HLB, has shown high recoveries for tianeptine.[7] Polymeric mixed-mode strong cation exchange SPE is noted as being highly efficient at reducing phospholipid levels, which are major contributors to ion suppression.[2]

Table 1: Comparison of Sample Preparation Techniques

TechniqueAdvantagesDisadvantagesReported Application for Tianeptine/MC5
Protein Precipitation (PPT) Simple, fast, and inexpensive.Least effective at removing matrix components, often resulting in significant ion suppression.[2][8]Used with acetonitrile for MC5 analysis in rat plasma.[5]
Liquid-Liquid Extraction (LLE) Provides cleaner extracts than PPT.[2]Can have lower recovery for certain analytes; more labor-intensive.Successfully used for simultaneous determination of tianeptine and MC5 in rat plasma and brain tissue. Low recovery reported in another study for tianeptine.
Solid-Phase Extraction (SPE) Provides the cleanest extracts, selectively removing interferences.[3]More complex and costly than PPT and LLE.High recoveries (87-96%) for tianeptine from blood and urine using a reverse-phase SPE column.[7]
Q4: How can chromatographic conditions be optimized to minimize ion suppression for MC5?

A4: Optimizing chromatographic separation is a key strategy to reduce ion suppression by separating the analyte of interest from co-eluting matrix components.[3]

  • Mobile Phase Composition: Adjusting the mobile phase composition and gradient can improve the separation of MC5 from interfering compounds.[3] For the analysis of tianeptine and MC5, a binary gradient with 0.1% formic acid in water (solvent A) and 0.1% formic acid in acetonitrile (solvent B) has been utilized.[9]

  • Column Chemistry: Employing a different column chemistry, such as a C18 column, can alter selectivity and improve resolution. An Agilent Poroshell 120 EC-C18 column (3.0 × 100 mm, 2.7 µm) has been used for tianeptine analysis.[9]

  • Flow Rate: Reducing the mobile phase flow rate can sometimes lessen ion suppression.[6]

  • Divert Valve: Using a divert valve to direct the flow from the column to waste during the elution of highly interfering components (e.g., salts at the beginning of the run) can prevent contamination of the ion source.[2]

LC_Optimization_Workflow cluster_steps Chromatographic Optimization Steps Start Co-elution of MC5 and Matrix Interferences Step1 Adjust Gradient Profile Start->Step1 Step2 Modify Mobile Phase Composition Step1->Step2 If separation is insufficient End Adequate Separation Achieved Step1->End If separation is sufficient Step3 Evaluate Different Column Chemistry Step2->Step3 If co-elution persists Step2->End If separation is sufficient Step4 Optimize Flow Rate Step3->Step4 For further refinement Step3->End If separation is sufficient Step4->End

Caption: Workflow for chromatographic optimization.

Q5: What type of internal standard is recommended for the analysis of MC5 to compensate for ion suppression?

A5: The use of a stable isotope-labeled (SIL) internal standard is the most effective way to compensate for matrix effects, including ion suppression.[3] A SIL internal standard, such as tianeptine MC5-D4, co-elutes with the analyte and experiences similar ion suppression or enhancement.[10] This ensures that the ratio of the analyte to the internal standard remains consistent, leading to more accurate and precise quantification.[3]

For the simultaneous determination of tianeptine and MC5, tianeptine-D4 and tianeptine MC5-D4 have been successfully used as internal standards, achieving good reproducibility and reducing matrix effects.[10]

Q6: Can sample dilution be used to mitigate ion suppression for MC5?

A6: Yes, diluting the sample can reduce the concentration of interfering matrix components introduced into the analytical system, thereby lessening ion suppression.[2][6] This approach is straightforward but may not be suitable if the concentration of MC5 is low, as it could compromise the sensitivity of the method and fall below the lower limit of quantification (LLOQ).[2]

Q7: What are the typical LC-MS/MS parameters for the analysis of Tianeptine and its metabolite MC5?

A7: Several studies have published LC-MS/MS methods for the quantification of tianeptine and MC5. The parameters can vary, but a common approach involves electrospray ionization in positive ion mode (ESI+).

Table 2: Example LC-MS/MS Parameters for Tianeptine and MC5 Analysis

ParameterSetting 1[9]Setting 2[5]
Ionization Mode Positive Ion ModePositive Ion Mode (ESI)
Gas Temperature 300°C450°C
Gas Flow Rate 10 L/minNot specified
Ionspray Voltage Not specified5500 V
Precursor Ion (m/z) Tianeptine: Not specified, MC5: Not specifiedTianeptine: 437, MC5: 409
Product Ion (m/z) Tianeptine: Not specified, MC5: Not specifiedTianeptine: 292 & 228, MC5: 292 & 228

Note: This table provides examples from published literature and may require optimization for specific instrumentation and experimental conditions.

References

Tianeptine Metabolite MC5 sample storage and handling best practices

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on the best practices for storing and handling Tianeptine (B1217405) Metabolite MC5 samples. Adherence to these guidelines is crucial for ensuring sample integrity and generating reliable experimental data.

Frequently Asked Questions (FAQs)

Q1: What is the recommended storage temperature for pure Tianeptine Metabolite MC5?

A1: Pure (neat) Tianeptine Metabolite MC5 sodium salt should be stored at -20°C for long-term stability.[1] The solid form is stable for at least four years under these conditions.[2]

Q2: How should I prepare and store stock solutions of MC5?

A2: Stock solutions of Tianeptine Metabolite MC5 can be prepared by dissolving the reference compound in methanol (B129727) to a concentration of 1.0 mg/mL.[3] These stock solutions, as well as subsequent working solutions, should be stored at -20°C when not in use to ensure their stability.[4] Some protocols have also reported storing stock and working solutions at +4°C.[3][5]

Q3: What are the best practices for storing biological samples containing MC5?

A3: Biological samples, such as plasma, should be stored at -30°C or colder until bioanalysis.[5] It is critical to minimize freeze-thaw cycles to prevent potential degradation of the analyte.

Q4: In which biological matrices has MC5 been successfully quantified?

A4: Tianeptine Metabolite MC5 has been successfully quantified in rat plasma, brain tissue, and liver perfusate using LC-MS/MS methods.[5][6][7]

Q5: Is MC5 sensitive to particular experimental conditions?

A5: While detailed stability studies are not extensively published, one study noted no stability-related problems during routine analysis of plasma samples in pharmacokinetic studies, suggesting good stability under typical processing and storage conditions.[3] However, as a general best practice for bioanalytical assays, exposure to light and elevated temperatures should be minimized.[8][9]

Troubleshooting Guide

Issue Potential Cause Recommended Solution
Low or no MC5 signal during analysis. Sample degradation due to improper storage.Ensure all biological samples have been consistently stored at -30°C or below. Verify that stock solutions were stored at -20°C.
Inefficient sample extraction.Review the liquid-liquid extraction protocol. Ensure pH adjustment and solvent volumes are accurate.
High variability between replicate samples. Inconsistent sample handling.Standardize all sample handling procedures, including thawing time and temperature. Ensure complete vortexing and centrifugation.
Multiple freeze-thaw cycles.Aliquot samples after collection to avoid repeated freezing and thawing of the entire sample.
Poor chromatographic peak shape. Issues with the mobile phase or column.Prepare fresh mobile phase. Ensure the column is properly conditioned and has not exceeded its lifetime.
Matrix effects from the biological sample.Optimize the sample preparation method to remove interfering substances. Consider using a stable isotope-labeled internal standard for MC5.[4]

Experimental Protocols

Protocol 1: Preparation of MC5 Stock and Working Solutions

This protocol is based on methodologies for creating calibration standards and quality control (QC) samples for LC-MS/MS analysis.[3][4]

Materials:

  • This compound

  • Methanol (HPLC grade)

  • Calibrated analytical balance

  • Volumetric flasks

  • Pipettes

Procedure:

  • Primary Stock Solution (1 mg/mL):

    • Accurately weigh the required amount of this compound.

    • Dissolve the compound in methanol in a volumetric flask to achieve a final concentration of 1.0 mg/mL.[3]

  • Secondary Stock Solution (10 µg/mL):

    • Dilute the primary stock solution with methanol to prepare a secondary stock of 10 µg/mL.[4]

  • Working Standard and QC Solutions:

    • Perform serial dilutions of the secondary stock solution with methanol to create a range of working solutions for calibration curves (e.g., 10.0 to 5000.0 ng/mL) and quality control samples (e.g., 30.0, 400.0, and 4000.0 ng/mL).[4]

  • Storage:

    • Store all stock and working solutions in a freezer at -20°C when not in use.[4]

Protocol 2: Sample Preparation of Plasma for MC5 Analysis

This protocol outlines a one-step liquid-liquid extraction method for isolating MC5 from plasma samples.[6]

Materials:

  • Plasma samples containing MC5

  • Internal Standard (IS) working solution (e.g., Tianeptine MC5-D4)

  • Extraction solvent (e.g., ethyl acetate)

  • Centrifuge

  • Evaporation system (e.g., nitrogen evaporator)

  • Reconstitution solvent (mobile phase)

Procedure:

  • Sample Thawing:

    • Thaw frozen plasma samples at room temperature.

  • Aliquoting and IS Spiking:

    • Pipette a specific volume of plasma (e.g., 100 µL) into a microcentrifuge tube.

    • Add a precise volume of the internal standard working solution.

  • Extraction:

    • Add the extraction solvent (e.g., 1 mL of ethyl acetate).

    • Vortex the mixture for a specified time (e.g., 5 minutes) to ensure thorough mixing.

  • Phase Separation:

    • Centrifuge the samples at high speed (e.g., 10,000 rpm for 10 minutes) to separate the organic and aqueous layers.

  • Solvent Evaporation:

    • Carefully transfer the supernatant (organic layer) to a new tube.

    • Evaporate the solvent to dryness under a stream of nitrogen.

  • Reconstitution:

    • Reconstitute the dried extract in a specific volume of the mobile phase used for the LC-MS/MS analysis.

  • Analysis:

    • Vortex the reconstituted sample and transfer it to an autosampler vial for injection into the LC-MS/MS system.

Diagrams

G cluster_storage Sample Storage Best Practices Neat Neat MC5 Compound Temp1 Temp1 Neat->Temp1 -20°C Stock MC5 Stock Solutions (in Methanol) Temp2 Temp2 Stock->Temp2 -20°C BioSample Biological Samples (Plasma, Tissue) Temp3 Temp3 BioSample->Temp3 ≤ -30°C

Caption: Recommended storage temperatures for Tianeptine Metabolite MC5.

G start Start: Frozen Plasma Sample thaw 1. Thaw Sample start->thaw aliquot 2. Aliquot & Add Internal Standard thaw->aliquot extract 3. Add Extraction Solvent & Vortex aliquot->extract centrifuge 4. Centrifuge to Separate Phases extract->centrifuge transfer 5. Transfer Supernatant centrifuge->transfer evaporate 6. Evaporate to Dryness transfer->evaporate reconstitute 7. Reconstitute in Mobile Phase evaporate->reconstitute end Inject into LC-MS/MS reconstitute->end

Caption: Workflow for plasma sample preparation for MC5 analysis.

References

potential for Tianeptine Metabolite MC5 interference in benzodiazepine assays

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides technical support for researchers, scientists, and drug development professionals investigating the potential for Tianeptine (B1217405) and its major active metabolite, MC5, to interfere with benzodiazepine (B76468) assays.

Frequently Asked Questions (FAQs)

Q1: Can Tianeptine or its metabolite MC5 cause a false-positive result in a benzodiazepine immunoassay screen?

A1: There is documented evidence from case reports suggesting a potential link between tianeptine use and false-positive benzodiazepine immunoassay screens. In one reported fatality involving tianeptine, an initial enzyme-linked immunosorbent assay (ELISA) for benzodiazepines returned a positive result.[1][2] However, confirmatory analysis by liquid chromatography-tandem mass spectrometry (LC-MS/MS) did not detect any benzodiazepines.[1][2] This discrepancy points towards a possible cross-reactivity issue with the initial immunoassay.

It is important to note that a follow-up investigation within the same report, where tianeptine itself was tested directly in the ELISA at concentrations of 2.1 mg/L and 4.2 mg/L, did not produce a positive result.[1] This suggests the interference observed in the patient sample could be caused by a metabolite like MC5, or a combination of factors, rather than the parent drug alone. Further investigation into the cross-reactivity of MC5 is warranted.

Q2: What is the primary metabolic pathway of Tianeptine to MC5?

A2: Tianeptine is primarily metabolized in the liver via β-oxidation of its heptanoic acid side chain.[3][4] This process shortens the side chain, resulting in the formation of its major active metabolite, pentanoic acid derivative MC5.[3][5][6] Unlike many antidepressants, Tianeptine's metabolism does not primarily involve the cytochrome P450 system, reducing the likelihood of certain drug-drug interactions.[5]

Tianeptine Tianeptine (Heptanoic Acid Side Chain) MC5 MC5 Metabolite (Pentanoic Acid Side Chain) Tianeptine->MC5 β-oxidation (Liver) start Unexpected Positive Benzodiazepine Immunoassay confirm Is the result clinically expected? (Known BZD prescription) start->confirm review_meds Review patient's full medication list for known cross-reactants (e.g., Tianeptine, Sertraline) confirm->review_meds No report_pos Report as Positive for Benzodiazepines confirm->report_pos Yes run_confirm Perform Confirmatory Analysis (e.g., LC-MS/MS or GC-MS) review_meds->run_confirm report_neg Report as Negative for Benzodiazepines. Note initial screen discrepancy. run_confirm->report_neg cluster_0 Screening Phase cluster_1 Confirmation Phase sample Patient Sample (Urine/Serum) ia Benzodiazepine Immunoassay sample->ia result Result? ia->result extract Sample Extraction (e.g., SPE) result->extract Positive final_neg Report: Negative result->final_neg Negative lcms LC-MS/MS Analysis extract->lcms data Data Review (Retention Time, Ion Ratios) lcms->data final_pos Report: Confirmed Positive (Specify Analytes) data->final_pos

References

Navigating the Analysis of Tianeptine Metabolite MC5: A Technical Support Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical support center provides essential guidance for researchers encountering challenges in the analysis of Tianeptine (B1217405) and its primary active metabolite, MC5, in biological samples. This resource offers troubleshooting advice in a user-friendly question-and-answer format, detailed experimental protocols, and a summary of quantitative stability data to ensure the accuracy and reliability of your experimental results.

Degradation Pathways of Tianeptine and its MC5 Metabolite

Tianeptine undergoes extensive metabolism in the body, primarily through β-oxidation of its heptanoic acid side chain. This process leads to the formation of the pharmacologically active pentanoic acid derivative, known as MC5. The MC5 metabolite is then further metabolized.

The primary degradation pathways for Tianeptine and the subsequent degradation of its MC5 metabolite in biological systems involve:

  • β-Oxidation: The heptanoic acid side chain of Tianeptine is shortened, leading to the formation of the MC5 metabolite. The MC5 metabolite can undergo further β-oxidation to form a propionic acid derivative, MC3.

  • Lactonization: The pentanoic acid tail of the MC5 metabolite can undergo lactonization to form a corresponding δ-lactam compound.

  • Conjugation: Both Tianeptine and the MC5 metabolite can be eliminated from the body through conjugation with glucuronide and glutamine.

It is important to note that Tianeptine's metabolism is not primarily mediated by the cytochrome P450 (CYP) enzyme system, which minimizes the potential for drug-drug interactions.

Tianeptine Tianeptine (Heptanoic Acid Derivative) MC5 Metabolite MC5 (Pentanoic Acid Derivative) Tianeptine->MC5 β-Oxidation MC3 Metabolite MC3 (Propionic Acid Derivative) MC5->MC3 Further β-Oxidation Lactam δ-Lactam of MC5 MC5->Lactam Lactonization Conjugates Glucuronide and Glutamine Conjugates MC5->Conjugates Conjugation

Metabolic degradation pathway of Tianeptine to MC5 and its subsequent metabolites.

Troubleshooting Guide & FAQs

This section addresses common issues that may arise during the analysis of Tianeptine and MC5 in biological samples.

Question: I am observing low recovery of Tianeptine and MC5 during liquid-liquid extraction (LLE). What could be the cause?

Answer: Tianeptine possesses amphoteric properties, meaning it has both acidic and basic functional groups. This can make efficient extraction with a single organic solvent challenging. Consider the following:

  • pH Adjustment: Ensure the pH of your aqueous sample is optimized to neutralize the charge of the analytes, thereby increasing their partitioning into the organic phase.

  • Solvent System: A single solvent may not be sufficient. Experiment with solvent mixtures of varying polarities.

  • Alternative Extraction Method: Solid-phase extraction (SPE) is often a more robust method for amphoteric compounds. A reverse-phase SPE sorbent can yield higher and more consistent recoveries.

Question: My results for MC5 are inconsistent across different batches of plasma samples. What could be causing this variability?

Answer: This issue often points to matrix effects, where components in the biological matrix interfere with the ionization of the analyte in the mass spectrometer.

  • Internal Standard: The use of a stable isotope-labeled internal standard (e.g., Tianeptine-D4 and MC5-D4) is highly recommended to compensate for matrix effects and variations in extraction efficiency.[1]

  • Sample Cleanup: Improve your sample preparation method. This could involve a more rigorous SPE cleanup or a protein precipitation step followed by SPE.

  • Chromatographic Separation: Optimize your LC method to ensure that MC5 is chromatographically separated from interfering matrix components. This may involve adjusting the gradient, flow rate, or using a different column chemistry.

Question: I am concerned about the stability of MC5 in my samples during storage and processing. What are the recommended handling conditions?

Answer: Studies have shown that Tianeptine and MC5 are generally stable in rat plasma under various storage and processing conditions.[2] However, it is crucial to follow best practices to minimize the risk of degradation.

  • Storage Temperature: Store plasma and urine samples at -30°C or lower for long-term stability.[2]

  • Freeze-Thaw Cycles: While studies indicate good stability through multiple freeze-thaw cycles, it is best practice to minimize the number of cycles.[2] Aliquot samples upon collection if repeated analysis is anticipated.

  • Benchtop Stability: Process samples on ice and minimize the time they are kept at room temperature before analysis.

Question: What are the key instrument parameters for sensitive detection of Tianeptine and MC5 by LC-MS/MS?

Answer: Electrospray ionization (ESI) in the positive ion mode is typically used for the sensitive detection of Tianeptine and MC5.[2] Key parameters to optimize include:

  • Ionization Source Parameters: Optimize the spray voltage, gas flows (nebulizer and heater), and ion transfer tube temperature.

  • Collision Energy: Optimize the collision energy for the specific precursor-to-product ion transitions of Tianeptine and MC5 to achieve the best signal intensity.

Quantitative Data Summary

The following table summarizes the stability of Tianeptine and its MC5 metabolite in rat plasma under different conditions, as reported in a pharmacokinetic study.[2]

ConditionAnalyteStability
Benchtop Stability Tianeptine & MC5Stable for 2 hours at room temperature.
Freezer Stability Tianeptine & MC5Stable for 90 days at -30°C.
Freeze/Thaw Stability Tianeptine & MC5Stable through multiple freeze/thaw cycles.

Experimental Protocols

Sample Preparation: Solid-Phase Extraction (SPE) for Urine and Blood

This protocol is adapted from a method for Tianeptine extraction and can be optimized for the simultaneous extraction of MC5.[3]

Materials:

  • Styre Screen® HLB (or equivalent reverse-phase) SPE cartridges

  • 100 mM Phosphate (B84403) Buffer (pH 6.0)

  • Methanol (B129727)

  • Acetonitrile

  • Internal Standard (IS) solution (e.g., Tianeptine-D4, MC5-D4)

Procedure:

  • Sample Pre-treatment: To 200 µL of urine or plasma, add 2 mL of 100 mM phosphate buffer (pH 6.0) and the internal standard solution. Vortex to mix.

  • SPE Cartridge Conditioning: Condition the SPE cartridge with 1 mL of methanol followed by 1 mL of deionized water.

  • Sample Loading: Load the pre-treated sample onto the conditioned SPE cartridge.

  • Washing: Wash the cartridge with 1 mL of deionized water, followed by 1 mL of a 5% methanol in water solution.

  • Elution: Elute the analytes with 1 mL of methanol or acetonitrile.

  • Evaporation and Reconstitution: Evaporate the eluate to dryness under a gentle stream of nitrogen. Reconstitute the residue in a suitable volume of the initial mobile phase for LC-MS/MS analysis.

LC-MS/MS Quantification of Tianeptine and MC5 in Plasma

This protocol is based on a validated method for the quantification of Tianeptine and MC5 in rat plasma.[2]

Instrumentation:

  • Agilent 1100 HPLC system (or equivalent)

  • Applied Biosystems API 2000 triple quadrupole mass spectrometer (or equivalent) with an ESI source

LC Conditions:

  • Column: Aquasil C18, 5 µm, 3 x 100 mm

  • Mobile Phase A: 0.1% Formic acid in water with 4 mM ammonium (B1175870) formate

  • Mobile Phase B: 0.1% Formic acid in acetonitrile

  • Gradient: Isocratic or a shallow gradient optimized for the separation of Tianeptine, MC5, and potential interferences.

  • Flow Rate: 400 µL/min

  • Injection Volume: 5 µL

MS/MS Conditions:

  • Ionization Mode: Positive Electrospray Ionization (ESI+)

  • Scan Type: Selected Reaction Monitoring (SRM)

  • SRM Transitions (Precursor Ion → Product Ion):

    • Tianeptine: m/z 437 → 292 (quantifier), 437 → 228 (qualifier)

    • MC5: m/z 409 → 292 (quantifier), 409 → 228 (qualifier)

  • Optimize collision energies and other source parameters for your specific instrument.

Experimental Workflow

The following diagram illustrates a typical workflow for the analysis of Tianeptine and MC5 in biological samples.

cluster_sample_prep Sample Preparation cluster_analysis Analysis cluster_data Data Processing Sample Collection Sample Collection Addition of IS Addition of IS Sample Collection->Addition of IS Extraction (SPE) Extraction (SPE) Addition of IS->Extraction (SPE) Evaporation & Reconstitution Evaporation & Reconstitution Extraction (SPE)->Evaporation & Reconstitution LC-MS/MS Analysis LC-MS/MS Analysis Evaporation & Reconstitution->LC-MS/MS Analysis Data Acquisition Data Acquisition LC-MS/MS Analysis->Data Acquisition Quantification Quantification Data Acquisition->Quantification Reporting Reporting Quantification->Reporting

A generalized workflow for the bioanalysis of Tianeptine and MC5.

References

Validation & Comparative

Tianeptine's Antidepressant Effects: A Comparative Analysis of its Metabolite MC5 and Other Antidepressants

Author: BenchChem Technical Support Team. Date: December 2025

A comprehensive guide for researchers and drug development professionals on the antidepressant-like effects of Tianeptine Metabolite MC5, with a comparative analysis against Tianeptine and other major antidepressant classes, supported by experimental data and detailed protocols.

This guide provides an objective comparison of the antidepressant-like properties of Tianeptine's primary active metabolite, MC5, alongside its parent drug, Tianeptine, and other established antidepressant medications, including Selective Serotonin Reuptake Inhibitors (SSRIs), Serotonin-Norepinephrine Reuptake Inhibitors (SNRIs), and Tricyclic Antidepressants (TCAs). The information is compiled from preclinical studies, with a focus on quantitative data from validated behavioral models in mice. Detailed experimental protocols and visualizations of key signaling pathways are included to support researchers in their understanding and future investigations in the field of antidepressant drug development.

Comparative Efficacy in Preclinical Models

The antidepressant-like effects of Tianeptine and its metabolite MC5 have been primarily evaluated using rodent behavioral tests such as the Forced Swim Test (FST) and the Tail Suspension Test (TST). These models are widely used to screen for potential antidepressant compounds. The primary measure in these tests is the duration of immobility, where a decrease is indicative of an antidepressant-like effect.

Recent studies have revealed that the antidepressant effects of both Tianeptine and MC5 are mediated through their agonist activity at the mu-opioid receptor (MOR), a mechanism distinct from the monoaminergic systems targeted by most other antidepressants.[1][2] This finding is significant as it opens new avenues for the development of novel antidepressants.[1]

Quantitative Data Summary

The following tables summarize the quantitative data from preclinical studies, comparing the effects of Tianeptine, MC5, and other classes of antidepressants on immobility time in the Forced Swim Test and Tail Suspension Test in mice. It is important to note that experimental conditions such as mouse strain and drug dosage can influence the results, and these details are provided where available.

Table 1: Comparison of Tianeptine and Metabolite MC5 in the Forced Swim Test (FST)

CompoundDose (mg/kg, i.p.)Mouse StrainImmobility Time (seconds)% Decrease vs. SalineReference
Saline-C57BL/6J~150-[3]
Tianeptine10C57BL/6J~120~20%[2]
Tianeptine30C57BL/6J~100~33%[2][3]
MC530C57BL/6J~100~33%[3]

Table 2: Comparison of Tianeptine with Other Antidepressant Classes in the Forced Swim Test (FST) in Mice

Antidepressant ClassCompoundDose (mg/kg)% Decrease in Immobility vs. Control
Tianeptine Analog Tianeptine 10-30 ~20-33%
SSRIFluoxetine10-20Varies (often requires chronic dosing)
SSRISertraline10Significant reduction
SNRIVenlafaxine8-16Significant reduction
TCAImipramine15-30Significant reduction
TCAAmitriptyline10-20Significant reduction

Note: The efficacy of SSRIs in the FST can be variable and may depend on the specific protocol and mouse strain used.

Table 3: Comparison of Tianeptine in the Tail Suspension Test (TST)

CompoundDose (mg/kg)% Decrease in Immobility vs. Control
Tianeptine10Significant reduction

Note: Specific quantitative data for MC5 in the Tail Suspension Test was not available in the reviewed literature. However, studies suggest its behavioral effects are comparable to Tianeptine.[2][3]

Experimental Protocols

Detailed methodologies for the key behavioral tests are provided below to allow for replication and further investigation.

Forced Swim Test (FST)

The Forced Swim Test is a widely used rodent behavioral test to assess antidepressant efficacy.[4]

Apparatus:

  • A transparent cylindrical container (e.g., 25 cm tall, 10 cm in diameter).

  • Filled with water (23-25°C) to a depth of 15-20 cm, preventing the mouse from touching the bottom or escaping.

Procedure:

  • Mice are individually placed into the cylinder for a 6-minute session.[4]

  • The entire session is typically video-recorded for later analysis.

  • An observer, blind to the treatment conditions, scores the duration of immobility during the last 4 minutes of the test.[5]

  • Immobility is defined as the state in which the mouse makes only the minimal movements necessary to keep its head above water.

Tail Suspension Test (TST)

The Tail Suspension Test is another common behavioral despair model used for screening antidepressant drugs in mice.[6]

Apparatus:

  • A suspension box or a horizontal bar from which the mouse can be suspended.

  • Adhesive tape to secure the mouse's tail to the suspension apparatus.

Procedure:

  • A piece of adhesive tape is attached to the tail of the mouse, approximately 1-2 cm from the tip.

  • The mouse is then suspended by its tail from the bar, at a height where it cannot reach any surfaces.[6]

  • The test duration is typically 6 minutes, and the entire session is video-recorded.

  • An observer, blind to the experimental conditions, scores the total duration of immobility.

  • Immobility is defined as the absence of any limb or body movements, except for those caused by respiration.

Mechanism of Action: Mu-Opioid Receptor Signaling

The antidepressant-like effects of Tianeptine and its metabolite MC5 are dependent on their agonist activity at the mu-opioid receptor (MOR), a G-protein coupled receptor (GPCR).[1][2] Activation of MOR initiates a cascade of intracellular signaling events.

Signaling Pathway Diagram

The following diagram illustrates the key signaling pathway activated by Tianeptine and MC5 through the mu-opioid receptor.

MOR_Signaling_Pathway cluster_extracellular Extracellular Space cluster_membrane Cell Membrane cluster_intracellular Intracellular Space Tianeptine_MC5 Tianeptine / MC5 MOR Mu-Opioid Receptor (MOR) Tianeptine_MC5->MOR Agonist Binding G_protein Gαi/o and Gβγ Subunits MOR->G_protein Activation AC Adenylyl Cyclase G_protein->AC Inhibition GIRK GIRK Channel G_protein->GIRK Activation (via Gβγ) cAMP ↓ cAMP AC->cAMP PKA ↓ PKA Activity cAMP->PKA CREB ↓ CREB Phosphorylation PKA->CREB Antidepressant_Effects Antidepressant-like Effects CREB->Antidepressant_Effects K_ion ↑ K+ Efflux (Hyperpolarization) GIRK->K_ion K_ion->Antidepressant_Effects

Mu-Opioid Receptor Signaling Pathway

Upon binding of Tianeptine or MC5, the MOR activates inhibitory G-proteins (Gαi/o). This leads to two primary downstream effects: the inhibition of adenylyl cyclase, which reduces intracellular cyclic AMP (cAMP) levels and subsequently decreases the activity of Protein Kinase A (PKA) and the phosphorylation of cAMP response element-binding protein (CREB); and the activation of G-protein-coupled inwardly-rectifying potassium (GIRK) channels by the Gβγ subunit, leading to potassium efflux and neuronal hyperpolarization.[7][8] These actions are believed to contribute to the overall antidepressant effects.

Experimental Workflow Diagram

The following diagram outlines the typical workflow for validating the antidepressant-like effects of a compound like MC5.

Experimental_Workflow cluster_setup Experimental Setup cluster_testing Behavioral Testing cluster_analysis Data Analysis Animal_Model Animal Model (e.g., C57BL/6J mice) Drug_Admin Drug Administration (Tianeptine, MC5, Saline) Animal_Model->Drug_Admin FST Forced Swim Test (FST) Drug_Admin->FST TST Tail Suspension Test (TST) Drug_Admin->TST Data_Collection Data Collection (Immobility Time) FST->Data_Collection TST->Data_Collection Stats Statistical Analysis Data_Collection->Stats Results Results Interpretation Stats->Results

Antidepressant Validation Workflow

This workflow begins with the selection of an appropriate animal model, followed by the administration of the test compounds. Behavioral assessments are then conducted using validated tests like the FST and TST. The collected data on immobility time is then statistically analyzed to determine the significance of the observed effects and interpret the antidepressant-like potential of the compound.

References

A Comparative Guide to the Cross-Reactivity of Tianeptine's Metabolite MC5 with Opioid Antagonists

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative analysis of the interaction between MC5, the primary active metabolite of the atypical antidepressant tianeptine (B1217405), and opioid antagonists. Tianeptine and its metabolite are known to exert their pharmacological effects through agonism at the mu-opioid receptor (MOR).[1][2][3] Understanding the cross-reactivity with opioid antagonists is crucial for elucidating its mechanism of action and for the development of novel therapeutics. This document summarizes key experimental findings, presents detailed methodologies, and visualizes relevant pathways and workflows.

Quantitative Data Summary

While direct quantitative data on the competitive binding of opioid antagonists specifically with the MC5 metabolite is limited in the current literature, we can infer its cross-reactivity by examining its agonist potency at the mu-opioid receptor (MOR) and the antagonistic activity against its parent compound, tianeptine.

The primary metabolite of tianeptine, MC5, demonstrates comparable or even greater potency as a MOR agonist than tianeptine itself.[1][4] The behavioral effects of both tianeptine and MC5 have been shown to be dependent on the mu-opioid receptor and can be blocked by opioid antagonists.[5][6][7]

The following table summarizes the in vitro activity of MC5 as a MOR agonist and the antagonist potency of naltrexone (B1662487) against the parent compound, tianeptine.

CompoundAssay TypeReceptorParameterValue (µM)
Tianeptine G protein BRET assayhuman MOREC₅₀0.194 ± 0.070
MC5 Metabolite G protein BRET assayhuman MOREC₅₀0.454
Naltrexone cAMP Inhibition Assayhuman MORIC₅₀0.0233 ± 0.0039
Tianeptine Radioligand Displacementhuman MORKᵢ0.383 ± 0.183

Data sourced from multiple studies.[2][4]

Experimental Protocols

A detailed understanding of the methodologies used to obtain the above data is essential for interpretation and future research.

Bioluminescence Resonance Energy Transfer (BRET) Assay for G Protein Activation

This assay is employed to measure the activation of G proteins following agonist binding to a G protein-coupled receptor (GPCR), such as the mu-opioid receptor.

  • Cell Line: HEK293T cells are commonly used.

  • Transfection: Cells are transiently co-transfected with plasmids encoding for the human mu-opioid receptor (MOR), a Gα subunit fused to Renilla luciferase (RLuc), and a Gγ subunit fused to a yellow fluorescent protein (YFP).

  • Assay Principle: Upon agonist (e.g., MC5) binding to the MOR, a conformational change occurs, leading to the dissociation of the G protein heterotrimer. This brings RLuc and YFP in close proximity, allowing for bioluminescence resonance energy transfer from RLuc to YFP.

  • Procedure:

    • Transfected cells are plated in 96-well plates.

    • The RLuc substrate, coelenterazine (B1669285) h, is added to each well.

    • A baseline BRET signal is measured.

    • Increasing concentrations of the agonist (MC5 or tianeptine) are added to the wells.

    • The BRET signal is measured again after a specified incubation period.

  • Data Analysis: The net BRET ratio is calculated by subtracting the baseline signal from the agonist-induced signal. The data is then plotted against the agonist concentration, and the EC₅₀ value is determined using a nonlinear regression curve fit.[4]

Radioligand Displacement Binding Assay

This technique is utilized to determine the binding affinity (Kᵢ) of a compound for a receptor.

  • Preparation: Cell membranes expressing the receptor of interest (e.g., human MOR) are prepared.

  • Radioligand: A radiolabeled ligand that binds to the receptor with high affinity (e.g., [³H]DAMGO for MOR) is used.

  • Procedure:

    • A fixed concentration of the radioligand is incubated with the cell membranes.

    • Increasing concentrations of the unlabeled competing compound (e.g., tianeptine) are added.

    • The mixture is incubated to allow for binding to reach equilibrium.

    • The bound and free radioligand are separated by rapid filtration.

    • The amount of bound radioactivity is quantified using a scintillation counter.

  • Data Analysis: The IC₅₀ value (the concentration of the competing ligand that displaces 50% of the specific binding of the radioligand) is determined. The Kᵢ value is then calculated using the Cheng-Prusoff equation: Kᵢ = IC₅₀ / (1 + [L]/Kₑ), where [L] is the concentration of the radioligand and Kₑ is its equilibrium dissociation constant.[2]

Visualizations

Mu-Opioid Receptor Signaling Pathway

The following diagram illustrates the canonical signaling pathway of the mu-opioid receptor upon activation by an agonist like MC5, and the point of inhibition by an antagonist.

MOR_Signaling_Pathway cluster_extracellular Extracellular Space cluster_membrane Cell Membrane cluster_intracellular Intracellular Space MC5 MC5 (Agonist) MOR Mu-Opioid Receptor (MOR) MC5->MOR Binds & Activates Antagonist Opioid Antagonist (e.g., Naloxone) Antagonist->MOR Binds & Blocks G_protein Gi/o Protein MOR->G_protein Activates AC Adenylyl Cyclase G_protein->AC Inhibits cAMP cAMP AC->cAMP Production Downstream Downstream Cellular Effects cAMP->Downstream Leads to

Caption: Mu-Opioid Receptor (MOR) signaling cascade and antagonist inhibition.

Experimental Workflow for a Competitive Binding Assay

The diagram below outlines a typical workflow for determining the cross-reactivity of a compound with an opioid antagonist using a competitive binding assay.

Competitive_Binding_Workflow cluster_prep Preparation cluster_assay Assay cluster_analysis Data Analysis Prep_Membranes Prepare Cell Membranes Expressing MOR Incubate Incubate Membranes with [3H]Naloxone and MC5 Prep_Membranes->Incubate Prep_Radioligand Prepare Radiolabeled Antagonist ([3H]Naloxone) Prep_Radioligand->Incubate Prep_MC5 Prepare Serial Dilutions of MC5 Prep_MC5->Incubate Separate Separate Bound and Free Radioligand (Filtration) Incubate->Separate Quantify Quantify Bound Radioactivity Separate->Quantify Plot Plot % Inhibition vs. MC5 Concentration Quantify->Plot Calculate_IC50 Calculate IC50 Value Plot->Calculate_IC50 Calculate_Ki Calculate Ki Value (Cheng-Prusoff) Calculate_IC50->Calculate_Ki

Caption: Workflow for a competitive radioligand binding assay.

References

Tianeptine's Primary Metabolite, MC5, Exhibits Pronounced Differential Activity at Mu-Opioid vs. Delta-Opioid Receptors

Author: BenchChem Technical Support Team. Date: December 2025

For Immediate Release: A comprehensive analysis of the pharmacological activity of MC5, the primary active metabolite of the atypical antidepressant tianeptine (B1217405), reveals a significant preference for the mu-opioid receptor (MOR) over the delta-opioid receptor (DOR). This guide synthesizes key experimental data to provide researchers, scientists, and drug development professionals with a clear comparison of MC5's functional activity at these two opioid receptor subtypes.

The data, primarily derived from studies utilizing bioluminescence resonance energy transfer (BRET) assays, demonstrates that while MC5 retains potent agonist activity at the human MOR, its activity at the human DOR is markedly diminished. This differential activity profile is a critical consideration in understanding the overall pharmacological effects of tianeptine and in the development of novel therapeutics targeting the opioid system.

Quantitative Comparison of MC5 Activity at MOR and DOR

The functional potency of MC5 at human MOR and DOR was determined by measuring G protein activation in HEK293T cells. The half-maximal effective concentration (EC50) values from these experiments are summarized in the table below.

CompoundReceptorAssay TypeCell LineEC50 (µM)Reference
Tianeptine Metabolite MC5 human MORG protein activation (BRET)HEK293T0.454[1]
Tianeptine Metabolite MC5 human DORG protein activation (BRET)HEK293T>100[1]

This data clearly illustrates that MC5 is a potent agonist at the human mu-opioid receptor, with an EC50 value in the sub-micromolar range. In stark contrast, its potency at the human delta-opioid receptor is significantly lower, with an EC50 value greater than 100 µM[1]. This represents a greater than 220-fold selectivity for MOR over DOR in terms of functional activation.

Experimental Protocols

The following is a detailed description of the key experimental methodology used to determine the differential activity of MC5 at MOR and DOR.

G Protein Activation Bioluminescence Resonance Energy Transfer (BRET) Assay

This functional assay was employed to quantify the activation of G proteins upon ligand binding to MOR and DOR. The methodology is based on the foundational work of Gassaway et al. (2014) and was utilized in the pivotal study by Samuels et al. (2017) that characterized the opioid activity of MC5[1][2].

Objective: To measure the agonist-induced activation of G proteins by MC5 at human MOR and DOR expressed in a cellular context.

Cell Line: Human Embryonic Kidney 293T (HEK-293T) cells were used for these experiments. These cells are a robust and commonly used platform for studying G protein-coupled receptor (GPCR) signaling[2].

Transfection: HEK-293T cells were transiently transfected with plasmids encoding the human mu-opioid receptor or the human delta-opioid receptor, along with constructs for the BRET sensor components. The BRET assay for G protein activation typically involves the co-expression of a Gα subunit fused to a Renilla luciferase (Rluc) variant (e.g., Rluc8) and a Gγ subunit fused to a fluorescent protein acceptor (e.g., mVenus)[1].

Assay Principle: In the inactive state, the Rluc-tagged Gα subunit and the mVenus-tagged Gγ subunit are in close proximity within the heterotrimeric G protein complex. Upon receptor activation by an agonist (e.g., MC5), the G protein dissociates, leading to a decrease in the BRET signal between the donor (Rluc) and the acceptor (mVenus). This change in BRET is proportional to the extent of G protein activation.

Procedure:

  • Cell Culture and Transfection: HEK-293T cells were cultured in Dulbecco's Modified Eagle Medium (DMEM) supplemented with 10% fetal bovine serum and maintained in a 5% CO2 atmosphere at 37°C[2]. Cells were transfected with the appropriate receptor and BRET constructs using a suitable transfection reagent.

  • Cell Plating: Following transfection, cells were seeded into 96-well microplates.

  • Ligand Treatment: Cells were treated with varying concentrations of Tianeptine Metabolite MC5.

  • BRET Measurement: The BRET signal was measured using a microplate reader capable of detecting both the donor and acceptor emissions simultaneously. The BRET ratio was calculated as the ratio of the acceptor emission to the donor emission.

  • Data Analysis: The change in the BRET ratio upon ligand stimulation was plotted against the logarithm of the ligand concentration. The resulting dose-response curves were fitted using a nonlinear regression model to determine the EC50 and Emax values.

Visualizing the Differential Signaling Pathway and Experimental Workflow

To further elucidate the concepts discussed, the following diagrams have been generated using the DOT language.

cluster_MC5 Tianeptine Metabolite MC5 cluster_MOR Mu-Opioid Receptor (MOR) Pathway cluster_DOR Delta-Opioid Receptor (DOR) Pathway MC5 MC5 MOR MOR MC5->MOR High Potency (EC50 = 0.454 µM) DOR DOR MC5->DOR Very Low Potency (EC50 > 100 µM) G_protein_MOR G Protein (Gi/o) MOR->G_protein_MOR Activates AC_MOR Adenylate Cyclase (Inhibited) G_protein_MOR->AC_MOR Inhibits cAMP_MOR ↓ cAMP AC_MOR->cAMP_MOR Signaling_MOR Downstream Signaling cAMP_MOR->Signaling_MOR G_protein_DOR G Protein (Gi/o) DOR->G_protein_DOR Weakly Activates AC_DOR Adenylate Cyclase (Minimal Inhibition) G_protein_DOR->AC_DOR Minimally Inhibits cAMP_DOR ~ cAMP AC_DOR->cAMP_DOR Signaling_DOR Minimal Downstream Signaling cAMP_DOR->Signaling_DOR cluster_workflow BRET Assay Workflow for G Protein Activation start Start transfection Transfect HEK-293T cells with: - Opioid Receptor (MOR or DOR) - Gα-Rluc - Gγ-mVenus start->transfection seeding Seed transfected cells into 96-well plates transfection->seeding treatment Treat cells with varying concentrations of MC5 seeding->treatment measurement Measure Rluc and mVenus emissions simultaneously treatment->measurement calculation Calculate BRET ratio (Acceptor/Donor) measurement->calculation analysis Plot dose-response curve and determine EC50 calculation->analysis end End analysis->end

References

A Comparative Analysis of Tianeptine and its Active Metabolite MC5: Kinetic Profiles in the Rat Brain

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides a detailed comparison of the pharmacokinetic profiles of the atypical antidepressant tianeptine (B1217405) and its primary active metabolite, MC5, with a specific focus on their distribution and kinetics within the rat brain. This document is intended for researchers, scientists, and professionals in the field of drug development seeking to understand the cerebral disposition of this compound and its metabolite.

Introduction

Tianeptine is an antidepressant drug with a unique neurochemical profile. Unlike many other antidepressants, it does not primarily act by inhibiting monoamine reuptake. Instead, its therapeutic effects are now largely attributed to its action as a full agonist at the µ-opioid receptor (MOR) and to a lesser extent, the δ-opioid receptor (DOR)[1]. Tianeptine also modulates glutamatergic neurotransmission, which is implicated in its neuroprotective and antidepressant effects[2]. The drug is metabolized in the body to several compounds, with the MC5 metabolite also demonstrating pharmacological activity[3][4][5][6]. Understanding the relative brain kinetics of the parent drug and its active metabolite is crucial for elucidating their respective contributions to the overall therapeutic effect.

Comparative Kinetic Profiles

A study in Wistar rats following a single intraperitoneal administration of tianeptine (10 mg/kg) revealed that both tianeptine and MC5 rapidly penetrate the brain tissue[7]. However, their concentration levels and persistence in the brain differ significantly. Peak concentrations of tianeptine in the brain were observed to be higher than those of its MC5 metabolite[7]. Conversely, the disappearance of tianeptine from both plasma and brain was faster than that of MC5[7]. This suggests a longer-lasting presence of the MC5 metabolite in the central nervous system.

Quantitative Data Summary

The following tables summarize the key pharmacokinetic parameters for tianeptine and MC5 in rats, based on available experimental data.

Table 1: Pharmacokinetic Parameters in Rat Plasma Following a Single Intraperitoneal Administration (10 mg/kg) [7]

ParameterTianeptineMC5
Tmax (min) 515
Terminal Half-life (h) ~2.5~6.5

Table 2: Pharmacokinetic Parameters in Rat Plasma Following a Single Intravenous Administration [3][4][5]

ParameterTianeptineMC5
Elimination Half-life (h) 1.167.53

Table 3: Brain Tissue Observations Following a Single Intraperitoneal Administration (10 mg/kg) [7]

ObservationDetails
Brain Penetration Both tianeptine and MC5 rapidly appear in brain tissue.
Brain Concentrations Brain tissue concentrations are lower than those observed in plasma for both compounds.
Peak Brain Concentrations Peak concentrations of tianeptine in the brain are higher than those of MC5.

Experimental Protocols

The data presented in this guide are derived from studies employing standard pharmacokinetic methodologies in rats. A summary of a representative experimental protocol is provided below.

In Vivo Kinetic Study in Rats[7]
  • Animal Model: Male Wistar rats were used for the study.

  • Drug Administration: Tianeptine was administered via a single intraperitoneal injection at a dose of 10 mg/kg.

  • Sample Collection: At various time points following administration, blood samples were collected. Subsequently, the animals were euthanized, and brain tissue was rapidly excised.

  • Sample Analysis: Concentrations of tianeptine and MC5 in plasma and brain homogenates were determined using a validated analytical method, likely high-performance liquid chromatography (HPLC) or liquid chromatography-tandem mass spectrometry (LC-MS/MS)[3][4][5][6].

  • Pharmacokinetic Analysis: The resulting concentration-time data were used to calculate key pharmacokinetic parameters such as Tmax (time to reach maximum concentration) and terminal half-life.

Visualizations

Tianeptine Signaling Pathway

The following diagram illustrates the proposed primary mechanism of action of tianeptine, involving the activation of opioid receptors and the modulation of glutamatergic signaling, which are thought to underlie its antidepressant and neuroplasticity-promoting effects.

cluster_0 Tianeptine Action Tianeptine Tianeptine MOR_DOR μ/δ-Opioid Receptors Tianeptine->MOR_DOR Agonist Glutamatergic Glutamatergic System (AMPA/NMDA Receptors) Tianeptine->Glutamatergic Modulates Antidepressant Antidepressant Effects MOR_DOR->Antidepressant Neuroplasticity Neuroplasticity (e.g., BDNF expression) Glutamatergic->Neuroplasticity Neuroplasticity->Antidepressant

Caption: Proposed signaling pathway of tianeptine.

Experimental Workflow for Kinetic Profiling

The diagram below outlines the general workflow for determining the kinetic profiles of tianeptine and MC5 in the rat brain.

cluster_1 Experimental Workflow A Tianeptine Administration (Rat Model) B Time-course Sample Collection (Blood & Brain) A->B C Sample Preparation (Plasma Separation & Brain Homogenization) B->C D LC-MS/MS Analysis (Quantification of Tianeptine & MC5) C->D E Pharmacokinetic Modeling & Analysis D->E F Kinetic Profile Determination E->F

Caption: Workflow for pharmacokinetic analysis.

Conclusion

The available data indicate that both tianeptine and its active metabolite MC5 readily cross the blood-brain barrier in rats. Tianeptine reaches higher peak concentrations in the brain but is eliminated more rapidly than MC5. The longer half-life of MC5 suggests it may contribute significantly to the sustained therapeutic effects of tianeptine. Further research is warranted to fully delineate the specific roles of tianeptine and MC5 in mediating the antidepressant and neuroplastic effects within the central nervous system. These findings are critical for optimizing dosing strategies and for the development of future therapeutic agents targeting similar pathways.

References

A Comparative In Vivo Efficacy Analysis of Tianeptine and its Major Metabolite, MC5

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of the in vivo efficacy of the atypical antidepressant tianeptine (B1217405) and its principal active metabolite, MC5. The information presented is collated from preclinical studies and is intended to inform research and development in the field of neuropsychopharmacology. The data highlights the significant contribution of the MC5 metabolite to the overall pharmacological profile of tianeptine, particularly its antidepressant and analgesic effects, which are primarily mediated through the µ-opioid receptor (MOR).

Quantitative Data Summary

The following tables summarize the key pharmacokinetic and pharmacodynamic parameters of tianeptine and its major metabolite, MC5, based on in vivo and in vitro experimental data.

Table 1: Comparative Pharmacokinetic Profile in Rodents

ParameterTianeptineMC5 MetaboliteSpeciesRoute of AdministrationSource
Peak Plasma Time (Tmax) ~5 minutes~15 minutesRatIntraperitoneal[1]
Terminal Half-life (t½) ~2.5 hours~6.5 hoursRatIntraperitoneal[1]
Terminal Half-life (t½) < 30 minutesSignificantly longer than tianeptineMouseIntraperitoneal
Brain Penetration Rapidly appears in brain tissueRapidly appears in brain tissueRatIntraperitoneal[1]

Table 2: Comparative In Vitro Receptor Activity

ReceptorTianeptine (EC50)MC5 Metabolite (EC50)Assay TypeSpeciesSource
Mouse µ-Opioid Receptor (MOR) 0.641 ± 0.120 µMComparable to TianeptineG protein BRET assayMouse[2]
Human µ-Opioid Receptor (MOR) 1.70 ± 0.90 µMComparable to TianeptineG protein BRET assayHuman[2]
Mouse δ-Opioid Receptor (DOR) 14.5 ± 6.6 µMFurther reduced activityG protein BRET assayMouse[2]

Table 3: Comparative In Vivo Behavioral Effects in Mice (30 mg/kg, i.p.)

Behavioral TestTianeptineMC5 MetabolitePrimary MechanismSource
Forced Swim Test (Antidepressant-like) Decreased immobility in Wild-Type mice; effect abolished in MOR-deficient mice.Decreased immobility in Wild-Type mice; effect abolished in MOR-deficient mice.µ-Opioid Receptor (MOR) Agonism[3]
Hot-Plate Test (Analgesic) Increased latency to jump in Wild-Type mice; effect abolished in MOR-deficient mice.Increased latency to jump in Wild-Type mice; effect abolished in MOR-deficient mice.µ-Opioid Receptor (MOR) Agonism[3]
Hypophagia Test (Opioid-like) Decreased food intake in Wild-Type mice; effect abolished in MOR-deficient mice.Decreased food intake in Wild-Type mice; effect abolished in MOR-deficient mice.µ-Opioid Receptor (MOR) Agonism[3]
Open Field Test (Hyperactivity) Increased distance traveled in Wild-Type mice; effect abolished in MOR-deficient mice.Increased distance traveled in Wild-Type mice; effect abolished in MOR-deficient mice.µ-Opioid Receptor (MOR) Agonism[3]

Experimental Protocols

Detailed methodologies for the key in vivo experiments cited in this guide are outlined below.

Forced Swim Test (FST)

The Forced Swim Test is a widely used behavioral assay to assess antidepressant-like activity in rodents.[4][5][6]

  • Apparatus: A transparent cylindrical tank (typically 20 cm in diameter and 40-50 cm in height) is filled with water (23-25°C) to a depth of 15-20 cm, making it impossible for the animal to escape or touch the bottom.[4]

  • Procedure:

    • Mice are individually placed into the cylinder for a 6-minute session.[4]

    • The behavior of the animal is recorded, typically by a video camera, for later analysis.

    • The primary measure is the duration of immobility during the last 4 minutes of the test. Immobility is defined as the state in which the animal makes only the movements necessary to keep its head above water.[4]

  • Drug Administration: Tianeptine, its metabolites, or a vehicle control are administered intraperitoneally (i.p.) at a specified time before the test (e.g., 60 minutes).[3]

  • Data Analysis: The duration of immobility is scored by a trained observer who is blind to the experimental conditions. A significant decrease in immobility time in the drug-treated group compared to the vehicle group is indicative of an antidepressant-like effect.

Hot-Plate Test

The hot-plate test is a classic method for assessing the analgesic properties of pharmacological agents by measuring the animal's response to a thermal stimulus.[7][8][9]

  • Apparatus: A commercially available hot-plate apparatus with a surface temperature maintained at a constant level (e.g., 55 ± 0.5°C) is used. The animal is typically confined to the hot surface by a transparent cylindrical enclosure.[7][8]

  • Procedure:

    • Mice are individually placed on the heated surface of the hot plate.

    • The latency to a nociceptive response, such as licking a hind paw or jumping, is recorded with a stopwatch.[7]

    • A cut-off time (e.g., 30 or 60 seconds) is predetermined to prevent tissue damage.

  • Drug Administration: The test compound or vehicle is administered (e.g., i.p.) at a specific time point before placing the animal on the hot plate.[10]

  • Data Analysis: An increase in the latency to respond to the thermal stimulus in the drug-treated group compared to the vehicle group indicates an analgesic effect.

Signaling Pathways and Experimental Workflows

Tianeptine and MC5 Metabolism and Mechanism of Action

The following diagram illustrates the metabolic conversion of tianeptine to its major active metabolite, MC5, and their shared mechanism of action at the µ-opioid receptor.

Metabolism and Mechanism of Action of Tianeptine and MC5 Tianeptine Tianeptine MC5 MC5 Metabolite Tianeptine->MC5 β-oxidation MOR µ-Opioid Receptor (MOR) Tianeptine->MOR Agonist MC5->MOR Agonist Behavioral_Effects Antidepressant & Analgesic Effects MOR->Behavioral_Effects Downstream Signaling

Caption: Metabolic pathway of tianeptine to MC5 and their agonistic action on MOR.

Downstream Signaling of µ-Opioid Receptor Activation

Activation of the µ-opioid receptor by tianeptine or MC5 initiates a cascade of intracellular signaling events that are believed to contribute to their therapeutic effects.[11]

Downstream Signaling of µ-Opioid Receptor Activation Ligand Tianeptine / MC5 MOR µ-Opioid Receptor Ligand->MOR G_protein Gi/o Protein Activation MOR->G_protein AC Adenylyl Cyclase Inhibition G_protein->AC cAMP ↓ cAMP AC->cAMP PKA ↓ PKA Activity cAMP->PKA NMDA ↓ NMDA Receptor Phosphorylation PKA->NMDA Glutamate Modulation of Glutamatergic System NMDA->Glutamate

Caption: Simplified signaling cascade following MOR activation by tianeptine/MC5.

Experimental Workflow for In Vivo Efficacy Comparison

The logical flow of a typical preclinical study comparing the in vivo efficacy of tianeptine and its metabolites is depicted below.

Experimental Workflow for In Vivo Efficacy Comparison Animal_Model Rodent Model (e.g., Mice) Drug_Admin Drug Administration (Tianeptine, MC5, Vehicle) Animal_Model->Drug_Admin Behavioral_Testing Behavioral Assays Drug_Admin->Behavioral_Testing FST Forced Swim Test Behavioral_Testing->FST Antidepressant-like HPT Hot-Plate Test Behavioral_Testing->HPT Analgesic Data_Collection Data Collection & Analysis FST->Data_Collection HPT->Data_Collection Comparison Efficacy Comparison Data_Collection->Comparison

Caption: Workflow for comparing the in vivo efficacy of tianeptine and MC5.

References

Tianeptine Metabolite MC5: A Superior Biomarker for Detecting Tianeptine Use

Author: BenchChem Technical Support Team. Date: December 2025

A Comparative Guide for Researchers and Drug Development Professionals

The atypical antidepressant tianeptine (B1217405) has seen a concerning rise in misuse and abuse, creating an urgent need for reliable biomarkers to monitor its consumption. While the parent drug, tianeptine, can be detected in biological samples, its short half-life presents a significant challenge for accurate and timely identification of use. This guide provides a comprehensive comparison of tianeptine and its major metabolite, MC5 (tianeptine-C5-pentanoic acid), validating MC5 as a more robust and reliable biomarker for detecting tianeptine intake. This analysis is supported by pharmacokinetic data, detailed experimental protocols, and visual representations of metabolic and analytical workflows.

Tianeptine vs. MC5: A Head-to-Head Comparison

The primary advantage of utilizing MC5 as a biomarker lies in its significantly longer elimination half-life compared to the parent drug. Tianeptine is rapidly metabolized in the body, primarily through β-oxidation of its heptanoic acid side chain, leading to the formation of MC5.[1][2] This metabolic process results in a longer-lasting presence of MC5 in the system, offering a wider window for detection.

Pharmacokinetic Profile: Tianeptine vs. MC5

The following table summarizes the key pharmacokinetic parameters of tianeptine and its metabolite MC5 in humans, highlighting the substantial difference in their elimination half-lives.

ParameterTianeptineMetabolite MC5Reference
Elimination Half-life (t½) ~2.5 - 3 hours~7.6 hours[3]
Time to Peak Plasma Concentration (Tmax) ~1 hourNot explicitly stated, but formation is rapid[3]

This extended half-life of MC5 directly translates to a longer detection window in biological fluids such as urine and plasma. While tianeptine may become undetectable within a day of last use, MC5 can persist for a significantly longer period, increasing the probability of identifying individuals who have consumed tianeptine.

Other Tianeptine Metabolites as Potential Biomarkers

Besides MC5, another significant metabolite of tianeptine is MC3 (a propionic acid derivative), which is also formed through β-oxidation.[1] Other identified metabolites include N-demethylated derivatives.[4][5] However, MC5 is generally considered the most suitable biomarker due to its pharmacological activity, which is comparable to tianeptine, and its longer half-life. While MC3 is also a major metabolite, its utility as a biomarker has been less extensively studied compared to MC5.

Experimental Protocols for Biomarker Detection

The gold standard for the quantitative analysis of tianeptine and its metabolites in biological matrices is Liquid Chromatography with tandem Mass Spectrometry (LC-MS/MS). This technique offers high sensitivity and specificity, allowing for the accurate detection and quantification of target analytes.

Detailed LC-MS/MS Protocol for Tianeptine and MC5 in Urine

This protocol is a composite based on methodologies described in the scientific literature.

1. Sample Preparation (Solid Phase Extraction - SPE)

  • Objective: To extract and concentrate tianeptine and MC5 from the urine matrix while removing interfering substances.

  • Materials:

    • Urine sample

    • Internal Standard (IS) solution (e.g., tianeptine-d4, MC5-d4)

    • 100 mM Phosphate (B84403) buffer (pH 6.0)

    • Methanol

    • Dichloromethane

    • Isopropanol

    • Ammonium hydroxide (B78521)

    • SPE cartridges (e.g., mixed-mode cation exchange)

  • Procedure:

    • To 1 mL of urine, add the internal standard solution.

    • Add 2 mL of 100 mM phosphate buffer (pH 6.0) and vortex to mix.

    • Condition the SPE cartridge with 3 mL of methanol, followed by 3 mL of deionized water, and then 1 mL of 100 mM phosphate buffer (pH 6.0). Do not allow the cartridge to dry.

    • Load the sample onto the conditioned SPE cartridge.

    • Wash the cartridge with 3 mL of deionized water, followed by 1 mL of 1 M acetic acid, and then 3 mL of methanol. Dry the cartridge thoroughly under vacuum for 5 minutes.

    • Elute the analytes with 3 mL of a freshly prepared mixture of dichloromethane/isopropanol/ammonium hydroxide (80:20:2, v/v/v).

    • Evaporate the eluate to dryness under a stream of nitrogen at 40°C.

    • Reconstitute the residue in 100 µL of the mobile phase for LC-MS/MS analysis.

2. LC-MS/MS Analysis

  • Objective: To chromatographically separate and mass spectrometrically detect and quantify tianeptine and MC5.

  • Instrumentation:

    • High-Performance Liquid Chromatography (HPLC) system

    • Tandem Mass Spectrometer (MS/MS) with an electrospray ionization (ESI) source

  • Chromatographic Conditions:

    • Column: C18 analytical column (e.g., 2.1 x 100 mm, 2.7 µm)

    • Mobile Phase A: 0.1% formic acid in water

    • Mobile Phase B: 0.1% formic acid in acetonitrile

    • Gradient: A typical gradient would start with a high percentage of Mobile Phase A, ramping up to a high percentage of Mobile Phase B to elute the analytes, and then returning to initial conditions for column re-equilibration.

    • Flow Rate: 0.4 mL/min

    • Injection Volume: 5 µL

    • Column Temperature: 40°C

  • Mass Spectrometric Conditions:

    • Ionization Mode: Positive Electrospray Ionization (ESI+)

    • Scan Type: Multiple Reaction Monitoring (MRM)

    • MRM Transitions (precursor ion > product ion):

      • Tianeptine: m/z 437.1 > 308.1

      • MC5: m/z 409.1 > 280.1

      • Tianeptine-d4 (IS): m/z 441.1 > 312.1

      • MC5-d4 (IS): m/z 413.1 > 284.1

    • Collision Energy and other MS parameters: These will need to be optimized for the specific instrument used.

3. Data Analysis

  • Quantification is performed by comparing the peak area ratio of the analyte to its corresponding internal standard against a calibration curve prepared with known concentrations of the analytes.

Visualizing Key Processes

To further clarify the concepts discussed, the following diagrams illustrate the metabolic pathway of tianeptine and a typical experimental workflow for its detection.

Metabolic Pathway of Tianeptine Tianeptine Tianeptine (Heptanoic Acid Side Chain) MC5 Metabolite MC5 (Pentanoic Acid Side Chain) Tianeptine->MC5 β-oxidation Other Other Metabolites (e.g., N-demethylation) Tianeptine->Other MC3 Metabolite MC3 (Propionic Acid Side Chain) MC5->MC3 β-oxidation

Tianeptine Metabolic Pathway

Experimental Workflow for Tianeptine and MC5 Detection Sample Urine Sample Collection SPE Solid Phase Extraction (SPE) Sample->SPE Sample Preparation LC Liquid Chromatography (LC) Separation SPE->LC Injection MS Tandem Mass Spectrometry (MS/MS) Detection LC->MS Ionization Data Data Analysis and Quantification MS->Data Signal Acquisition

Analytical Workflow for Biomarker Detection

Conclusion

The evidence strongly supports the validation of tianeptine metabolite MC5 as a superior biomarker for detecting tianeptine use compared to the parent drug. Its significantly longer elimination half-life provides a more extensive detection window, increasing the likelihood of identifying tianeptine consumption, particularly in cases of non-recent use. For researchers, scientists, and drug development professionals involved in toxicology, forensic analysis, and clinical monitoring, prioritizing the detection of MC5 alongside tianeptine will lead to more accurate and reliable results. The implementation of sensitive and specific analytical methods, such as the detailed LC-MS/MS protocol provided, is crucial for the effective monitoring of tianeptine abuse.

References

comparing analytical methods for tianeptine and MC5 detection

Author: BenchChem Technical Support Team. Date: December 2025

A comprehensive comparison of analytical methodologies for the quantification of the atypical antidepressant tianeptine (B1217405) and its primary active metabolite, MC5, is crucial for researchers in drug development and clinical monitoring. This guide provides an objective overview of various analytical techniques, supported by experimental data, to aid in the selection of the most appropriate method based on specific research needs.

Comparison of Analytical Methods

The selection of an analytical method for tianeptine and its metabolite MC5, a pentanoic acid derivative formed via β-oxidation of the parent drug's heptanoic acid side chain, is dependent on the required sensitivity, selectivity, and the nature of the biological matrix being analyzed.[1][2][3] The most commonly employed techniques include spectrophotometry, high-performance liquid chromatography (HPLC) with fluorescence detection, and liquid chromatography-tandem mass spectrometry (LC-MS/MS).

MethodAnalyte(s)MatrixLinearity RangeLimit of Detection (LOD)Limit of Quantitation (LOQ)Recovery
Spectrophotometry TianeptineTablets2.0-16.0 µg/mL1.0-2.0 µg/mL--
HPLC-Fluorescence TianeptineTablets45-300 ng/mL10 ng/mL45 ng/mL98.89-99.85%
LC-MS/MS Tianeptine & MC5Rat Plasma1.0-500.0 ng/mL-1.0 ng/mLConsistent
LC-MS/MS Tianeptine & MC5Rat Brain Tissue1.0-500.0 ng/g-1.0 ng/gConsistent
LC-MS/MS TianeptineBlood & Urine20-1000 ng/mL-20 ng/mL87-96%

Experimental Protocols

Spectrophotometric Method for Tianeptine in Tablets

This method relies on the formation of colored ion-pair complexes between tianeptine and various reagents, which can then be quantified using a spectrophotometer.

  • Reagents : Bromophenol blue (BPB), bromocresol green (BCG), bromothymol blue (BTB), and methyl orange (MO).

  • Procedure : Tianeptine is reacted with one of the ion-pair reagents in an acidic medium.

  • Extraction : The resulting colored complex is extracted with chloroform (B151607).

  • Measurement : The absorbance of the chloroform extract is measured at the wavelength of maximum absorption for the specific complex.

  • Quantification : The concentration of tianeptine is determined by comparing the absorbance to a standard curve.

HPLC with Fluorescence Detection for Tianeptine in Tablets

This highly sensitive and selective method involves derivatization of tianeptine to a fluorescent compound.

  • Derivatization : Tianeptine is derivatized with 4-chloro-7-nitrobenzofurazan (B127121) (NBD-Cl).

  • Chromatographic Separation :

    • Column : C18 column.

    • Mobile Phase : Acetonitrile and 10 mM orthophosphoric acid (pH 2.5; 77:23 v/v).

    • Flow Rate : 1 mL/min.

  • Detection :

    • Detector : Fluorescence detector.

    • Excitation Wavelength : 458 nm.

    • Emission Wavelength : 520 nm.

  • Internal Standard : Gabapentin is used as an internal standard for accurate quantification.

LC-MS/MS Method for Tianeptine and MC5 in Biological Matrices

LC-MS/MS offers superior selectivity and sensitivity, making it the gold standard for the simultaneous analysis of tianeptine and its metabolites in complex biological samples like plasma, brain tissue, blood, and urine.

  • Sample Preparation :

    • Plasma and Brain Tissue : A one-step liquid-liquid extraction is performed.

    • Blood and Urine : Solid-phase extraction (SPE) using a Styre Screen® HLB column is employed.

  • Chromatographic Separation :

    • LC System : A high-performance liquid chromatography system.

    • Column : A C18 analytical column is typically used.

    • Mobile Phase : A gradient elution with a mixture of an aqueous solution (e.g., 5 mM ammonium (B1175870) formate (B1220265) with 0.1% formic acid) and an organic solvent (e.g., methanol (B129727) with 5 mM ammonium formate and 0.1% formic acid).

  • Mass Spectrometric Detection :

    • Ionization : Electrospray ionization (ESI) in positive ion mode.

    • Detection Mode : Selected Reaction Monitoring (SRM) is used to monitor specific precursor-to-product ion transitions for tianeptine and MC5, ensuring high selectivity. For tianeptine, transitions such as m/z 437 → 292 and for MC5, m/z 409 → 292 have been reported.[4]

Visualizing the Analytical Workflow

The following diagram illustrates a general workflow for the analysis of tianeptine and MC5, particularly emphasizing the LC-MS/MS methodology.

Analytical_Workflow cluster_sample_prep Sample Preparation cluster_analysis Analytical Separation & Detection cluster_data Data Processing Matrix Biological Matrix (Plasma, Urine, Tissue) Extraction Extraction (LLE or SPE) Matrix->Extraction LC Liquid Chromatography (LC Separation) Extraction->LC MS Mass Spectrometry (MS/MS Detection) LC->MS Quant Quantification MS->Quant Report Results Quant->Report

Caption: General workflow for tianeptine and MC5 analysis.

References

A Comparative Pharmacological Guide: Tianeptine vs. its Active Metabolite, MC5

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a detailed comparison of the pharmacological properties of the atypical antidepressant tianeptine (B1217405) and its principal active metabolite, MC5 (a pentanoic acid derivative). While tianeptine itself has a complex pharmacological profile, understanding the contribution of its longer-lasting, active metabolite is crucial for a complete picture of its mechanism of action and overall pharmacological effect. This document synthesizes available experimental data on the pharmacokinetics, receptor binding, and functional activity of both compounds to elucidate the relative contribution of each to the drug's effects.

Executive Summary

Tianeptine is an atypical antidepressant whose mechanism of action has been progressively understood to involve modulation of the glutamatergic system and, critically, agonist activity at the µ-opioid receptor (MOR).[1] Pharmacokinetic studies reveal that tianeptine is rapidly metabolized via β-oxidation of its heptanoic acid side chain to its major active metabolite, MC5.[2] A key finding is that while tianeptine and MC5 exhibit comparable potency and efficacy as agonists at the MOR, MC5 has a significantly longer elimination half-life.[1][2] This suggests that MC5 is likely responsible for the sustained clinical and behavioral effects observed after tianeptine administration.[1][3][4]

Comparative Pharmacokinetics

The most striking difference between tianeptine and its MC5 metabolite lies in their pharmacokinetic profiles. Tianeptine is characterized by a short half-life, whereas MC5 is eliminated much more slowly, leading to a more sustained presence in both plasma and brain tissue.[1][2][5]

ParameterTianeptineMC5 MetaboliteSpeciesRouteSource(s)
Elimination Half-life (t½) ~1.16 - 2.5 hours~6.5 - 7.53 hoursRat, HumanIV, IP, Oral[2][5]
Time to Peak Concentration (Tmax) ~5 minutes~15 minutesRatIP[5]
Relative Exposure Rapidly metabolized and nearly absent from plasma and brain by 1 hour post-administration.Reaches much higher peak concentrations and has a much longer elimination half-life compared to tianeptine.MouseIP[1]

Table 1: Summary of key pharmacokinetic parameters for tianeptine and its active metabolite, MC5.

Comparative Receptor Functional Activity

Recent research has firmly established that the primary molecular target for tianeptine's antidepressant and anxiolytic effects is the µ-opioid receptor (MOR).[1] Functional assays demonstrate that both tianeptine and its MC5 metabolite are full agonists at the MOR, with comparable potency and efficacy. Both compounds show significantly weaker activity at the δ-opioid receptor (DOR) and are inactive at the κ-opioid receptor (KOR).[1]

CompoundReceptorAssay TypePotency (EC50, µM)EfficacySource(s)
Tianeptine human MORBRET (G protein activation)0.641 ± 0.120Full Agonist[6]
mouse MORBRET (G protein activation)0.190 ± 0.040Full Agonist[6]
human DORBRET (G protein activation)>100Weak Agonist[7]
mouse DORBRET (G protein activation)14.5 ± 6.6Full Agonist[6]
MC5 Metabolite human MORBRET (G protein activation)0.454 ± 0.070Full Agonist[7]
mouse MORBRET (G protein activation)0.230 ± 0.050Full Agonist[6]
human DORBRET (G protein activation)>100Weak Agonist[7]
mouse DORBRET (G protein activation)>20Weak Agonist[6]

Table 2: In vitro functional activity of tianeptine and MC5 at human and mouse opioid receptors. Data is derived from Bioluminescence Resonance Energy Transfer (BRET) assays measuring G protein activation.

While tianeptine is also known to modulate glutamatergic neurotransmission, particularly by affecting AMPA and NMDA receptors, there is currently a lack of published data on the specific binding affinity or functional activity of the MC5 metabolite at these receptors.[6][8]

Signaling Pathways and Experimental Workflows

Signaling Pathway of Tianeptine and MC5 at the µ-Opioid Receptor

Both tianeptine and MC5 act as agonists at the µ-opioid receptor, which is a Gi/o-coupled G-protein coupled receptor (GPCR). Activation of the receptor by an agonist leads to the dissociation of the G-protein subunits (Gα and Gβγ), initiating downstream signaling cascades. A primary consequence of Gi/o activation is the inhibition of adenylyl cyclase, which leads to a decrease in intracellular cyclic AMP (cAMP) levels.

Tianeptine Tianeptine or MC5 MOR µ-Opioid Receptor (GPCR) Tianeptine->MOR Binds & Activates G_protein Gi/o Protein (αβγ) MOR->G_protein Activates AC Adenylyl Cyclase G_protein->AC Inhibits cAMP ↓ cAMP AC->cAMP ATP ATP ATP->AC Downstream Downstream Cellular Effects (e.g., Antidepression, Analgesia) cAMP->Downstream

Figure 1. Agonist activity of Tianeptine/MC5 at the Gi/o-coupled µ-opioid receptor.

Typical Experimental Workflow for Compound Characterization

The pharmacological characterization of a compound like tianeptine or MC5 typically follows a multi-step process, starting with binding affinity determination and progressing to functional and in vivo assays.

A Step 1: Radioligand Binding Assay B Step 2: Functional Assays A->B D Determine Binding Affinity (Ki) at Target Receptors (e.g., MOR, DOR) A->D C Step 3: In Vivo Behavioral Assays B->C E Determine Potency (EC50) & Efficacy (e.g., GTPγS, BRET, cAMP assays) B->E F Assess Pharmacological Effect (e.g., Forced Swim Test, Hot Plate Test) C->F

Figure 2. Standard workflow for pharmacological characterization.

Detailed Experimental Protocols

Radioligand Displacement Binding Assay (for Ki Determination)

This assay determines the binding affinity (Ki) of an unlabeled compound (e.g., tianeptine, MC5) by measuring its ability to displace a radiolabeled ligand from a receptor.[9][10][11]

  • Receptor Source: Cell membranes prepared from cell lines (e.g., HEK293, CHO) stably expressing the human µ-opioid receptor.

  • Radioligand: A high-affinity radiolabeled opioid antagonist, such as [³H]diprenorphine or [³H]naloxone, is used at a fixed concentration (typically near its Kd value).[12][13]

  • Assay Buffer: Typically 50 mM Tris-HCl, pH 7.4.

  • Procedure:

    • Incubation: Receptor membranes are incubated in a 96-well plate with the radioligand and varying concentrations of the unlabeled test compound.

    • Equilibrium: The incubation is carried out at room temperature for a sufficient time (e.g., 60 minutes) to reach binding equilibrium.

    • Separation: The reaction is terminated by rapid filtration through glass fiber filters (e.g., GF/C) using a cell harvester. This separates receptor-bound radioligand from the unbound radioligand.[9][14]

    • Washing: Filters are washed multiple times with ice-cold assay buffer to remove non-specifically bound radioactivity.

    • Quantification: Radioactivity trapped on the filters is measured using a liquid scintillation counter.

  • Data Analysis: The concentration of the test compound that inhibits 50% of the specific binding of the radioligand (IC50) is determined. The Ki value is then calculated from the IC50 using the Cheng-Prusoff equation.

Bioluminescence Resonance Energy Transfer (BRET) Assay (for G-Protein Activation)

This assay measures the functional activation of a GPCR by detecting ligand-induced conformational changes between the G-protein subunits in living cells.[15][16][17]

  • Principle: The assay monitors the BRET signal between a Gα subunit fused to a bioluminescent donor (e.g., Renilla Luciferase, RLuc) and a Gγ subunit fused to a fluorescent acceptor (e.g., Venus, a YFP variant). Agonist binding to the receptor activates the G-protein, causing a conformational change and an altered BRET signal.[15]

  • Cell Line: HEK293 cells are typically used for transient or stable co-expression of the GPCR of interest and the BRET-tagged G-protein subunits (e.g., Rluc-Gαi and Venus-Gγ2).[15]

  • Procedure:

    • Cell Plating: Transfected cells are plated in white, 96-well microplates.

    • Compound Addition: Serial dilutions of the agonist (tianeptine or MC5) are added to the wells.

    • Substrate Addition: A luciferase substrate (e.g., coelenterazine) is added to each well.

    • Signal Detection: Luminescence emissions are read simultaneously at two wavelengths corresponding to the donor and acceptor (e.g., ~485 nm for RLuc and ~530 nm for Venus) using a BRET-compatible plate reader.

  • Data Analysis: The BRET ratio (acceptor emission / donor emission) is calculated for each well. Dose-response curves are generated by plotting the change in BRET ratio against the log of the agonist concentration to determine EC50 values.[17]

[³⁵S]GTPγS Binding Assay (for G-Protein Activation)

This is a functional assay that directly measures the activation of G-proteins by quantifying the binding of a non-hydrolyzable GTP analog, [³⁵S]GTPγS, to Gα subunits following receptor stimulation.[18][19][20]

  • Receptor Source: Cell membranes expressing the opioid receptor of interest.

  • Reagents: [³⁵S]GTPγS (radiolabeled), unlabeled GTPγS (for non-specific binding), GDP (to enhance agonist signal), and assay buffer (e.g., 50 mM Tris-HCl, 100 mM NaCl, 5 mM MgCl₂, pH 7.4).[18]

  • Procedure:

    • Incubation: Membranes are incubated with the test agonist, GDP, and [³⁵S]GTPγS at 30°C for 60 minutes.

    • Termination: The reaction is terminated by rapid filtration through filter plates (e.g., GF/B).

    • Washing: Filters are washed with ice-cold buffer.

    • Quantification: The amount of bound [³⁵S]GTPγS is quantified by scintillation counting.

  • Data Analysis: Specific binding is calculated by subtracting non-specific binding. Dose-response curves are plotted to determine the EC50 (potency) and Emax (efficacy) of the agonist.[18]

cAMP Inhibition Assay (for Gi/o-Coupled Receptor Function)

This assay measures the functional consequence of Gi/o-coupled receptor activation by quantifying the inhibition of adenylyl cyclase activity, which results in a decrease in intracellular cAMP levels.[21][22][23][24]

  • Principle: In cells expressing a Gi/o-coupled receptor, adenylyl cyclase is first stimulated with forskolin (B1673556) to produce a measurable level of cAMP. The addition of a Gi/o-agonist (like tianeptine) will inhibit this activity, causing a dose-dependent decrease in cAMP.

  • Cell Line: CHO or HEK293 cells expressing the receptor of interest.

  • Procedure:

    • Cell Stimulation: Cells are incubated with the test compound in the presence of a phosphodiesterase (PDE) inhibitor (e.g., IBMX) to prevent cAMP degradation.

    • Adenylyl Cyclase Activation: Forskolin is added to all wells (except the basal control) to stimulate cAMP production.

    • Lysis and Detection: After incubation, cells are lysed, and the intracellular cAMP concentration is measured using a competitive immunoassay format, often employing technologies like HTRF (Homogeneous Time-Resolved Fluorescence) or AlphaScreen.[21][22]

  • Data Analysis: A standard curve is used to convert the assay signal to cAMP concentrations. Dose-response curves are generated to determine the IC50 of the agonist for the inhibition of forskolin-stimulated cAMP production.

Conclusion: Relative Contribution to Overall Pharmacology

The available evidence strongly indicates that the MC5 metabolite is a major, if not the primary, contributor to the sustained pharmacological effects of tianeptine .

  • Dominant Pharmacokinetic Profile: The significantly longer half-life of MC5 compared to tianeptine ensures a more prolonged exposure of the body, particularly the central nervous system, to an active MOR agonist.[1][2]

  • Equivalent Opioid Activity: MC5 retains a potency and efficacy at the µ-opioid receptor that is comparable to the parent drug, tianeptine.[7] This means that for the majority of the dosing interval, MC5 is the predominant active species engaging with the target receptor.

  • In Vivo Confirmation: Behavioral studies in mice confirm that the antidepressant-like and analgesic effects of both tianeptine and directly administered MC5 are mediated by the µ-opioid receptor.[1][6] The comparable behavioral effects of MC5, coupled with its pharmacokinetic advantages, underscore its critical role.[1]

For drug development professionals, these findings suggest that the MC5 metabolite itself could be considered a therapeutic agent. Its improved pharmacokinetic profile might allow for less frequent dosing compared to tianeptine, potentially improving patient compliance.[3] Furthermore, future research should focus on characterizing the full receptor binding profile of MC5, including its potential interactions with the glutamatergic system, to fully understand its pharmacology and potential for development as a novel therapeutic.

References

×

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.